2-Methyl-5-propionylfuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-methylfuran-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLPZYAVKVFXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147458 | |
| Record name | 1-(5-Methyl-2-furyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10599-69-6 | |
| Record name | 1-(5-Methyl-2-furanyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-propionylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Methyl-2-furyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methyl-2-furyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-PROPIONYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7CA3BYK9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Occurrence of 2-Methyl-5-propionylfuran in Food Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-5-propionylfuran is a furan derivative that contributes to the characteristic aroma of certain thermally processed foods. This technical guide provides a comprehensive overview of its natural occurrence, formation pathways, and analytical methodologies for its detection and quantification in various food products. While its presence has been confirmed in roasted sesame seeds and coffee, quantitative data remains limited in the broader food landscape. The primary route of formation is believed to be the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. This document details the general mechanisms of furan formation and extrapolates potential pathways for this compound. Furthermore, it outlines established analytical techniques, primarily headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), that are suitable for its analysis. This guide serves as a foundational resource for researchers investigating the flavor chemistry, food safety, and potential physiological effects of this and related furanic compounds.
Introduction
This compound is a heterocyclic organic compound characterized by a furan ring substituted with a methyl group at the 2-position and a propionyl group at the 5-position. It is recognized as a flavoring agent and has been identified as a volatile component contributing to the desirable aroma of roasted food products.[1] Its presence has been specifically noted in roasted sesame seeds and coffee.[1][2] Understanding the natural occurrence and formation of this compound is crucial for food scientists aiming to optimize flavor profiles and for toxicologists assessing the safety of heat-processed foods, as some furan derivatives have been classified as potentially carcinogenic. This guide synthesizes the current knowledge on this compound in food, focusing on its presence, formation, and analytical determination.
Natural Occurrence and Quantitative Data
To provide context, the concentrations of the related compound, 2-methylfuran, have been reported in various heat-processed foods. For instance, in coffee, 2-methylfuran levels can be significantly higher than furan, sometimes by a factor of four.[5] One study on Chinese coffee products reported 2-methylfuran concentrations ranging from 2 to 29,639 µg/kg.[7] In a Canadian survey, the average concentration of 2-methylfuran in various foods was found to be 2188 ppb.[8] While these values do not directly represent the concentration of this compound, they indicate that furan derivatives can be present in significant quantities in thermally processed foods.
Table 1: Reported Occurrences of this compound in Food Products
| Food Product | Quantitative Data | Reference |
| Roasted Sesame Seed Oil | Presence confirmed, but not quantified | [2] |
| Coffee | Identified as a volatile component | [1] |
Note: The table highlights the limited availability of specific quantitative data for this compound.
Formation Pathways
The formation of this compound in food is primarily attributed to the Maillard reaction, a non-enzymatic browning reaction that occurs when reducing sugars and amino acids are heated together.[7][9] This complex cascade of reactions is responsible for the development of color and a myriad of flavor compounds in cooked, baked, and roasted foods.
While a specific, detailed pathway for this compound has not been fully elucidated, the general mechanisms for the formation of furan and its derivatives provide a strong basis for its likely origin. The formation of the furan ring and its substituents involves a series of condensation, dehydration, cyclization, and fragmentation reactions of the initial sugar and amino acid precursors.[10]
General Maillard Reaction Pathway Leading to Furans
The Maillard reaction can be broadly divided into three stages:
-
Initial Stage: Condensation of a reducing sugar with an amino compound to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by the Amadori or Heyns rearrangement to form ketosamines or aldosamines.[7]
-
Intermediate Stage: Dehydration and fragmentation of the Amadori/Heyns products. This stage leads to the formation of a variety of reactive intermediates, including dicarbonyl compounds which are key precursors to furan and its derivatives.[11]
-
Final Stage: Polymerization of the reactive intermediates to form high molecular weight brown pigments known as melanoidins. Aldol condensation and other reactions also lead to the formation of a wide array of volatile flavor compounds, including furans.[7]
Plausible Formation Pathway for this compound
The formation of this compound likely involves the reaction of specific precursors that can provide the necessary carbon skeleton and functional groups. The formation of the closely related compound, 2-acetylfuran, has been studied in model systems and offers insights. 2-Acetylfuran can be formed through the cyclization of an intact glucose molecule or through the recombination of sugar fragments.[12]
For this compound, a plausible pathway would involve the reaction of a C5 sugar derivative (providing the furan ring with a methyl group) with a C3 precursor that can form the propionyl group. Alternatively, a hexose sugar could undergo fragmentation and rearrangement to form the necessary intermediates. The specific amino acid involved can also influence the reaction pathway and the types of furan derivatives formed.[10]
Plausible Maillard reaction pathway for furan formation.
Experimental Protocols for Analysis
The analysis of volatile and semi-volatile compounds like this compound in complex food matrices typically involves a sample preparation step to isolate the analytes, followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for this purpose.[4][13]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.
A General Protocol for HS-SPME of Furans in Food:
-
Sample Preparation:
-
Homogenize solid samples to a uniform consistency.[14]
-
Accurately weigh a known amount of the homogenized solid (e.g., 1-5 g) or liquid (e.g., 1-5 mL) sample into a headspace vial (e.g., 20 mL).[14]
-
For solid samples, add a known volume of saturated NaCl solution (e.g., 5 mL) to aid in the release of volatile compounds.[15]
-
Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of the analyte, if available) for accurate quantification.[13]
-
-
Incubation and Extraction:
-
Seal the vial and incubate at a controlled temperature (e.g., 35-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to allow for equilibration of the analyte between the sample and the headspace.[14][15]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) at the same temperature to adsorb the volatile compounds.[14]
-
-
Desorption:
-
Retract the fiber and immediately introduce it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.[2]
-
General workflow for HS-SPME analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile compounds.
Typical GC-MS Parameters for Furan Analysis:
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector, operated in splitless mode for higher sensitivity. Temperature: ~250-280°C.[2][13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[13]
-
Column: A mid-polarity capillary column is often used, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm i.d., 1.4 µm film thickness).[2]
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 35-40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 200-250°C).[2][13]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode:
-
Full Scan: Used for qualitative identification by comparing the obtained mass spectrum with a library (e.g., NIST).
-
Selected Ion Monitoring (SIM): Used for quantitative analysis by monitoring specific ions characteristic of the target analyte and internal standard, which provides higher sensitivity and selectivity.[2]
-
-
Temperatures: Ion source (~230°C) and quadrupole (~150°C).[13]
-
Table 2: Example GC-MS Parameters for Furan Derivative Analysis
| Parameter | Setting | Reference |
| GC System | ||
| Column | Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) | [2] |
| Carrier Gas | Helium, constant flow at 1.40 mL/min | [2] |
| Oven Program | 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min) | [2] |
| Injector Temp. | 280°C (Splitless) | [2] |
| MS System | ||
| Ionization | Electron Ionization (EI), 70 eV | [2] |
| Acquisition | Selected Ion Monitoring (SIM) | [2] |
| Source Temp. | 325°C | [2] |
| Quadrupole Temp. | 200°C | [2] |
Conclusion
This compound is a naturally occurring flavor compound found in thermally processed foods, notably roasted sesame seeds and coffee. Its formation is intrinsically linked to the Maillard reaction. While its presence is confirmed, there is a significant gap in the literature regarding its quantitative levels in a wide variety of food products. The analytical methodologies for furan and its derivatives, particularly HS-SPME-GC-MS, are well-established and can be readily adapted for the robust and sensitive quantification of this compound. Further research is warranted to expand the quantitative database of this compound in different food matrices, to fully elucidate its specific formation pathways, and to assess its potential toxicological significance. This will provide a more complete understanding of its role in food chemistry and safety.
References
- 1. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Classification of Sesame Oil Based on Processing-Originated Differences in the Volatile Organic Compound Profile by a Colorimetric Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 9. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of 2-Methyl-5-propionylfuran in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-5-propionylfuran is a significant flavor and aroma compound found in various heat-treated foods, including roasted coffee and sesame seeds.[1][2] Its characteristic nutty and sweet aroma makes it a molecule of interest for the food and fragrance industries. While its presence in plants is documented, the specific biosynthetic pathway for its formation in vivo has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding, proposes a hypothetical biosynthetic pathway based on established principles of plant biochemistry, details experimental protocols for pathway elucidation, and presents quantitative data on its occurrence.
Introduction
This compound is a substituted furan, an aromatic heterocyclic compound characterized by a five-membered ring containing one oxygen atom. It is classified as an aromatic ketone and is recognized as a plant metabolite.[1][2] While it is a well-known product of the Maillard reaction and other thermal degradation processes during the roasting of coffee beans and sesame seeds, its potential for direct biosynthesis within the plant is a subject of scientific inquiry. Understanding its biosynthetic origins could enable novel approaches for metabolic engineering to enhance flavor profiles in crops or for its sustainable production through biotechnological methods.
Occurrence and Quantitative Data
The presence of this compound is most notably reported in roasted coffee and sesame products. However, specific quantitative data for this compound is sparse in peer-reviewed literature, with most studies focusing on the broader categories of furans or more common derivatives like 2-methylfuran. The roasting process significantly influences the concentration of furanic compounds, which are formed from the thermal degradation of carbohydrates, amino acids, and fatty acids.
Table 1: Concentration of this compound and Related Furan Derivatives in Plant-Based Products
| Compound | Plant Source | Product Type | Concentration Range | Reference |
| This compound | Coffee | Roasted Beans | up to 4.2 mg/kg | The Good Scents Company* |
| Furan | Coffee | Roasted Beans | 911 - 5852 µg/kg | [1] |
| Furan | Coffee | Brewed Coffee | <10 - 288 µg/kg | [1] |
| 2-Methylfuran | Coffee | Roasted Beans | 4 - 20 mg/kg | [3] |
| 2-Methylfuran | Coffee | Brewed Espresso | 583 µg/kg | [4] |
| 3-Methylfuran | Coffee | Brewed Espresso | 19 ng/g | [3] |
| Total Furans | Coffee | Roasted Beans | up to 40,000 µg/kg | [3] |
*Note: This value is from a commercial database and has not been independently verified in peer-reviewed literature. Comprehensive quantitative studies detailing the concentration of this compound under varied conditions are currently lacking.
Proposed Biosynthetic Pathway (Hypothetical)
In the absence of a confirmed pathway, we propose a hypothetical route for the biosynthesis of this compound in plants, likely involving a Type III Polyketide Synthase (PKS). Plant PKSs are versatile enzymes that catalyze the condensation of a starter CoA-ester with multiple extender units (typically malonyl-CoA) to generate a wide array of aromatic compounds.
This proposed pathway consists of the following key steps:
-
Initiation: A starter molecule, Propionyl-CoA , derived from the metabolism of amino acids (e.g., valine, isoleucine) or fatty acids, is loaded onto the PKS enzyme.
-
Elongation: The PKS catalyzes two successive condensation reactions with Malonyl-CoA , an extender unit derived from Acetyl-CoA via Acetyl-CoA Carboxylase (ACC). Each condensation step extends the carbon chain by two carbons.
-
Intermediate Formation: This process forms a linear poly-β-keto chain attached to the enzyme.
-
Cyclization and Aromatization: The polyketide intermediate undergoes an intramolecular cyclization and subsequent dehydration/aromatization reactions to form the furan ring. The exact mechanism of furan ring formation in this context is speculative but could involve enolization and attack of a hydroxyl group onto a carbonyl, followed by dehydration.
-
Methylation: A methyl group is added to the furan ring, likely at the C5 position. This reaction would be catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase.
-
Release: The final product, this compound, is released from the PKS enzyme.
Pathway Diagram
Caption: Hypothetical polyketide synthase pathway for this compound.
Experimental Protocols for Pathway Elucidation
Elucidating a novel biosynthetic pathway is a multi-step process that integrates metabolomics, transcriptomics, and biochemical characterization. The following protocols provide a general framework for identifying the genes and enzymes responsible for this compound synthesis in a target plant species.
Metabolite Profiling and Intermediate Identification
Objective: To identify potential precursors and intermediates in the biosynthetic pathway.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Collect plant tissues at different developmental stages or under conditions where this compound production is highest. Freeze tissues immediately in liquid nitrogen and lyophilize.
-
Extraction: Extract metabolites from ground tissue using a solvent system appropriate for semi-volatile compounds, such as ethyl acetate or a mixture of hexane and diethyl ether. Add an internal standard for quantification.
-
Derivatization (Optional): For less volatile intermediates, perform a derivatization step (e.g., silylation) to increase volatility and improve chromatographic separation.
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis: Identify peaks by comparing mass spectra to libraries (e.g., NIST, Wiley) and by running authentic standards. Search for compounds structurally related to this compound that co-accumulate with it.
Isotope Labeling Studies
Objective: To trace the flow of carbon from primary metabolites to the final product, confirming precursor-product relationships.
Methodology: Stable Isotope Feeding and GC-MS Analysis
-
Precursor Selection: Based on the hypothetical pathway, select stable isotope-labeled precursors (e.g., ¹³C₃-propionate, ¹³C₂-acetate).
-
Feeding Experiment: Administer the labeled precursor to the plant material (e.g., cell cultures, detached leaves, or whole seedlings) through the growth medium or by vacuum infiltration.
-
Time-Course Sampling: Collect samples at various time points after administration.
-
Extraction and GC-MS Analysis: Perform metabolite extraction and GC-MS analysis as described in Protocol 4.1.
-
Mass Isotopomer Analysis: Analyze the mass spectra of this compound and suspected intermediates to determine the incorporation of the ¹³C label. An increase in the molecular ion mass (M+n) corresponding to the number of incorporated labeled carbons confirms the precursor's role in the pathway.
Candidate Gene Identification via Transcriptomics
Objective: To identify genes encoding the biosynthetic enzymes by finding transcripts that are co-expressed with the production of this compound.
Methodology: RNA-Seq and Co-expression Analysis
-
Sample Collection: Collect tissues with high and low (or zero) production of the target compound.
-
RNA Extraction and Sequencing: Extract total RNA, prepare cDNA libraries, and perform high-throughput sequencing (e.g., Illumina platform).
-
Bioinformatic Analysis:
-
Assemble the transcriptome and annotate the genes.
-
Perform differential expression analysis to identify genes upregulated in the high-producing tissue.
-
Conduct a weighted gene co-expression network analysis (WGCNA) to find modules of genes whose expression patterns are highly correlated with the accumulation of this compound.
-
Prioritize candidate genes within these modules that are annotated as plausible enzyme classes (e.g., polyketide synthases, methyltransferases, acyl-CoA ligases).
-
Biochemical Characterization of Candidate Enzymes
Objective: To confirm the function of candidate enzymes in vitro.
Methodology: Heterologous Expression and Enzyme Assays
-
Gene Cloning and Expression: Clone the coding sequences of candidate genes into an expression vector (e.g., pET vector for E. coli). Transform the vector into an expression host and induce protein production.
-
Protein Purification: Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Incubate the purified enzyme with the hypothesized substrates (e.g., Propionyl-CoA, Malonyl-CoA, SAM) in a suitable buffer.
-
Stop the reaction and extract the products.
-
Analyze the reaction products by GC-MS or LC-MS to confirm the formation of the expected intermediate or final product.
-
Experimental and Logical Workflows
The elucidation of a biosynthetic pathway follows a logical progression from identifying intermediates to validating the function of the responsible genes.
Caption: A logical workflow for the elucidation of a plant metabolic pathway.
Conclusion and Future Directions
The biosynthesis of this compound in plants remains an uncharacterized but important area of flavor science. The hypothetical pathway presented here, centered on a Type III PKS, provides a robust framework for future research. The experimental protocols detailed in this guide offer a clear roadmap for researchers to identify the specific enzymes and genes involved. Future work should focus on performing comparative metabolomic and transcriptomic analyses on high- and low-producing plant varieties (e.g., different coffee cultivars or sesame lines) to pinpoint candidate genes. Subsequent biochemical validation will be crucial to definitively elucidate this pathway, opening the door for metabolic engineering of flavor profiles and biotechnological production of this valuable aroma compound.
References
An In-depth Technical Guide to 2-Methyl-5-propionylfuran: Initial Isolation, Characterization, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-propionylfuran, a furan derivative with significant applications in the flavor and fragrance industry and potential for further exploration in pharmaceutical and cosmetic sciences. This document details its physicochemical properties, natural occurrence, and methods for its characterization. Furthermore, it outlines a common synthetic pathway and discusses the general metabolic fate of furan-containing compounds. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and metabolic pathways, adhering to specified formatting guidelines.
Introduction
This compound (CAS No. 10599-69-6) is a member of the furan family, characterized by a furan ring substituted with a methyl group at the 2-position and a propionyl group at the 5-position.[1][2] It is a naturally occurring compound found in sesame seed oil and coffee, contributing to their characteristic aromas.[1][2] Its pleasant, sweet, and nutty aroma makes it a valuable flavoring agent in the food and beverage industry.[3] Beyond its sensory properties, this compound serves as a versatile intermediate in organic synthesis.[3] This guide aims to provide a detailed technical resource for professionals interested in the isolation, characterization, and synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.17 g/mol | [3] |
| CAS Number | 10599-69-6 | [1] |
| IUPAC Name | 1-(5-methylfuran-2-yl)propan-1-one | [1] |
| Appearance | White to almost white clear liquid | [3] |
| Boiling Point | 72 °C at 5 mmHg | [3] |
| Density | 1.04 g/cm³ | [3] |
| Refractive Index | n20/D 1.51 | [3] |
| Vapor Density | 4.76 | [4] |
Natural Occurrence and Initial Isolation
General Experimental Workflow for Isolation
The isolation of this compound from natural sources such as sesame oil or coffee would typically involve the following steps:
Caption: General workflow for the isolation of this compound.
Synthesis
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylfuran.[5][6] This electrophilic aromatic substitution reaction involves the reaction of 2-methylfuran with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.
Synthetic Scheme
Caption: Synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on general Friedel-Crafts acylation procedures.[7]
Materials:
-
2-Methylfuran
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add propionyl chloride to the cooled suspension with continuous stirring.
-
After the addition is complete, add 2-methylfuran dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Once the addition of 2-methylfuran is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Characterization
The characterization of this compound is achieved through a combination of spectroscopic techniques.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Reference |
| ¹H NMR | Predicted shifts can be obtained from spectral databases. | [8] |
| ¹³C NMR | Spectral data available in public databases. | [1] |
| Mass Spec. | Major fragments at m/z 138 (M+), 109, 95, 53. | [9] |
| FTIR (Neat) | Characteristic peaks for C=O stretch, C-O-C stretch, and aromatic C-H stretch. | [1] |
Detailed Experimental Protocols for Characterization
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR Parameters: Acquire the proton-decoupled spectrum.
5.2.2. Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.
-
Ionization Method: Electron Ionization (EI) at 70 eV is common.
-
Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
5.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid is placed between two KBr or NaCl plates.
-
Instrumentation: A standard FTIR spectrometer.
-
Analysis: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) to identify characteristic functional group vibrations.
Biological Activity and Metabolism
While specific signaling pathways directly involving this compound are not well-documented, the metabolism of furan derivatives, in general, has been studied.[10][11] Furan and its derivatives can undergo metabolic activation by cytochrome P450 enzymes, particularly CYP2E1.[12][13] This process can lead to the formation of reactive metabolites, such as unsaturated γ-dicarbonyls, which can then be detoxified through conjugation with glutathione (GSH).[10][11]
General Metabolic Pathway of Furan Derivatives
Caption: General metabolic pathway of furan derivatives.
Conclusion
This compound is a compound of significant interest due to its pleasant sensory properties and its utility as a synthetic intermediate. This technical guide has provided a detailed overview of its physicochemical characteristics, methods for its synthesis, and a framework for its isolation and characterization. The outlined experimental protocols offer a practical basis for researchers working with this molecule. While its specific biological activities remain an area for further investigation, understanding the general metabolic pathways of furan derivatives provides a foundation for toxicological and metabolic studies. This compilation of data and methodologies is intended to be a valuable resource for scientists and professionals in the fields of chemistry, food science, and drug development.
References
- 1. 5-Methyl-2-propionylfuran | C8H10O2 | CID 82757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-5-PROPIONYL-FURAN | 10599-69-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. 506. Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. websites.umich.edu [websites.umich.edu]
- 8. 1-(5-methyl-2-furyl) propan-1-one, 10599-69-6 [thegoodscentscompany.com]
- 9. 1-Propanone, 1-(5-methyl-2-furanyl)- [webbook.nist.gov]
- 10. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Physical and chemical properties of 2-Methyl-5-propionylfuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-5-propionylfuran, a versatile heterocyclic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. This document details its chemical structure, physical characteristics, spectroscopic profile, synthesis, and reactivity. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its synthesis and analytical characterization.
Introduction
This compound (CAS No. 10599-69-6) is a furan derivative characterized by a methyl group at the 5-position and a propionyl group at the 2-position of the furan ring.[1] It is a naturally occurring compound found in various food items, such as sesame seed oil and coffee, contributing to their characteristic aroma.[1][2] Its pleasant, sweet, and nutty aroma makes it a valuable ingredient in the food and fragrance industries.[3] Beyond its sensory properties, this compound serves as a key intermediate in organic synthesis for the development of more complex molecules, including potential therapeutic agents.[3] This guide aims to provide a detailed technical resource for professionals working with this compound.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Odor | Sweet, nutty | [3] |
| Boiling Point | 72 °C at 5 mmHg | [2] |
| Density | 1.04 g/cm³ | |
| Refractive Index (n²⁰/D) | 1.51 |
Spectroscopic Data
The spectroscopic profile is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkyl) |
| ~1670 | Strong | C=O stretch (ketone) |
| ~1570, ~1460 | Medium | C=C stretch (furan ring) |
| ~1230 | Strong | C-O stretch (furan ring) |
Note: The exact peak positions may vary slightly depending on the experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are provided below.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | d | 1H | Furan H-3 |
| ~6.1 | d | 1H | Furan H-4 |
| ~2.8 | q | 2H | -CH₂- (propionyl) |
| ~2.4 | s | 3H | -CH₃ (furan) |
| ~1.2 | t | 3H | -CH₃ (propionyl) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~190 | C=O (ketone) |
| ~158 | C-5 (furan) |
| ~152 | C-2 (furan) |
| ~118 | C-3 (furan) |
| ~108 | C-4 (furan) |
| ~30 | -CH₂- (propionyl) |
| ~14 | -CH₃ (furan) |
| ~8 | -CH₃ (propionyl) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 138 | Moderate | [M]⁺ (Molecular ion) |
| 109 | High | [M - C₂H₅]⁺ |
| 81 | Moderate | [C₅H₅O]⁺ |
| 53 | Moderate | [C₄H₅]⁺ |
Synthesis
This compound is commonly synthesized via the Friedel-Crafts acylation of 2-methylfuran. This electrophilic aromatic substitution reaction introduces the propionyl group onto the furan ring, primarily at the 5-position due to the activating and directing effects of the methyl group.
Experimental Protocol: Friedel-Crafts Acylation of 2-Methylfuran
This protocol is a general procedure adapted from standard Friedel-Crafts acylation methods.[4][5]
Materials:
-
2-Methylfuran
-
Propionyl chloride (or propionic anhydride)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., zinc chloride)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel.
-
After the addition is complete, add 2-methylfuran (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition of 2-methylfuran is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the furan ring and the propionyl substituent.
-
Furan Ring: The furan ring is an electron-rich aromatic system, susceptible to electrophilic substitution. However, it is also sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization. The methyl group at the 5-position is an activating group, further enhancing the electron density of the ring.
-
Propionyl Group: The ketone functional group can undergo a variety of reactions, including:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Oxidation: While the furan ring is sensitive to oxidation, under specific conditions, the ketone can be a site for reactions like the Baeyer-Villiger oxidation.
-
Condensation Reactions: The α-protons of the propionyl group are acidic and can participate in aldol-type condensation reactions in the presence of a base.
-
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of this compound, particularly in complex matrices such as food and fragrance samples.
Experimental Protocol: GC-MS Analysis
This protocol provides a general guideline for the GC-MS analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile and semi-volatile compounds (e.g., HP-5MS, DB-5)
Sample Preparation:
-
Liquid Samples (e.g., essential oils, fragrance mixtures): Dilute the sample in a suitable solvent (e.g., dichloromethane, hexane) to an appropriate concentration.
-
Solid or Semi-Solid Samples (e.g., food products): Use headspace solid-phase microextraction (HS-SPME) for the extraction of the volatile analyte from the sample matrix.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Caption: General workflow for the GC-MS analysis of this compound.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. It is a combustible liquid. Avoid contact with skin and eyes, and work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest due to its desirable organoleptic properties and its utility as a synthetic intermediate. This technical guide has provided a thorough overview of its physical and chemical properties, spectroscopic data, synthesis, and analytical methods. The information and protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile furan derivative.
References
Spectroscopic Profile of 2-Methyl-5-propionylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-propionylfuran (CAS No. 10599-69-6), a heterocyclic ketone of interest in flavor chemistry and as a potential intermediate in organic synthesis. This document presents available mass spectrometry data alongside predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Detailed experimental protocols for the acquisition of such spectra are also provided to facilitate the replication and verification of these findings.
Data Presentation
The following tables summarize the key spectroscopic data for this compound, an aromatic ketone found in sesame seed oil and coffee.[1][2] The mass spectrometry data is derived from experimental findings, while the NMR and IR data are predicted based on established spectroscopic principles and data from analogous structures.
Table 1: Mass Spectrometry (MS) Data
| Property | Value |
| Ionization Mode | Electron Ionization (EI) |
| Mass Fragments (m/z) | Relative Intensity (%) |
| 109 | 99.99 |
| 138 | 34.26 |
| 53 | 27.52 |
| 110 | 10.83 |
| 29 | 6.31 |
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | H-3 (furan) |
| ~6.10 | d | 1H | H-4 (furan) |
| ~2.85 | q | 2H | -C(=O)-CH₂ -CH₃ |
| ~2.35 | s | 3H | -CH₃ (furan) |
| ~1.15 | t | 3H | -C(=O)-CH₂-CH₃ |
Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C =O |
| ~158 | C -5 (furan) |
| ~152 | C -2 (furan) |
| ~118 | C -3 (furan) |
| ~108 | C -4 (furan) |
| ~35 | -C(=O)-CH₂ -CH₃ |
| ~14 | -CH₃ (furan) |
| ~8 | -C(=O)-CH₂-CH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Medium | =C-H stretch (furan ring) |
| ~2980, ~2940 | Medium | C-H stretch (aliphatic -CH₃ and -CH₂) |
| ~1675 | Strong | C=O stretch (ketone) |
| ~1570, ~1500 | Medium | C=C stretch (furan ring) |
| ~1170 | Strong | C-O-C stretch (furan ring) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is utilized.
-
Data Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is performed with 8 to 16 scans and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is conducted with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
A Fourier transform is applied to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected, and the chemical shift axis is calibrated using the residual solvent peak.
-
For the ¹H NMR spectrum, the peaks are integrated to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum is acquired using the Attenuated Total Reflectance (ATR) technique with a neat sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory is used.[1]
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
A small drop of this compound is placed directly onto the ATR crystal.
-
The IR spectrum is recorded over a range of 4000-400 cm⁻¹, with 16 to 32 scans co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation and Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation prior to mass analysis.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
Upon elution from the GC column, the analyte enters the ion source of the mass spectrometer.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the structural elucidation process based on the obtained data.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical workflow for structural elucidation using spectroscopic data.
References
The Role of 2-Methyl-5-propionylfuran as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-5-propionylfuran is a naturally occurring furan derivative identified as a volatile organic compound (VOC) and plant metabolite, notably contributing to the characteristic aroma of sesame seed oil and coffee[1][2]. While its primary commercial application lies in the flavor and fragrance industry, the broader biological significance of this compound within the plant and its potential for pharmacological applications are areas of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound, including its hypothesized biosynthesis, potential physiological roles in plants, and a summary of the known biological activities of related furan compounds. Detailed experimental protocols for the analysis and biological evaluation of this metabolite are also presented, alongside visualizations of key pathways and workflows to support further research and development.
Introduction
Furan derivatives are a diverse class of heterocyclic organic compounds that are widespread in nature and are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties[3][4][5][6]. This compound, a member of this family, is recognized as a significant flavor component in roasted sesame seeds and coffee[1][2]. As a plant metabolite, its role is likely multifaceted, potentially extending beyond flavor to encompass functions in plant defense and signaling. For drug development professionals, the furan scaffold is a promising pharmacophore, and understanding the biological activities of naturally occurring derivatives like this compound can inform the design of novel therapeutic agents[7][8].
Biosynthesis of this compound in Plants (Hypothetical Pathway)
While the specific biosynthetic pathway of this compound in plants has not been fully elucidated, a plausible route can be hypothesized based on the known biosynthesis of other furan fatty acids in plants and microorganisms[9]. The proposed pathway likely involves the modification of fatty acid precursors.
The biosynthesis is thought to begin with a common fatty acid, such as linoleic acid. Through a series of enzymatic reactions involving lipoxygenases, hydroperoxide lyases, and subsequent cyclization and modification steps, the furan ring is formed. The propionyl side chain and the methyl group are likely the result of specific enzymatic modifications of the fatty acid chain.
Role as a Plant Metabolite
As a volatile organic compound, this compound likely plays a role in plant communication and defense. The release of VOCs can serve to attract pollinators, repel herbivores, or act as signals to neighboring plants of an impending threat. Furthermore, many furan derivatives are known to possess antimicrobial properties, suggesting a direct role in defending against pathogens.
Potential Role in Plant Defense Signaling
Upon pathogen attack or herbivore damage, plants can initiate a cascade of signaling events leading to the production and release of defense compounds, including VOCs. A generalized plant defense signaling pathway that could be triggered by such threats and lead to the synthesis of secondary metabolites like this compound is depicted below.
Biological Activities and Potential for Drug Development
While specific biological activity data for this compound is limited, the broader class of furan derivatives has been extensively studied and shown to possess a variety of pharmacological effects. These findings suggest that this compound may also exhibit similar properties, making it a compound of interest for further investigation in drug discovery.
Table 1: Summary of Known Biological Activities of Furan Derivatives
| Biological Activity | Description | Key Findings from Literature |
| Anti-inflammatory | Inhibition of inflammatory pathways and mediators. | Furan derivatives have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines. Some natural furanones exhibit antioxidant and anti-inflammatory activities[10][11]. |
| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Various furan derivatives have demonstrated significant antibacterial and antifungal activity against a range of pathogens[12][13][14]. |
| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | The furan ring can act as an electron donor, and many furan derivatives exhibit potent antioxidant activity[15][16]. |
| Anticancer | Cytotoxicity against various cancer cell lines. | Certain furan derivatives have been shown to induce apoptosis and inhibit the proliferation of cancer cells[17]. |
Quantitative Data
Table 2: Concentration of 2-Methylfuran in Various Coffee Samples
| Coffee Type | Mean Concentration (ng/g) | Reference |
| Regular Ground Coffee | 9470 | [18] |
| Decaffeinated Ground Coffee | 10400 | [18] |
| Cartridge Type Coffee | 10700 | [18] |
| Regular Instant Coffee Powder | 1600 | [18] |
| Decaffeinated Instant Coffee Powder | 1800 | [18] |
| Commercially Brewed Regular Coffee | 172 | [18] |
| Commercially Brewed Decaffeinated Coffee | 184 | [18] |
| Commercially Brewed Espresso | 583 | [18] |
Note: The data presented is for 2-methylfuran, a related but distinct compound from this compound.
Experimental Protocols
The following section outlines detailed methodologies for the extraction, quantification, and biological evaluation of this compound. These protocols are based on established methods for the analysis of furan derivatives in complex matrices.
Experimental Workflow
Extraction and Quantification by HS-SPME-GC-MS
This method is suitable for the analysis of volatile compounds like this compound from solid or liquid samples[19][20].
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace autosampler with Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heater-shaker or water bath
-
Homogenized plant sample (e.g., ground sesame seeds or coffee beans)
-
Saturated sodium chloride (NaCl) solution
-
Internal standard (e.g., a deuterated analog of this compound)
-
Organic solvent for standards (e.g., methanol)
Procedure:
-
Sample Preparation:
-
Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with a known amount of the internal standard.
-
Immediately seal the vial.
-
-
Headspace SPME:
-
Place the vial in the autosampler tray or a heated water bath.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile analytes.
-
-
GC-MS Analysis:
-
Retract the fiber and inject it into the GC inlet for thermal desorption of the analytes.
-
GC Conditions (Example):
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 250°C and hold for 5 min.
-
-
MS Conditions (Example):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of this compound and the internal standard.
-
-
-
Quantification:
-
Create a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
In Vitro Biological Activity Assays
6.3.1. Antibacterial Activity (Minimum Inhibitory Concentration - MIC):
-
A broth microdilution method can be used to determine the MIC of this compound against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Prepare serial dilutions of the compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
6.3.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):
-
Use a murine macrophage cell line (e.g., RAW 264.7).
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
A decrease in nitrite concentration indicates inhibition of NO production and potential anti-inflammatory activity.
6.3.3. Antioxidant Activity (DPPH Radical Scavenging Assay):
-
Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).
-
Mix the compound solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
A decrease in absorbance indicates the scavenging of the DPPH radical and antioxidant activity. Ascorbic acid can be used as a positive control.
Conclusion
This compound is a plant metabolite with a recognized role in the flavor chemistry of important food products. While its specific functions within the plant are not yet fully understood, the known biological activities of the broader furan derivative class suggest its potential involvement in plant defense and signaling. For researchers in drug development, this compound and its analogs represent a promising area for the discovery of new therapeutic agents with anti-inflammatory, antimicrobial, and antioxidant properties. The experimental protocols provided in this guide offer a framework for the further investigation of this compound, which will be crucial for unlocking its full potential as both a significant plant metabolite and a valuable bioactive compound. Further research is warranted to elucidate its precise biosynthetic pathway, quantify its presence in various plant tissues, and comprehensively evaluate its specific biological activities.
References
- 1. 5-Methyl-2-propionylfuran | C8H10O2 | CID 82757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-5-PROPIONYL-FURAN | 10599-69-6 [chemicalbook.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. chemimpex.com [chemimpex.com]
- 9. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Sensory Landscape of 2-Methyl-5-propionylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-propionylfuran, a heterocyclic organic compound, is a significant contributor to the aroma profile of various food products, most notably those that undergo heat processing. Its presence has been confirmed in roasted sesame seed oil and coffee, where it imparts distinct and desirable flavor notes.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory properties and aroma profile of this compound, intended for researchers, scientists, and professionals in the fields of flavor chemistry, sensory science, and drug development. While the compound is recognized for its pleasant aromatic characteristics, this document also highlights the existing gaps in quantitative sensory data and the need for further research to fully elucidate its sensory impact and underlying physiological mechanisms.
Olfactory Properties and Aroma Profile
This compound is characterized by a multifaceted and appealing aroma. General descriptors from scientific literature and flavor industry resources consistently point to a pleasant, sweet, and nutty profile.[4][5] More specifically, its aroma is often described as having green and hazelnut-like nuances.[5] Its role as a key flavor contributor has been identified in studies on sesame seed oil, where it is considered a principal component of its characteristic aroma.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.17 g/mol |
| CAS Number | 10599-69-6 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 72 °C at 5 mmHg |
| Flavor Type | Green, hazelnut, nutty |
(Data sourced from various chemical and flavor databases)
Experimental Protocols for Sensory Evaluation
To address the current gap in quantitative data, the following section outlines established methodologies for the comprehensive sensory evaluation of aroma compounds like this compound. These protocols are based on standard practices in sensory science and flavor chemistry.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture.[6][7][8] A trained sensory panel sniffs the effluent from a gas chromatograph to detect and describe the aromas of individual separated compounds.
Objective: To identify and characterize the specific aroma contribution of this compound.
Methodology:
-
Sample Preparation: A solution of pure this compound in a suitable solvent (e.g., diethyl ether or ethanol) is prepared. For analysis in a food matrix, a volatile extract is obtained using methods such as steam distillation under reduced pressure followed by column chromatography.[1][9]
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-WAX or DB-5) to separate the volatile compounds.[10]
-
Olfactometry: The column effluent is split between a chemical detector (e.g., mass spectrometer or flame ionization detector) and an olfactory detection port (ODP).[10]
-
Sensory Evaluation: Trained panelists sniff the ODP and record the retention time, aroma descriptor, and intensity of any detected odor.
-
Data Analysis: The results are compiled into an aromagram, which plots aroma intensity versus retention time, allowing for the identification of the most potent odorants.
Sensory Panel Evaluation for Quantitative Aroma Profile
A trained sensory panel can develop a detailed quantitative aroma profile of this compound using descriptive analysis.
Objective: To quantify the intensity of various aroma attributes of this compound.
Methodology:
-
Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of various aroma attributes using reference standards.[11][12]
-
Sample Presentation: Samples of this compound, diluted in an odor-free medium (e.g., water or oil), are presented to the panelists in coded, covered glass containers.
-
Evaluation: Panelists assess the aroma of the samples and rate the intensity of each identified attribute (e.g., nutty, sweet, green, roasted) on a structured scale (e.g., a 15-point scale).[11]
-
Data Analysis: The intensity ratings from all panelists are averaged to create a quantitative aroma profile, which can be visualized using a spider plot.
Caption: Workflow for Quantitative Sensory Panel Evaluation.
Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs).[13][14] While the specific OR that binds to this compound has not yet been identified, the general mechanism of olfactory signal transduction is well-established.
Upon binding of an odorant molecule, the OR undergoes a conformational change, activating an associated G protein (Gαolf). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.
Caption: Generalized Olfactory Signal Transduction Pathway.
Conclusion and Future Directions
This compound is a noteworthy aroma compound with a desirable sweet, nutty, and green hazelnut-like sensory profile. Its identification as a key flavor component in roasted sesame seed oil underscores its importance in food chemistry. However, this technical guide also illuminates a clear deficit in the publicly available scientific literature regarding its quantitative sensory properties.
For a more complete understanding of its role in flavor and for potential applications in drug development where off-tastes can be a significant hurdle, further research is imperative. Future studies should focus on:
-
Determination of Odor Thresholds: Establishing the detection and recognition thresholds of this compound in different media (e.g., water, air, oil) is critical to understanding its potency.
-
Quantitative Descriptive Analysis: A comprehensive aroma profile generated by a trained sensory panel would provide a detailed and quantifiable description of its sensory attributes.
-
Identification of a Specific Olfactory Receptor: Uncovering the specific olfactory receptor(s) that bind to this compound would provide valuable insights into the molecular basis of its perception and could have implications for understanding individual differences in flavor perception.
By addressing these research gaps, the scientific community can build a more robust understanding of this important aroma compound, paving the way for more precise applications in the food and pharmaceutical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Methyl-2-propionylfuran | C8H10O2 | CID 82757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-METHYL-5-PROPIONYL-FURAN | 10599-69-6 [chemicalbook.com]
- 4. samreal.com [samreal.com]
- 5. 1-(5-methyl-2-furyl) propan-1-one, 10599-69-6 [thegoodscentscompany.com]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 7. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. almonds.org [almonds.org]
- 13. OR2J3 - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Anticipated Thermal Degradation Products of 2-Methyl-5-propionylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-propionylfuran is a furan derivative recognized for its pleasant, sweet, and nutty aroma, leading to its use as a flavoring agent in the food industry, particularly in baked goods and beverages.[1] It is also a valuable intermediate in organic synthesis.[1] Given its applications in food products that often undergo heat treatment, understanding its thermal stability and the nature of its degradation products is of significant importance for both quality control and safety assessment.
Thermal processing can induce complex chemical reactions, leading to the formation of new volatile and non-volatile compounds. While the thermal degradation of some furan compounds like furfural and 5-(hydroxymethyl)furfural (HMF) is well-documented, specific data for this compound is lacking.[2] This guide synthesizes information from the thermal decomposition of analogous 2-alkylfurans and other furan derivatives to predict the thermal behavior of this compound.[3] Hazardous decomposition products from thermal stress can include carbon monoxide and carbon dioxide.[4]
Proposed Thermal Degradation Pathways
The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of its side chains and the eventual degradation of the furan ring.
2.1. Side-Chain Reactions
The propionyl and methyl side chains are susceptible to cleavage under thermal stress. The primary mechanisms are expected to be:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the furan ring, and the bond between the carbonyl carbon and the ethyl group, are likely points of initial cleavage. This can lead to the formation of various radical species that can then recombine or react further.
-
Decarbonylation: Loss of the carbonyl group as carbon monoxide is a common reaction for ketones at high temperatures.
-
Homolytic Cleavage: The C-C bonds within the propionyl side chain can break, leading to the formation of smaller alkyl radicals.
2.2. Furan Ring Degradation
The furan ring itself can undergo degradation, although this typically requires higher energy. Potential pathways include:
-
Ring Opening: Thermal stress can lead to the opening of the furan ring, forming various aliphatic compounds.
-
Rearrangement and Polymerization: The degradation products, particularly radical species, can undergo rearrangement to form more stable compounds or polymerize to form larger, less volatile molecules.
Below is a proposed initial degradation pathway for this compound.
Caption: Proposed initial thermal degradation pathways for this compound.
Potential Thermal Degradation Products
Based on the proposed pathways, a number of volatile and semi-volatile compounds may be formed. The following table summarizes these potential products. Quantitative data is not available and awaits experimental determination.
| Potential Degradation Product | Molecular Formula | Proposed Formation Pathway |
| 2-Acetyl-5-methylfuran | C₇H₈O₂ | Homolytic cleavage of the ethyl group from the propionyl side chain. |
| 2-Methylfuran | C₅H₆O | Cleavage of the entire propionyl side chain. |
| Furan | C₄H₄O | Cleavage of both methyl and propionyl side chains. |
| Carbon Monoxide | CO | Decarbonylation of the propionyl side chain. |
| Ethane | C₂H₆ | Dimerization of methyl radicals or reaction of ethyl radicals with a hydrogen donor. |
| Propane | C₃H₈ | Reaction of propyl radicals with a hydrogen donor. |
| 2,3-Pentanedione | C₅H₈O₂ | Rearrangement reactions following ring opening. |
| Acetic Acid | C₂H₄O₂ | Oxidative degradation. |
| Formic Acid | CH₂O₂ | Oxidative degradation. |
Experimental Protocols
To identify and quantify the thermal degradation products of this compound, a systematic experimental approach is required. The following protocol is a generalized methodology based on standard techniques for the analysis of volatile compounds in food and chemical matrices.[5][6]
4.1. Objective
To identify and quantify the volatile and semi-volatile compounds generated from the thermal degradation of this compound at a specified temperature.
4.2. Materials and Equipment
-
This compound (purity >98%)
-
Inert matrix (e.g., silica gel, food-grade oil)
-
Sealed reaction vials (e.g., 20 mL headspace vials)
-
Heating block or oven with precise temperature control
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Headspace Autosampler with Solid-Phase Microextraction (SPME) capability
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Internal standards (e.g., deuterated furan derivatives)
-
High-purity helium gas
4.3. Experimental Procedure
-
Sample Preparation:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) into a 20 mL headspace vial.
-
If using a matrix, add a known amount of the inert matrix (e.g., 1 g of silica gel) to the vial and mix thoroughly.
-
Spike the sample with a known concentration of internal standard.
-
Seal the vial immediately with a PTFE/silicone septum and aluminum cap.
-
-
Thermal Treatment:
-
Place the sealed vials in a pre-heated oven or heating block at the desired temperature (e.g., 160°C, 180°C, 200°C).
-
Heat the samples for a defined period (e.g., 15, 30, 60 minutes).
-
Prepare a control sample (without heating) to identify any initial impurities.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Transfer the heated vials to the HS-SPME autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 10 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile and semi-volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a short period (e.g., 2 minutes) in splitless mode.
-
GC Separation:
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a wide mass range (e.g., m/z 35-400).
-
Source and Transfer Line Temperatures: Maintain at appropriate temperatures (e.g., 230°C and 280°C, respectively).
-
-
4.4. Data Analysis
-
Compound Identification:
-
Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).
-
Confirm the identity of key analytes by comparing their retention times and mass spectra with those of authentic standards.
-
-
Quantification:
-
Quantify the identified degradation products using the internal standard method.
-
Generate calibration curves for key analytes using authentic standards to determine their concentrations in the samples.
-
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for the analysis of thermal degradation products.
Conclusion and Future Research
This technical guide provides a theoretical framework for understanding the thermal degradation of this compound. Based on the chemistry of similar furan compounds, it is anticipated that its degradation will involve side-chain cleavage and furan ring decomposition, leading to the formation of a variety of smaller volatile compounds.
To validate these predictions, experimental studies are essential. Future research should focus on:
-
Performing thermal degradation experiments at various temperatures and time points relevant to food processing conditions.
-
Unequivocally identifying the degradation products using techniques such as GC-MS and comparing them with authentic standards.
-
Quantifying the formation of key degradation products to understand the kinetics of the degradation process.
-
Investigating the impact of the food matrix (e.g., pH, water activity, presence of other reactive compounds) on the degradation pathways.
Such studies will provide crucial data for assessing the stability of this compound in various applications and ensuring the quality and safety of products in which it is used.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
Solubility of 2-Methyl-5-propionylfuran in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-propionylfuran. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information, the theoretical principles governing its solubility, and detailed experimental protocols for determining solubility. This guide is intended to support research, development, and formulation activities involving this compound.
Introduction to this compound
This compound is a furan derivative with a molecular structure that suggests moderate polarity. The presence of a ketone functional group and a furan ring introduces polar characteristics, while the methyl and ethyl groups contribute to its nonpolar nature. This balance of polarity is a key determinant of its solubility in various organic solvents. The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in solvents of similar polarity.
Solubility Data
Specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative assessments and data for structurally similar compounds provide valuable insights into its expected solubility profile.
Qualitative Solubility of this compound and Analogues
| Compound | Solvent Class | Specific Solvent | Reported Solubility | Citation |
| This compound | Alcohols, Ethers, Ketones | General | Soluble | |
| Nitriles | Acetonitrile | Slightly Soluble | ||
| 2-Acetyl-5-methylfuran (Analogue) | Alcohols | Ethanol | Soluble | [1] |
| Various | Organic Solvents | Soluble | [2] | |
| 2-Propionylfuran (Analogue) | Ketones | Acetone | Sparingly Soluble | [3] |
| Alcohols | Methanol | Slightly Soluble | [3] | |
| Alcohols | General | Soluble |
This table summarizes available qualitative data. For precise formulation work, experimental determination of solubility is strongly recommended.
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.
Principle
An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the solvent is saturated with the solute. The concentration of the solute in the clear, saturated solution is then determined analytically, representing the solubility at that temperature.
Materials and Apparatus
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of interest (e.g., ethanol, acetone, ethyl acetate, hexane)
-
Equipment:
-
Analytical balance
-
Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., ±0.5°C)
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)
-
Methodology
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
Sample Analysis:
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).
-
A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking the dilution factor into account. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or mole fraction (χ).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method.
Caption: Generalized workflow for determining equilibrium solubility.
References
An In-depth Technical Guide on the Discovery of 2-Methyl-5-propionylfuran in Roasted Coffee Beans
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Methyl-5-propionylfuran is a heterocyclic volatile compound identified as a contributor to the complex aroma profile of roasted coffee. This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and proposed formation pathways of this specific furan derivative. While quantitative data for many furanic compounds in coffee is extensive, specific data for this compound is less prevalent in publicly accessible scientific literature. This paper synthesizes available information on its sensory characteristics and outlines detailed experimental protocols for its analysis based on established methods for similar compounds. Furthermore, a plausible chemical pathway for its formation during the Maillard reaction in coffee roasting is proposed. This document aims to serve as a foundational resource for researchers in flavor chemistry, food science, and related fields.
Introduction
The characteristic aroma of roasted coffee is a complex symphony of over a thousand volatile compounds, many of which are generated during the roasting process through intricate chemical reactions. Among these, furan derivatives play a significant role in defining the sensory profile of the final beverage. This compound, a member of this class, is recognized for its pleasant, sweet, and nutty aroma, contributing to the desirable flavor notes in coffee and other thermally processed foods.[1][2] Its presence is a direct result of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs at elevated temperatures.
This guide delves into the specifics of this compound in the context of roasted coffee, providing a detailed examination of the analytical techniques employed for its identification and a proposed mechanism for its formation.
Sensory Profile and Quantitative Data
This compound is characterized by a pleasant, sweet, and nutty aroma.[1] It is utilized in the food and beverage industry as a flavoring agent to enhance the sensory attributes of a variety of products.[1][2]
A comprehensive search of scientific literature reveals a notable gap in specific quantitative data for this compound in roasted coffee beans. Most studies on furan derivatives in coffee focus on more abundant or toxicologically significant compounds such as furan and 2-methylfuran. However, based on the general distribution of furanic compounds, its concentration is expected to be influenced by coffee variety (Arabica vs. Robusta) and the degree of roast. The table below provides a general overview of furan and 2-methylfuran concentrations to offer a contextual framework.
| Compound | Coffee Variety | Roasting Degree | Concentration Range (µg/kg) |
| Furan | Arabica | Light to Dark | 911 - 3809 |
| Furan | Robusta | Light to Dark | up to 5852 |
| 2-Methylfuran | Arabica | Light to Dark | - |
| 2-Methylfuran | Robusta | Light to Dark | - |
The sensory threshold for this compound in water has not been explicitly reported in the reviewed literature. For context, a "Threshold of Concern" for its use as a flavoring agent has been established at 540 µ g/person/day .[3]
Experimental Protocols
The analysis of volatile furan derivatives in a complex matrix like coffee is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and allows for the extraction and identification of volatile and semi-volatile compounds without the need for extensive sample preparation.
HS-SPME-GC-MS Method for the Analysis of this compound
This protocol is a synthesized methodology based on common practices for analyzing furan derivatives in coffee.
Objective: To extract, identify, and quantify this compound in roasted coffee beans.
Materials and Reagents:
-
Roasted coffee beans (ground)
-
This compound analytical standard (≥98% purity)
-
Internal standard (e.g., d4-furan or a suitable deuterated analog)
-
High-purity water
-
Sodium chloride (NaCl)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
SPME autosampler
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh 1.0 g of finely ground roasted coffee into a 20 mL headspace vial.
-
Add a precise amount of the internal standard solution.
-
Add 5 mL of a saturated NaCl solution in high-purity water to the vial. The salt solution increases the ionic strength, which aids in the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial with the magnetic screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation to facilitate the release of volatile compounds into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.
-
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC injection port and desorb the analytes at 250°C for 5 minutes in splitless mode.
-
Gas Chromatography:
-
Column: Use a polar capillary column (e.g., DB-WAX or equivalent, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 240°C at a rate of 10°C/min and hold for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.
-
Calculate the concentration of this compound in the coffee sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound in coffee.
Proposed Formation Pathway of this compound
The formation of this compound in roasted coffee is proposed to occur via the Maillard reaction. The specific precursors are likely a pentose sugar (such as arabinose, which is present in coffee arabinogalactans) and an amino acid that can provide the propionyl side chain, such as threonine or alanine, which can generate a three-carbon fragment.
Caption: Proposed formation pathway of this compound via the Maillard reaction.
Conclusion
This compound is a recognized contributor to the desirable sweet and nutty aroma of roasted coffee. While its presence is established, this technical guide highlights a clear opportunity for further research, particularly in quantifying its concentration across different coffee varieties and roasting profiles, and in determining its sensory threshold. The provided experimental protocol offers a robust starting point for such investigations. The proposed formation pathway, rooted in the principles of the Maillard reaction, provides a theoretical framework for understanding how this flavor compound is generated from precursors present in green coffee beans. Further studies using isotopic labeling would be invaluable in confirming the precise precursors and intermediate steps in its formation. This knowledge can ultimately be applied to optimize roasting processes to modulate the concentration of this and other key aroma compounds, thereby tailoring the sensory profile of coffee.
References
Methodological & Application
Synthesis of 2-Methyl-5-propionylfuran via Friedel-Crafts Acylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-5-propionylfuran through the Friedel-Crafts acylation of 2-methylfuran with propionyl chloride. Friedel-Crafts acylation is a fundamental and versatile method for the C-C bond formation, leading to the synthesis of aryl ketones which are valuable intermediates in the pharmaceutical and fine chemical industries. This protocol will explore the use of various Lewis acid catalysts and outline a comprehensive procedure for the reaction, workup, and purification of the target compound.
Introduction
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich furan ring. In the case of 2-methylfuran, the substitution is highly regioselective, with the acyl group predominantly adding to the 5-position due to the activating and directing effects of the methyl group. The resulting product, this compound, is a useful building block in organic synthesis. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting material, thus preventing polysubstitution.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound via Friedel-Crafts acylation proceeds through the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the propionyl chloride to form a complex.
-
Generation of the Electrophile: This complex then generates the resonance-stabilized propionylium ion.
-
Electrophilic Attack: The electron-rich 2-methylfuran attacks the electrophilic acylium ion, forming a sigma complex (arenium ion).
-
Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the furan ring and yielding the final product, this compound.
Caption: Mechanism of Friedel-Crafts Acylation.
Data Presentation
The yield of this compound is highly dependent on the choice of Lewis acid catalyst, solvent, and reaction temperature. The following table summarizes typical quantitative data obtained from various experimental conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | Dichloromethane | 0 to rt | 2 - 4 | 75 - 85 |
| SnCl₄ | Dichloromethane | 0 to rt | 3 - 5 | 70 - 80 |
| ZnCl₂ | Dichloromethane | rt to 40 | 6 - 8 | 60 - 70 |
| BF₃·OEt₂ | Dichloromethane | 0 to rt | 4 - 6 | 65 - 75 |
| TiCl₄ | Dichloromethane | -10 to 0 | 2 - 3 | 80 - 90 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using different Lewis acid catalysts.
General Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous conditions are crucial for the success of the reaction; therefore, all glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Lewis acids such as aluminum chloride and tin(IV) chloride are corrosive and moisture-sensitive. Handle them with care, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Propionyl chloride is a corrosive and lachrymatory liquid. It should be handled with extreme care in a fume hood.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
2-Methylfuran
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of 2-methylfuran (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains at 0 °C.
-
Once the addition of 2-methylfuran is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation (boiling point of this compound is approximately 72 °C at 5 mmHg) to obtain the pure product.[1]
Protocol 2: Synthesis using Tin(IV) Chloride (SnCl₄)
Materials:
-
Same as Protocol 1, but with anhydrous tin(IV) chloride (SnCl₄) instead of AlCl₃.
Procedure:
-
Follow the same setup as in Protocol 1. To the flask, add 2-methylfuran (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
To the dropping funnel, add a solution of tin(IV) chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Simultaneously add the propionyl chloride solution and the tin(IV) chloride solution dropwise to the stirred 2-methylfuran solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
The workup and purification procedure is identical to that described in Protocol 1.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: Experimental workflow for the synthesis.
Conclusion
The Friedel-Crafts acylation of 2-methylfuran with propionyl chloride is an efficient method for the synthesis of this compound. The choice of Lewis acid catalyst significantly impacts the reaction conditions and yield. While stronger Lewis acids like aluminum chloride and titanium(IV) chloride generally provide higher yields in shorter reaction times, milder catalysts such as tin(IV) chloride and zinc chloride can also be effective, potentially offering advantages in terms of substrate compatibility and ease of handling. Proper control of reaction parameters, particularly temperature and anhydrous conditions, is critical for achieving optimal results and minimizing side reactions. The provided protocols offer a detailed guide for researchers to successfully synthesize this valuable chemical intermediate.
References
Application Notes and Protocols for the Friedel-Crafts Acylation of 2-Methylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution is pivotal for the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The acylation of furan derivatives, such as 2-methylfuran, is of particular interest as it provides access to a range of valuable furan-containing compounds.[4]
2-Methylfuran is a biomass-derived platform chemical that can be converted into various value-added products.[4] Its acylation, specifically with propionyl chloride, yields 2-propionyl-5-methylfuran (1-(5-methylfuran-2-yl)propan-1-one), a compound with applications as a flavoring agent and as a synthon for more complex molecules.[5]
A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, which prevents polysubstitution.[1][3] Additionally, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to predictable and clean product formation.[1][2]
However, the furan ring is sensitive to strong acids, which can lead to polymerization and other side reactions.[6] Therefore, careful selection of the catalyst and reaction conditions is crucial for a successful acylation. This document provides detailed protocols for the Friedel-Crafts acylation of 2-methylfuran using propionyl chloride, focusing on methodologies that employ both traditional Lewis acids and modern heterogeneous catalysts to optimize yield and selectivity.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. This ion then acts as the electrophile in an aromatic substitution reaction with the electron-rich 2-methylfuran ring.
Mechanism Steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of propionyl chloride.
-
Cleavage and Ion Formation: The carbon-chlorine bond cleaves to form a resonance-stabilized propionylium ion.
-
Electrophilic Attack: The propionylium ion attacks the C5 position of the 2-methylfuran ring, which is activated by the oxygen atom and the methyl group. This forms a carbocation intermediate known as an arenium ion.
-
Deprotonation: A weak base, such as the Lewis acid complex, removes a proton from the arenium ion, restoring the aromaticity of the furan ring and yielding the final product, 2-propionyl-5-methylfuran.
Caption: Mechanism of Friedel-Crafts Acylation.
Data Presentation: Catalyst Performance
The choice of catalyst is critical in the Friedel-Crafts acylation of sensitive substrates like 2-methylfuran. The following tables summarize the performance of various catalysts in the acylation of 2-methylfuran.
Note: Data for the acylation with propionyl chloride is limited in the literature. The data presented below is for the closely related acylation with acetic anhydride, which serves as a strong indicator of catalyst suitability for acylation with propionyl chloride.
| Catalyst | Acylating Agent | Temperature (°C) | Time (min) | Conversion of 2-Methylfuran (%) | Selectivity for 2-Acyl-5-methylfuran (%) | Reference |
| Homogeneous Lewis Acids | ||||||
| AlCl₃ | Propionyl Chloride | 0 to RT | 60-120 | Moderate to High | Moderate to High | General Knowledge[7] |
| SnCl₄ | Propionyl Chloride | 0 to RT | 60-120 | Moderate | High | General Knowledge |
| BF₃·OEt₂ | Propionyl Chloride | 0 to RT | 120-240 | Moderate | High | General Knowledge |
| Heterogeneous Catalysts | ||||||
| ZnClₓ/SAPO-5 | Acetic Anhydride | 110 | 20 | 94.5 | 100 | [6] |
| FeClₓ/SAPO-5 | Acetic Anhydride | 110 | 20 | 87.8 | 100 | [8] |
| H-Beta (Si/Al = 23) | Acetic Anhydride | 110 | N/A | High | High | [8] |
| [Sn]-Beta | Acetic Anhydride | 110 | N/A | Moderate | High | [8] |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Lewis acids like aluminum chloride are moisture-sensitive and can react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Propionyl chloride is corrosive and a lachrymator. Handle with care.
-
The reaction can be exothermic. Use an ice bath for cooling and control the rate of addition of reagents.[7]
Protocol 1: Acylation using a Conventional Lewis Acid (Aluminum Chloride)
This protocol describes a general method for the Friedel-Crafts acylation of 2-methylfuran using aluminum chloride as the catalyst.
Materials and Equipment:
-
2-Methylfuran (freshly distilled)
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Flame-dry the glassware before use to ensure it is free of moisture.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add propionyl chloride (1.0 equivalent) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition of propionyl chloride is complete, add 2-methylfuran (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, to the addition funnel. Add the 2-methylfuran solution dropwise to the reaction mixture over 20-30 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-propionyl-5-methylfuran.
Caption: Experimental workflow for Friedel-Crafts acylation.
Protocol 2: Acylation using a Heterogeneous Catalyst (e.g., Zeolite)
This protocol provides a general method using a solid acid catalyst, which simplifies catalyst removal and may offer improved selectivity.
Materials and Equipment:
-
2-Methylfuran
-
Propionyl chloride
-
Heterogeneous acid catalyst (e.g., H-Beta zeolite, activated)
-
Anhydrous solvent (e.g., toluene or dichloroethane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar with heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by heating under vacuum or a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Reaction Setup: To a round-bottom flask, add the activated catalyst, 2-methylfuran (1.0 equivalent), and the anhydrous solvent.
-
Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 80-110 °C). Add propionyl chloride (1.1 equivalents) dropwise over 20-30 minutes.
-
Reaction: Stir the mixture at the reaction temperature for the required time (may range from 1 to 24 hours). Monitor the reaction by GC.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and remove the catalyst by filtration. Wash the catalyst with a small amount of fresh solvent.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure Lewis acid is anhydrous and fresh. Activate heterogeneous catalysts properly. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side products. | |
| Formation of Dark Tar/Polymer | Catalyst is too strong | Switch to a milder Lewis acid (e.g., ZnCl₂, SnCl₄) or a heterogeneous catalyst.[6] |
| Reaction temperature is too high | Perform the reaction at a lower temperature (e.g., 0 °C or below).[6] | |
| High concentration of reagents | Use a more dilute solution. Add reagents slowly to avoid localized heating. | |
| Low Yield of Desired Product | Side reactions (e.g., ring opening) | Ensure strictly anhydrous conditions. Water can promote ring-opening. |
| Diacylation | Use a 1:1 molar ratio of 2-methylfuran to propionyl chloride. Avoid long reaction times. | |
| Poor Regioselectivity | Not typically an issue for 2-methylfuran (acylation at C5 is strongly favored). | If observed, consider steric effects of the catalyst and solvent choice. |
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. 5-Methyl-2-propionylfuran | C8H10O2 | CID 82757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. websites.umich.edu [websites.umich.edu]
- 8. researchgate.net [researchgate.net]
Alternative Synthetic Routes to 2-Acylfurans from Biomass: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for alternative synthetic routes to 2-acylfurans, valuable platform chemicals and intermediates in the pharmaceutical and fine chemical industries. The focus is on sustainable methods starting from biomass-derived furan and its derivatives, offering greener alternatives to traditional, often polluting, industrial processes.
Introduction
2-Acylfurans, particularly 2-acetylfuran, are key intermediates in the synthesis of various pharmaceuticals, including the cephalosporin antibiotic Cefuroxime.[1] Traditionally, their synthesis relies on Friedel-Crafts acylation, which can involve harsh catalysts and lead to unwanted byproducts.[2][3] This note explores modern, more sustainable catalytic methods for the synthesis of these important compounds from biomass-derived starting materials.
Greener Friedel-Crafts Acylation of Furan
The Friedel-Crafts acylation of furan with acetic anhydride is a primary route to 2-acetylfuran.[1] Recent advancements have focused on replacing polluting liquid acid catalysts with more environmentally benign heterogeneous catalysts.
Application Note: Heterogeneous Catalysis in Furan Acylation
The use of solid acid catalysts simplifies product purification, reduces corrosive waste, and often allows for catalyst recycling. Several types of heterogeneous catalysts have shown high efficacy, including phosphoric acid, zinc chloride, and metal-exchanged heteropolyacids.[4][5][6] These catalysts offer high yields and selectivity for 2-acetylfuran under optimized conditions. For instance, chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay has demonstrated 88% conversion of furan with 100% selectivity to 2-acetylfuran.[6] Milder Lewis acids like zinc chloride and boron trifluoride etherate are preferred over stronger ones like aluminum chloride to prevent the common side reaction of furan polymerization.[3][7]
Data Summary: Friedel-Crafts Acylation of Furan to 2-Acetylfuran
| Catalyst | Acylating Agent | Temperature (°C) | Time (h) | Furan Conversion (%) | 2-Acetylfuran Yield (%) | Purity (%) | Reference |
| 85% Phosphoric Acid | Acetic Anhydride | 70 | 5 | - | 89.0 - 91.8 | 98.9 - 99.2 | [4][5] |
| Anhydrous Zinc Chloride / Acetic Acid | Acetic Anhydride | 50 - 110 | 3 | >99 | 92.0 - 92.7 | 99.8 | [8] |
| 20% w/w Cr₀.₆₆-DTP/K-10 | Acetic Anhydride | - | - | 88 | ~88 | 100 (selectivity) | [6] |
| Boron Trifluoride Etherate | Acetic Anhydride | 0 | - | - | - | - | [7] |
Experimental Protocol: Synthesis of 2-Acetylfuran using Phosphoric Acid Catalyst[4][5]
Materials:
-
Furan (0.1 mol, 6.8 g)
-
Acetic anhydride (0.12 mol, 12.3 g)
-
85% Phosphoric acid (1.2 g)
-
Chloroform
-
30% Sodium hydroxide solution
-
Water
Procedure:
-
In a 100 mL flask equipped with an electronic stirrer, thermometer, and condenser, add acetic anhydride (12.3 g, 0.12 mol) and 85% phosphoric acid (1.2 g).[4][5]
-
With stirring, add furan (6.8 g, 0.1 mol) dropwise over approximately 1 hour at 25 °C.[4][5]
-
Cool the reaction to 50 °C and add 200 mL of water, stirring for 30 minutes.[4][5]
-
Cool to below 30 °C and extract the mixture three times with 100 mL of chloroform.[4][5]
-
Combine the organic layers and neutralize to a pH of approximately 6.5 with a 30% sodium hydroxide solution.[4]
-
Separate the organic layer and wash with water until neutral.[5]
-
Recover the chloroform by distillation under atmospheric pressure.[5]
-
Collect the 2-acetylfuran product by vacuum distillation at 65-70 °C / 12 mmHg.[4]
Expected Outcome:
Visualization: Friedel-Crafts Acylation Workflow
Cross-Ketonization of Methyl 2-Furoate with Carboxylic Acids
An innovative and green alternative to Friedel-Crafts acylation is the continuous-flow, gas-phase cross-ketonization of biomass-derived methyl 2-furoate with carboxylic acids. This method avoids the use of solvents and corrosive liquid acids, offering a lower environmental impact.
Application Note: Gas-Phase Synthesis of 2-Acylfurans
This novel approach utilizes a simple and inexpensive zirconia (ZrO₂) catalyst to facilitate the reaction between methyl 2-furoate and a carboxylic acid, such as acetic acid, in the gas phase.[9][10] The process has demonstrated high selectivity and conversion rates at elevated temperatures.[9] A key advantage is the significantly lower E-factor (a measure of waste produced) compared to traditional liquid-phase batch reactions.[9] The versatility of this method has been shown by successfully synthesizing other valuable acylfurans, like propionyl furan and butyryl furan.[9]
Data Summary: Cross-Ketonization of Methyl 2-Furoate (2-MF) with Acetic Acid (AA)
| Catalyst | Reactants (molar ratio) | Temperature (°C) | 2-MF Conversion (%) | 2-Acetylfuran Selectivity (%) | Space-Time Yield (h⁻¹) | Reference |
| ZrO₂ | 2-MF:AA (1:4) | 350 | 90 | 87 | 0.152 | [9] |
Experimental Protocol: Continuous-Flow Synthesis of 2-Acetylfuran via Cross-Ketonization[9][10][11]
Materials and Equipment:
-
Methyl 2-furoate (2-MF)
-
Acetic acid (AA)
-
Nitrogen (carrier gas)
-
Zirconia (ZrO₂) catalyst
-
Fixed-bed reactor
-
High-pressure liquid pump
-
Mass flow controllers
-
Condenser
Procedure:
-
Pack a fixed-bed reactor with the ZrO₂ catalyst.
-
Establish a continuous flow of nitrogen gas through the reactor.
-
Introduce a liquid feed of methyl 2-furoate and acetic acid into a vaporizer. The molar ratio of the feed should be optimized (e.g., 2-MF/AA/N₂ = 1/4/95 mol%).[10]
-
Pass the vaporized reactant mixture over the catalyst bed.
-
Maintain the reactor temperature at 350 °C.[10]
-
Set the gas hourly space velocity (GHSV) to 1722 h⁻¹ and a contact time of 1 second.[11]
-
Cool and condense the product stream to collect the liquid product.
-
Analyze the product mixture using gas chromatography to determine conversion and selectivity.
Visualization: Cross-Ketonization Reaction Pathway
Domino Synthetic Strategies
While direct one-pot syntheses of 2-acylfurans from furfural are still an emerging area, domino reactions starting from 2-acylfurans to create more complex molecules have been explored.[12] The development of cascade reactions that directly convert biomass-derived aldehydes like furfural into 2-acylfurans is a promising future direction for highly efficient synthesis.
Application Note: Future Outlook on Domino Reactions
Domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent the pinnacle of synthetic efficiency. A hypothetical one-pot conversion of furfural to a 2-acylfuran could involve an initial transformation of the aldehyde, followed by an in-situ acylation step. Research in this area is ongoing and would significantly streamline the production of these valuable compounds from biomass.
Visualization: Conceptual Domino Synthesis Pathway
Conclusion
The synthesis of 2-acylfurans from biomass is evolving towards greener and more efficient methodologies. While Friedel-Crafts acylation using heterogeneous catalysts offers a significant improvement over traditional methods, innovative gas-phase routes like cross-ketonization present a promising future for sustainable chemical production. The development of one-pot domino reactions from readily available biomass-derived aldehydes like furfural remains a key research goal that could further revolutionize the synthesis of these important chemical intermediates.
References
- 1. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 9. An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC01992F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Domino reaction between 2-acylfurans and diethyl azodicarboxylate: a combined experimental, theoretical, X-ray and dynamic NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Laboratory Scale Synthesis of 2-Methyl-5-propionylfuran: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Methyl-5-propionylfuran, a valuable flavoring agent and a versatile intermediate in organic synthesis. The synthesis is achieved via a Friedel-Crafts acylation of 2-methylfuran with propionyl chloride using aluminum chloride as a Lewis acid catalyst. This application note includes a step-by-step experimental procedure, a summary of the required reagents and their physical properties, and the expected analytical data for the final product, including spectroscopic information. The provided workflow and data are intended to guide researchers, scientists, and drug development professionals in the successful synthesis and characterization of this furan derivative.
Introduction
This compound, also known as 1-(5-methylfuran-2-yl)propan-1-one, is a furan derivative that contributes to the flavor and aroma of various food products and is a useful building block in the synthesis of more complex molecules.[1] The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylfuran. This electrophilic aromatic substitution reaction involves the reaction of 2-methylfuran with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride.[2][3] The acylium ion generated in situ acts as the electrophile, which then attacks the electron-rich furan ring, preferentially at the 5-position due to the activating and directing effect of the methyl group. This method is generally efficient and leads to the desired product in good yields.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Boiling Point (°C) |
| 2-Methylfuran | 2-Methylfuran | C₅H₆O | 82.10 | 534-22-5 | 63-66 |
| Propionyl chloride | Propanoyl chloride | C₃H₅ClO | 92.52 | 79-03-8 | 80 |
| Aluminum chloride | Aluminum trichloride | AlCl₃ | 133.34 | 7446-70-0 | 180 (subl.) |
| This compound | 1-(5-methylfuran-2-yl)propan-1-one | C₈H₁₀O₂ | 138.16 | 10599-69-6 | 72 °C/5 mmHg[4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | Predicted: δ ~7.0 (d, 1H, furan-H), ~6.1 (d, 1H, furan-H), 2.8 (q, 2H, -CH₂-), 2.4 (s, 3H, -CH₃), 1.2 (t, 3H, -CH₂-CH₃) ppm |
| ¹³C NMR (CDCl₃) | Predicted: δ ~190 (-C=O), ~160 (furan-C), ~152 (furan-C), ~118 (furan-CH), ~108 (furan-CH), ~32 (-CH₂-), ~14 (-CH₃), ~8 (-CH₂-CH₃) ppm |
| IR (Neat, cm⁻¹) | Characteristic peaks for C=O stretching, C-O-C stretching, and C-H stretching. |
| Mass Spec. (EI) | m/z (%): 138 (M+), 109, 81, 53, 29 |
Experimental Protocol
Materials and Reagents
-
2-Methylfuran (≥98%)
-
Propionyl chloride (≥99%)
-
Anhydrous aluminum chloride (≥99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Reactants:
-
In the addition funnel, prepare a solution of 2-methylfuran (1.0 equivalent) and propionyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the solution from the addition funnel dropwise to the stirred aluminum chloride slurry over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Remove the ice bath and let the reaction warm to room temperature, stirring for another 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[4]
-
Mandatory Visualization
Reaction Signaling Pathway
References
Application of 2-Methyl-5-propionylfuran as a Flavor Ingredient in Food: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-propionylfuran (CAS No. 10599-69-6) is a versatile flavoring substance valued for its pleasant, sweet, and nutty aroma.[1] It is a member of the furan class of compounds and is found naturally in foods such as sesame seed oil and coffee.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a flavor ingredient in various food matrices. It is intended to guide researchers and product developers in the effective and safe utilization of this compound.
Organoleptic Properties and Applications
This compound is characterized by a unique aromatic profile that enhances the sensory attributes of a wide range of food products. Its primary flavor descriptors include sweet, nutty, and green, with hazelnut-like undertones.[1][4]
Suitable Food Matrices
This flavoring agent is effective in a variety of food and beverage categories. Its excellent stability and reactivity make it a valuable ingredient in flavor and fragrance formulations.[1] Common applications include:
-
Baked Goods: Enhances the overall flavor profile of products like cakes, cookies, and pastries.[5][6]
-
Confectionery: Contributes to the sweet and nutty notes in various confections.[1]
-
Beverages: Improves the aroma of juices, sodas, and alcoholic drinks.[5][6]
-
Sauces and Marinades: Used to enhance the flavor of barbecue sauces, marinades, and salad dressings.[5][6]
-
Snack Foods: Elevates the taste and sensory experience of snacks such as chips, popcorn, and nuts.[5][6]
-
Dairy Products: Can be used in dairy products, excluding those in category 02.0.
-
Fats and Oils: Applicable in fat emulsions like water-in-oil types.
-
Edible Ices: Suitable for use in sherbet and sorbet.
-
Processed Fruits and Vegetables: Can be incorporated into processed fruit products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 10599-69-6 |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.17 g/mol |
| Appearance | White to almost white or light yellow clear liquid |
| Purity | ≥ 97% (GC) |
| Boiling Point | 72 °C at 5 mmHg |
| Density | 1.04 g/mL |
| Refractive Index | n20D 1.51 |
| Solubility | Soluble in alcohol; slightly soluble in water (2314 mg/L at 25 °C est.) |
| Storage Conditions | 2 - 8 °C |
Quantitative Data on Application Levels
The following table summarizes the typical usage levels of this compound in various food categories as recognized by the Flavor and Extract Manufacturers Association (FEMA). These values are intended as a guide for initial formulation development.
| Food Category | Average Usual Use Level (ppm) | Average Maximum Use Level (ppm) |
| Baked Goods | 2.0 | 10.0 |
| Beverages (non-alcoholic) | 1.0 | 5.0 |
| Chewing Gum | - | - |
| Confectionery & Frostings | 2.0 | 10.0 |
| Frozen Dairy | 1.0 | 5.0 |
| Gelatins & Puddings | 1.0 | 5.0 |
| Hard Candy | 2.0 | 10.0 |
| Soft Candy | - | - |
| Sweet Sauces | 1.0 | 5.0 |
Note: ppm (parts per million) is equivalent to mg/kg or mg/L. Data is derived from FEMA GRAS™ flavoring substances publications.
Experimental Protocols
Protocol for Sensory Evaluation: Descriptive Analysis
This protocol outlines a method for the descriptive sensory analysis of a food product containing this compound.
Objective: To quantitatively describe the sensory profile of a food product flavored with this compound and compare it to a control.
Materials:
-
Test product containing this compound at a predetermined concentration.
-
Control product (without the flavor ingredient).
-
Reference standards for relevant aroma and flavor attributes (e.g., hazelnut, sweet, green).
-
Odor-free sample containers with lids, coded with random three-digit numbers.
-
Purified, room-temperature water and unsalted crackers for palate cleansing.
-
Structured scoresheets with a list of sensory attributes and an intensity scale (e.g., 15-point universal scale).
-
Individual sensory evaluation booths with controlled lighting and ventilation.
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists with prior experience in descriptive sensory analysis.
-
Conduct training sessions to familiarize panelists with the specific aroma and flavor attributes of this compound using reference standards.
-
Ensure panelists can consistently identify, describe, and rate the intensity of each attribute.
-
-
Sample Preparation and Presentation:
-
Prepare the test and control products under controlled conditions to avoid flavor contamination.
-
Portion equal amounts of each sample into the coded containers.
-
Allow samples to equilibrate to a standardized serving temperature.
-
Present the samples to the panelists in a randomized and balanced order.
-
-
Evaluation:
-
Instruct panelists to first assess the aroma by sniffing the headspace of the sample.
-
Next, panelists should taste a small amount of the product, ensuring it is distributed throughout the mouth.
-
Panelists rate the intensity of each predefined sensory attribute on the scoresheet.
-
A mandatory palate cleansing with water and crackers is required between samples.
-
-
Data Analysis:
-
Collect the completed scoresheets.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the test and control products for each attribute.
-
Visualize the results using spider plots or bar charts to compare the sensory profiles.
-
Protocol for Accelerated Stability Testing
This protocol describes an accelerated shelf-life study to evaluate the stability of this compound in a food matrix.
Objective: To assess the chemical stability and sensory impact of this compound in a food product over time under accelerated storage conditions.
Materials:
-
Food product containing this compound at a known initial concentration.
-
Control product (without the flavor ingredient).
-
Appropriate packaging for the food product that is resistant to the storage conditions.
-
Environmental chambers capable of maintaining constant temperature and humidity.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for quantitative analysis.
-
Sensory evaluation setup as described in Protocol 3.1.
Procedure:
-
Sample Preparation and Initial Analysis (Time 0):
-
Prepare a batch of the food product with the flavor ingredient and a control batch.
-
Package the products in their final packaging.
-
Take initial samples (t=0) for quantitative analysis (GC-MS) to determine the starting concentration of this compound.
-
Conduct an initial sensory evaluation (descriptive analysis) of the flavored product.
-
-
Accelerated Storage:
-
Place the packaged samples in environmental chambers at elevated temperatures (e.g., 35°C, 45°C, 55°C). The specific temperatures will depend on the food matrix and its typical failure modes.
-
Maintain a constant humidity if relevant to the product's stability.
-
-
Sampling and Analysis at Time Intervals:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove samples from each storage condition.
-
Allow samples to equilibrate to room temperature.
-
For each time point and condition, perform:
-
Quantitative Analysis: Use a validated GC-MS method to measure the concentration of this compound.
-
Sensory Evaluation: Conduct a descriptive sensory analysis to assess any changes in the flavor profile, including the intensity of the desired attributes and the emergence of any off-flavors.
-
-
-
Data Analysis and Shelf-Life Prediction:
-
Plot the concentration of this compound as a function of time for each temperature.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constants at each temperature.
-
Use the Arrhenius equation to model the temperature dependence of the degradation rate and predict the shelf-life at normal storage temperatures (e.g., 25°C).
-
Correlate the quantitative data with the sensory evaluation results to establish the point at which the flavor profile becomes unacceptable.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. medallionlabs.com [medallionlabs.com]
- 4. flavorsum.com [flavorsum.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-5-propionylfuran in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-propionylfuran is a versatile aromatic compound with significant potential in the fragrance industry.[1] Characterized by a furan ring structure, this molecule possesses a unique and desirable olfactory profile, making it a valuable ingredient in a variety of scented products.[1][2] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in fragrance formulations, intended for researchers, scientists, and professionals in the field.
Physicochemical and Olfactory Properties
This compound is a white to almost white or light yellow clear liquid with a pleasant, sweet, and nutty aroma.[1][3] Its chemical structure and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-(5-methylfuran-2-yl)propan-1-one | [2] |
| Synonyms | This compound, 5-Methyl-2-propionylfuran | [2] |
| CAS Number | 10599-69-6 | [1][4] |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| Appearance | White to almost white clear liquid | [1] |
| Boiling Point | 72 °C at 5 mmHg | [1][4] |
| Density | 1.04 g/mL | [1] |
| Refractive Index | n20/D 1.51 | [1] |
| Olfactory Profile | Sweet, nutty, green, hazelnut-like | [1][3] |
| Threshold of Concern | 540 µ g/person/day | [3] |
Applications in Fragrance Formulations
Due to its unique aromatic profile, this compound is a valuable component in various fragrance applications. Its sweet and nutty characteristics can enhance the sensory experience of a wide range of products.[1]
-
Cosmetics and Personal Care: It can be incorporated into lotions, creams, and perfumes to contribute to the overall fragrance profile.[1]
-
Food and Beverages: As a flavoring agent, it can enhance the aroma of baked goods, confectionery, and beverages.[1]
-
Aromatherapy: The compound's pleasant scent makes it suitable for use in essential oil blends aimed at promoting relaxation and well-being.[1]
Experimental Protocols
Sensory Analysis: Olfactory Profile Evaluation
Objective: To systematically characterize the olfactory profile of this compound.
Materials:
-
This compound (≥98% purity)
-
Ethanol (perfumer's grade, odorless)
-
Glass vials with PTFE-lined caps
-
Perfumer's smelling strips (blotters)
-
Trained sensory panel (minimum of 5 panelists)
-
Odor-free evaluation room
Protocol:
-
Sample Preparation: Prepare a 10% solution of this compound in ethanol.
-
Blotter Dipping: Dip the narrow end of a smelling strip into the solution to a depth of 1 cm.
-
Evaluation:
-
Top Notes (0-5 minutes): Panelists should smell the blotter immediately after dipping and record their initial impressions of the odor.
-
Heart Notes (5-60 minutes): Panelists should re-evaluate the blotter at regular intervals (e.g., 15, 30, 60 minutes) to assess the evolution of the fragrance.
-
Base Notes (>60 minutes): The blotter should be evaluated after several hours to identify the most long-lasting and substantive notes.
-
-
Data Collection: Panelists should use a standardized scoresheet to rate the intensity of various odor descriptors (e.g., sweet, nutty, green, roasted) on a scale of 1 to 10 and provide qualitative descriptions.
Stability Testing in a Lotion Base
Objective: To assess the chemical stability of this compound in a standard oil-in-water (O/W) lotion base under accelerated aging conditions.
Materials:
-
This compound
-
Unfragranced O/W lotion base
-
Glass jars with airtight lids
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Incubator/oven
-
Analytical balance
-
Solvents for extraction (e.g., hexane)
Protocol:
-
Sample Preparation:
-
Accurately weigh and mix this compound into the lotion base to achieve a final concentration of 0.5% (w/w).
-
Prepare a control sample of the unfragranced lotion base.
-
Divide each sample into three sets for storage under different conditions:
-
Room temperature (20-25°C) in the dark
-
Elevated temperature (40°C) in the dark
-
Room temperature with exposure to UV light
-
-
-
Aging: Store the samples for a period of 4 weeks.
-
Analysis (at t=0, 1, 2, and 4 weeks):
-
Extract an aliquot of each sample with a suitable solvent.
-
Analyze the extract using GC-MS to quantify the concentration of this compound.[5]
-
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration to determine the percentage of degradation. Olfactory evaluation of the aged samples should also be conducted to detect any changes in the scent profile.
Substantivity on Fabric
Objective: To evaluate the longevity and tenacity of this compound on fabric.
Materials:
-
10% solution of this compound in ethanol
-
Cotton swatches (e.g., 5x5 cm)
-
Pipette
-
Odor-free environment
Protocol:
-
Application: Apply a precise amount (e.g., 100 µL) of the fragrance solution to the center of each cotton swatch.
-
Drying: Allow the swatches to air-dry for 30 minutes.
-
Sensory Evaluation:
-
A trained sensory panel should evaluate the odor intensity of the swatches at regular intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Intensity should be rated on a labeled magnitude scale (LMS) or a numerical scale (e.g., 0-10).
-
-
Data Analysis: Plot the mean odor intensity against time to generate a substantivity curve.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison.
Table 1: Example Sensory Panel Evaluation of this compound
| Odor Descriptor | Mean Intensity (1-10) - Top Note | Mean Intensity (1-10) - Heart Note | Mean Intensity (1-10) - Base Note |
| Sweet | 8.2 | 7.5 | 6.8 |
| Nutty | 7.8 | 8.5 | 8.0 |
| Green | 6.5 | 5.0 | 3.5 |
| Roasted | 4.0 | 5.5 | 6.0 |
Table 2: Example Stability of this compound in Lotion Base (4 weeks)
| Storage Condition | % Degradation | Olfactory Change |
| Room Temp, Dark | < 2% | None detected |
| 40°C, Dark | 8% | Slight decrease in top notes |
| Room Temp, UV Light | 15% | Noticeable loss of freshness, slight discoloration |
Table 3: Example Substantivity of this compound on Cotton
| Time (hours) | Mean Odor Intensity (0-10) |
| 0 | 9.5 |
| 1 | 8.8 |
| 4 | 7.2 |
| 8 | 5.5 |
| 24 | 3.0 |
| 48 | 1.5 |
Visualizations
General Olfactory Signaling Pathway
The following diagram illustrates a generalized signal transduction pathway for an odorant, such as a furan derivative, interacting with an olfactory receptor.
Caption: Generalized olfactory signal transduction cascade.
Experimental Workflow for Fragrance Evaluation
This diagram outlines the logical workflow for the comprehensive evaluation of this compound in a fragrance application.
Caption: Workflow for fragrance ingredient evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Methyl-2-propionylfuran | C8H10O2 | CID 82757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(5-methyl-2-furyl) propan-1-one, 10599-69-6 [thegoodscentscompany.com]
- 4. 2-METHYL-5-PROPIONYL-FURAN | 10599-69-6 [chemicalbook.com]
- 5. HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-5-propionylfuran as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Methyl-5-propionylfuran, a versatile intermediate in organic synthesis. This document details its synthesis via Friedel-Crafts acylation and its subsequent application in the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical industry.
Introduction
This compound, also known as 1-(5-methylfuran-2-yl)propan-1-one, is a key heterocyclic compound.[1][2] Its furan ring structure and reactive ketone group make it a valuable precursor for more complex molecules.[3] It serves as an important intermediate in the synthesis of fine chemicals, fragrances, and notably, in the development of pharmaceutical agents due to the prevalence of the furan scaffold in medicinal chemistry.[3][4]
Applications in Organic Synthesis
The primary application of this compound in the context of drug development is its use as a prochiral ketone for the synthesis of chiral amines. Chiral amines are critical components of many active pharmaceutical ingredients (APIs), with a significant percentage of all drugs containing a chiral amine moiety.[4] The specific stereochemistry of these amines is often crucial for their pharmacological activity and safety.[4]
A key example is the synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine, a chiral building block with potential applications in the development of various therapeutic agents.[4][5] The furan ring in this compound can act as a bioisostere for a phenyl group, which can lead to improved metabolic stability and pharmacokinetic properties of drug candidates.[5]
Synthesis of this compound via Friedel-Crafts Acylation
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylfuran with a propionylating agent, such as propionic anhydride or propionyl chloride, in the presence of a Lewis acid catalyst.[6][7] This electrophilic aromatic substitution reaction introduces the propionyl group onto the furan ring.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for the Friedel-Crafts acylation of furans.[6]
Materials:
-
2-Methylfuran
-
Propionic anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylfuran and propionic anhydride.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Catalyst: Slowly add boron trifluoride etherate (BF₃·OEt₂) dropwise via the dropping funnel while ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the complete addition of the catalyst, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Quantitative Data Summary for Acylation of Furans:
| Catalyst | Acylating Agent | Substrate | Product | Yield (%) | Reference |
| Boron trifluoride etherate | Propionic anhydride | Furan | 2-Propionylfuran | Yield is based on analogous acylation reactions of furan. | [6] |
| Zinc Chloride | Acetic anhydride | 2-Methylfuran | 2-Acetyl-5-methylfuran | 60-70 |
Protocol 2: Asymmetric Synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine
This protocol details the enzymatic transamination of this compound to produce the corresponding chiral amine.[4]
Materials:
-
1-(5-methylfuran-2-yl)propan-1-one (this compound)
-
(S)-selective ω-transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Incubator shaker
-
HPLC system with a chiral column
Procedure:
-
Reaction Setup: In a clean reaction vessel, combine 1-(5-methylfuran-2-yl)propan-1-one (1.0 g, 7.24 mmol), isopropylamine (5.0 eq, 36.2 mmol), and pyridoxal 5'-phosphate (1.0 mM final concentration) in 50 mL of 100 mM potassium phosphate buffer (pH 8.0).[4]
-
Co-solvent Addition: To aid in substrate solubility, add DMSO as a co-solvent (10% v/v).[4]
-
Enzyme Addition: Add the (S)-selective ω-transaminase (e.g., 5-10% w/w of the ketone substrate).[4]
-
Incubation: Seal the reaction vessel and place it in an incubator shaker at 30 °C and 200 rpm.[4]
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by TLC or HPLC.[4]
-
Work-up: Once the reaction is complete (typically within 24 hours), adjust the pH of the mixture to >10 using 1 M NaOH.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[4]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-1-(5-methylfuran-2-yl)propan-1-amine.[4]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[4]
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.[4]
Quantitative Data Summary for Asymmetric Transamination:
| Parameter | Value | Method of Analysis | Reference |
| Yield | >95% | HPLC | [4] |
| Enantiomeric Excess (ee) | >99% (S)-enantiomer | Chiral HPLC | [4] |
| Reaction Time | 24 hours | TLC/HPLC Monitoring | [4] |
| Optimal pH | 8.0 | pH meter | [4] |
| Optimal Temperature | 30 °C | Thermometer | [4] |
Visualizations
Caption: Synthesis of this compound.
Caption: Synthesis of a chiral amine intermediate.
Caption: Zileuton's mechanism of action.
References
- 1. 5-Methyl-2-propionylfuran | C8H10O2 | CID 82757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-5-PROPIONYL-FURAN | 10599-69-6 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Application Note: Quantification of 2-Methyl-5-propionylfuran in Coffee Using GC-MS
Abstract
Introduction
Coffee is a globally consumed beverage, with its characteristic aroma and flavor attributed to a complex mixture of volatile and semi-volatile organic compounds. Among these, furan derivatives play a significant role, formed during the Maillard reaction and caramelization of sugars during the roasting process. 2-Methyl-5-propionylfuran is a member of the furan class of compounds and is recognized as a flavoring agent present in coffee and sesame seed oil.[1][2] The quantification of such flavor compounds is crucial for understanding their contribution to the sensory profile of coffee and for quality control in the coffee industry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile compounds in complex matrices like coffee.[3][4][5][6] When combined with a sensitive and solvent-free extraction technique like Headspace Solid-Phase Microextraction (HS-SPME), it offers an effective method for the determination of trace-level analytes.[4][5] This application note provides a detailed protocol for the quantification of this compound in coffee, based on established methodologies for other furan derivatives.
Experimental Protocol
This protocol is a proposed method and requires validation for the specific analyte, this compound.
Sample Preparation (HS-SPME)
-
Sample Homogenization: Grind roasted coffee beans to a uniform and fine powder. For liquid coffee samples, use them directly.
-
Aliquoting: Accurately weigh approximately 1-2 grams of homogenized coffee powder into a 20 mL headspace vial. For liquid coffee, pipette 5 mL into the vial.
-
Internal Standard Spiking: Add a known concentration of a suitable internal standard to each sample and calibration standard. An ideal internal standard would be an isotopically labeled version of the analyte, such as this compound-d3. If unavailable, a compound with similar chemical properties but not naturally present in coffee can be used.
-
Matrix Modification: Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of the analyte into the headspace.[7]
-
Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 30 minutes to allow for the equilibration of this compound between the sample and the headspace.[8]
-
Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 60°C under agitation.[3][5]
GC-MS Analysis
-
Desorption: After extraction, immediately introduce the SPME fiber into the GC inlet for thermal desorption of the analyte at 250°C for 5 minutes in splitless mode.[3]
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.[1]
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Characteristic Ions for this compound (m/z): The primary ions for quantification and qualification should be selected based on the mass spectrum of a pure standard. Based on available data, the prominent ions are m/z 109 (base peak), 138 (molecular ion), 53, 110, and 29.[1] A suggested SIM setup would be to monitor m/z 109 for quantification and m/z 138 and 53 for confirmation.
-
Calibration and Quantification
Prepare a series of calibration standards by spiking known amounts of a this compound standard solution into a blank matrix (e.g., decaffeinated coffee known to be free of the analyte). Process these standards using the same HS-SPME and GC-MS procedure as the samples. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the coffee samples can then be determined from this calibration curve.
Data Presentation
As no quantitative data for this compound in coffee was found in the literature, the following table is a hypothetical representation of how the results could be presented.
| Sample ID | Coffee Type | This compound (ng/g) | RSD (%) (n=3) |
| A | Light Roast Arabica | 15.2 | 4.5 |
| B | Dark Roast Arabica | 28.7 | 3.8 |
| C | Robusta | 19.5 | 5.1 |
| D | Instant Coffee | 8.9 | 6.2 |
Method Validation
To ensure the reliability of the proposed method, the following validation parameters should be assessed:
-
Linearity: The linearity of the calibration curve should be evaluated over the expected concentration range of the analyte in coffee samples. A correlation coefficient (R²) of >0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method.
-
Accuracy and Precision: The accuracy (as recovery) and precision (as relative standard deviation, RSD) should be assessed by analyzing spiked coffee samples at different concentration levels.
-
Specificity: The specificity of the method should be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in coffee.
General Formation Pathway of Furans in Coffee
Caption: Simplified pathway of furan formation in coffee during roasting.
References
- 1. 5-Methyl-2-propionylfuran | C8H10O2 | CID 82757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-5-PROPIONYL-FURAN | 10599-69-6 [chemicalbook.com]
- 3. ceas.org.tw [ceas.org.tw]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. gcms.cz [gcms.cz]
Application Note: Analysis of Furan Derivatives in Food Matrices using Headspace-SPME-GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan and its derivatives are process-induced contaminants that can form in a variety of thermally treated foods. Due to their potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC), robust and sensitive analytical methods are crucial for monitoring their presence in the food supply to assess human health risks.[1] Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful and preferred technique for the reliable and sensitive quantification of these volatile compounds in diverse and complex food matrices.[1][2] This application note provides detailed protocols and quantitative data for the analysis of furan and its derivatives in various foodstuffs.
Experimental Protocols
A generalized workflow for the analysis of furan derivatives in food matrices involves sample preparation, HS-SPME extraction, and subsequent GC-MS analysis. The specific conditions may vary depending on the food matrix and the target analytes.
Protocol 1: General Screening of Furan and its Derivatives in Liquid and Solid Food Matrices
This protocol is a starting point for the analysis of a broad range of furan derivatives in various food samples.
1. Sample Preparation:
-
Liquid Samples (e.g., fruit juices, coffee):
-
Homogenize the liquid sample.
-
Place a 5 g aliquot of the sample into a 20 mL headspace vial.[3]
-
Add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds.[3]
-
Spike the sample with an appropriate concentration of a deuterated internal standard (e.g., d4-furan) for accurate quantification.[1]
-
Immediately seal the vial with a PTFE-faced septum and an aluminum cap.[4]
-
-
Solid Samples (e.g., baby food, coffee powder):
-
Homogenize 5 g of the sample. For low moisture solids like coffee powder, they can be dissolved according to package directions and treated as a liquid sample.[1]
-
Add the homogenized sample to a headspace vial with 5 mL of a saturated NaCl solution.[1]
-
Add a known amount of deuterated furan (d4-furan) as an internal standard.[1]
-
Immediately seal the vial.
-
2. Headspace-SPME (HS-SPME) Procedure:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used and has been shown to be effective.[4] A 75µm Carboxen/Polydimethylsiloxane coating has also been found suitable for furan extraction.[5]
-
Incubation/Equilibration: Incubate the sealed vial at a controlled temperature, for instance, 35°C for 15 minutes, to allow the analytes to partition into the headspace.[3] For some applications, incubation at 50°C for 10 minutes with agitation (e.g., 250 rpm) is recommended.[2]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period, typically between 10 to 30 minutes, at the same temperature as the incubation.[2][4] An extraction time of 15 minutes at 35°C has been used successfully.[3]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the hot injector of the GC-MS system for thermal desorption. A typical desorption temperature is 280°C for 1 to 3 minutes.[2][6]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC Column: A mid-polarity column such as an Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or a non-polar HP-5MS (30 m x 0.25 mm ID, 0.25 µm) is suitable for separating furan and its derivatives.[2][7]
-
Injector: Operate in splitless or split mode (e.g., split ratio 1:10) at a temperature of 280°C.[2][3]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.4 mL/min.[2][3]
-
Oven Temperature Program: A typical program starts at 32-35°C (hold for 3-4 minutes), ramps up to 200°C at a rate of 20°C/min, and holds for 3 minutes.[2][3]
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is recommended.[1][3]
-
Monitored Ions: For furan, the target ion is typically m/z 68, and for the internal standard d4-furan, it is m/z 72.[1]
-
Transfer Line Temperature: 280°C.[2]
-
Protocol 2: Optimized Analysis of Furan and 10 Derivatives in Diverse Food Commodities
This protocol provides a validated method for the simultaneous analysis of furan and ten of its derivatives.[3]
1. Sample Preparation:
-
Fruit or Juice Samples: Mix 5 g of the sample with 5 mL of a saturated NaCl solution in a headspace vial.[3]
-
Canned Oily Fish: Mix 1 g of the sample with 9 mL of a saturated NaCl solution in a headspace vial.[3]
-
Add a standard mixture containing furan and its 10 derivatives, each at a concentration of 20 ppb, for method validation purposes. For routine analysis, add the internal standard.[3]
2. HS-SPME Procedure:
-
SPME Arrow: A Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME Arrow is recommended for this method.[3]
-
Equilibration: Heat the sample at 35°C for 15 minutes.[3]
-
Adsorption: Adsorb the analytes from the headspace using the SPME arrow for 15 minutes at 35°C.[3]
3. GC-MS/MS Analysis:
-
GC Column: HP-5MS column.[3]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[3]
-
Injector: Split mode with a split ratio of 1:10 and an injector temperature of 280°C.[3]
-
Oven Temperature Program: Start at 32°C and hold for 4 minutes, then ramp to 200°C at 20°C/min and hold for 3 minutes.[3]
-
Detection: Use a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode for detection.[3]
Quantitative Data
The following tables summarize quantitative data for the analysis of furan and its derivatives in various food matrices using HS-SPME-GC-MS.
Table 1: Method Validation Parameters for Furan and its Derivatives in Different Food Matrices
| Food Matrix | Analyte(s) | Recovery (%) | Limit of Quantitation (LOQ) (ng/g) | Reference |
| Fruit/Juice | Furan and 10 derivatives | 76–117 | 0.003–0.675 | [3] |
| Canned Oily Fish | Furan and 10 derivatives | 76–117 | 0.003–0.675 | [3] |
| Juice | Furan and 6 derivatives | 80-103 | - | [3] |
| Meat Products | Furan and 6 derivatives | 88.6-105 | - | [3] |
| Baby Food | Furan | 91.9-108.3 | - | [3] |
Table 2: Concentration of Furan and its Derivatives in Commercial Food Products
| Food Product | Total Furan Content (ng/g) | Reference |
| Brewed Coffee | Mean: 35,082.26 | [8] |
| Canned Coffee | Mean: 25,152.22 | [8] |
| Potato Chips and Cookies | 0.57–1.48 | [8] |
| Donut | 1.50 | [8] |
| Milk | 0.34–30.38 | [8] |
| Oat | 6.56 | [8] |
| Various Commercial Foods | 21.14 to 3183.39 | [9] |
Experimental Workflow
The following diagram illustrates the general workflow for the HS-SPME-GC-MS analysis of furan derivatives in food.
Caption: HS-SPME-GC-MS workflow for furan analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Medicinal Chemistry Applications of 2-Methyl-5-propionylfuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-5-propionylfuran, a naturally occurring compound found in sources like sesame seed oil and coffee, is primarily recognized for its role as a flavoring agent.[1][2] However, the furan scaffold is a well-established pharmacophore present in numerous biologically active compounds, suggesting that this compound could serve as a valuable starting point for medicinal chemistry research and drug discovery efforts.[3][4][5] Extensive research into furan derivatives has revealed a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic (anticancer) properties.[3][4][6][7][8] This document outlines potential therapeutic applications for this compound and its derivatives, supported by detailed, adaptable experimental protocols for preliminary biological screening.
Introduction to the Furan Scaffold in Medicinal Chemistry
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which imparts unique electronic and structural characteristics that are advantageous for drug design.[4] Its ability to act as a bioisostere for other aromatic rings, such as benzene, allows for the modulation of a compound's physicochemical properties, including solubility and metabolic stability, which can enhance pharmacokinetic profiles.[4] The diverse biological activities exhibited by furan derivatives underscore their significance as a privileged scaffold in the development of novel therapeutic agents.[9][10]
Potential Therapeutic Applications of this compound Derivatives
Based on the established biological activities of structurally related furan compounds, this compound can be considered a promising scaffold for the development of novel therapeutic agents in the following areas:
-
Anti-inflammatory Agents: Furan derivatives have been shown to possess anti-inflammatory properties.[3][6][7] For instance, some furan-containing compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[11]
-
Antimicrobial Agents: The furan nucleus is a component of several antimicrobial agents.[6][8][12] Derivatives of furan have shown efficacy against a range of bacterial and fungal pathogens.[3][9]
-
Anticancer Agents: A significant number of furan-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.[13][14][15] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[13][16]
Proposed Research Workflow
The exploration of this compound in a medicinal chemistry context would logically follow a structured workflow. This process would begin with the synthesis of a library of derivatives to establish a preliminary structure-activity relationship (SAR), followed by a cascade of in vitro biological evaluations.
Caption: Proposed workflow for the development of this compound derivatives.
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted to evaluate the biological potential of this compound and its synthesized derivatives.
Synthesis of Chalcone Derivatives from this compound
Chalcones derived from acetyl-furans have shown promising antimicrobial and anticancer activities.[17] A similar approach can be applied to this compound.
Objective: To synthesize a series of chalcone-like compounds by reacting this compound with various aromatic aldehydes via Claisen-Schmidt condensation.
Materials:
-
This compound
-
Various substituted aromatic aldehydes
-
Ethanol
-
Aqueous solution of Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of this compound and a selected aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute acetic acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the synthesized compound using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[16][18]
-
Normal cell line for assessing selectivity (e.g., MCF-10A)[16]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture the selected cell lines in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ values.
Caption: Workflow of the MTT cytotoxicity assay.[16]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
Objective: To evaluate the antimicrobial activity of this compound derivatives against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents as positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microplate.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Derivative 1 | MCF-7 | Value | Value |
| HepG2 | Value | Value | |
| Derivative 2 | MCF-7 | Value | Value |
| HepG2 | Value | Value | |
| Positive Control | MCF-7 | Value | Value |
| HepG2 | Value | Value | |
| ¹ SI = IC₅₀ in normal cell line / IC₅₀ in cancer cell line |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| Positive Control | Value | Value | Value |
Potential Mechanisms of Action and Signaling Pathways
Should initial screening reveal promising activity, further studies would be necessary to elucidate the mechanism of action. For cytotoxic compounds, this could involve investigating the induction of apoptosis.
Caption: Potential intrinsic apoptosis pathway induced by furan derivatives.[16]
Conclusion
While this compound is currently utilized primarily in the flavor and fragrance industries, its furan scaffold represents a valuable starting point for medicinal chemistry exploration.[20] The diverse biological activities associated with furan derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, provide a strong rationale for investigating the therapeutic potential of novel this compound derivatives. The protocols and workflow outlined in this document offer a foundational framework for initiating such a research program.
References
- 1. 5-Methyl-2-propionylfuran | C8H10O2 | CID 82757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-5-PROPIONYL-FURAN | 10599-69-6 [chemicalbook.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijabbr.com [ijabbr.com]
- 10. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 11. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biojournals.us [biojournals.us]
- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. ijrti.org [ijrti.org]
- 20. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Preventing polymerization in Friedel-Crafts acylation of furan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address the common challenge of polymerization during the Friedel-Crafts acylation of furan. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve higher yields of your desired acylated furan products.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the Friedel-Crafts acylation of furan, with a focus on preventing polymerization and other side reactions.
Q1: My reaction mixture has turned into a dark, insoluble tar. What is happening, and how can I prevent this?
A1: This is a classic indication of furan polymerization, a common side reaction in Friedel-Crafts acylations. Furan is highly susceptible to polymerization under the strongly acidic conditions often created by traditional Lewis acid catalysts like aluminum chloride (AlCl₃).[1][2][3] The acidic environment can cause the furan ring to open, forming reactive intermediates that readily polymerize.[2]
Troubleshooting Steps:
-
Use a Milder Lewis Acid: Switch from strong Lewis acids like AlCl₃ to milder alternatives. Boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and tin(IV) chloride (SnCl₄) are often effective in reducing polymerization.[1][2]
-
Employ Catalytic Amounts: Whenever possible, use catalytic rather than stoichiometric amounts of the Lewis acid.[1]
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature, such as 0 °C or even -78 °C, can significantly decrease the rate of polymerization.[1]
-
Controlled Addition: Add the Lewis acid slowly to the mixture of furan and the acylating agent. This helps to avoid localized high concentrations of the acid which can initiate polymerization.[1][2]
-
Consider Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., H-beta) or supported metal oxides can provide a milder reaction environment and are easier to remove from the reaction mixture.[1][2][4]
Q2: I'm observing low yields of my desired 2-acylfuran, and I suspect furan ring opening is another side reaction. How can I minimize this?
A2: Furan can undergo acid-catalyzed ring opening, particularly in the presence of water, to form 1,4-dicarbonyl compounds. This side reaction can significantly lower the yield of the desired acylated product.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[1]
-
Choice of Acylating Agent: In conjunction with milder Lewis acids, acid anhydrides are often a better choice than acyl halides, leading to cleaner reactions with less ring opening.[1]
-
Minimize Reaction Time: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the furan has been consumed to prevent prolonged exposure of the product to acidic conditions.[1]
-
Milder Catalysts: As with polymerization, employing milder Lewis acids is a key strategy to suppress ring opening.[1]
Q3: My product is a mixture of 2-acylfuran and 2,5-diacylfuran. How can I improve the selectivity for mono-acylation?
A3: While the introduction of an acyl group deactivates the furan ring towards further electrophilic substitution, polyacylation can still occur, especially under harsh reaction conditions or with an excess of the acylating agent and catalyst.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of furan to the acylating agent. A slight excess of furan can also favor the formation of the mono-acylated product.[1]
-
Leverage Product Deactivation: The mono-acylated product is less reactive than furan itself. Avoid excessively long reaction times and high temperatures, which can force a second acylation.[1]
-
Order of Addition: In some cases, slowly adding the furan to a mixture of the acylating agent and Lewis acid may improve selectivity, though this can sometimes increase the risk of polymerization.[1]
Data Presentation: Catalyst Performance in Furan Acylation
The choice of catalyst is critical in mitigating side reactions and maximizing the yield of the desired 2-acylfuran. The following table summarizes the yields of 2-acetylfuran from the acylation of furan with acetic anhydride under various catalytic conditions.
| Catalyst | Acylating Agent | Temperature (°C) | Yield of 2-Acetylfuran (%) | Selectivity (%) | Reference |
| AlCl₃ | Acetic Anhydride | Room Temp. | Low (Polymerization) | - | [1][3] |
| BF₃·OEt₂ | Acetic Anhydride | 0 | Good | High | [1][2] |
| H-beta Zeolite | Acetic Anhydride | 70 | 88.8 | High | [4] |
| Ferrites (Vapor Phase) | Acetic Anhydride | 300 | 89.07 | 99.71 | [5] |
| Cr₀.₆₆-DTP/K-10 | Acetic Anhydride | 50 | 88 (Conversion) | 100 | [6][7] |
| AlPW₁₂O₄₀ / Mg(OH)₂ | Carboxylic Acids | 0 | Good to Excellent | High | [8] |
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Acetylfuran using Boron Trifluoride Etherate
This protocol provides a representative procedure for the Friedel-Crafts acylation of furan with acetic anhydride using a mild Lewis acid catalyst to minimize polymerization.
Materials:
-
Furan (freshly distilled)
-
Acetic anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add furan (1.0 equivalent) and anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Reagents: Add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Catalyst Addition: Slowly add boron trifluoride etherate (0.1 equivalents) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at 0 °C.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation to obtain 2-acetylfuran.
Visualizations
Caption: Troubleshooting workflow for preventing polymerization.
Caption: Simplified furan polymerization mechanism.
Caption: Key strategies for preventing polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ring-Opening Side Reactions in Furan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing ring-opening side reactions during furan synthesis. Furans are crucial five-membered aromatic heterocycles in a vast array of natural products and pharmaceuticals. However, their synthesis is often plagued by undesirable ring-opening and polymerization, particularly under acidic conditions inherent to methods like the Paal-Knorr synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic routes and maximize yields of your target furan derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during furan synthesis and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Furan Product Yield | Incomplete reaction due to insufficient catalysis or harsh conditions degrading starting materials.[1] | - Optimize Catalyst: Switch to a milder Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃, Bi(NO₃)₃) or use a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) instead of strong mineral acids.[1][2] - Increase Catalyst Loading: A modest increase in catalyst loading may improve conversion. - Use a Dehydrating Agent: Add a dehydrating agent like phosphorus pentoxide (P₂O₅) or set up a Dean-Stark trap to remove water and drive the equilibrium towards the furan product.[1] - Employ Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[3][4] |
| Reaction Mixture Turns Dark/Forms Tar | This indicates polymerization of the furan product or starting materials, often promoted by strong acids and high temperatures.[1] Furans with electron-releasing substituents are particularly prone to polymerization.[5] | - Milder Conditions: Use the mildest possible acidic conditions and the lowest effective temperature.[1] - Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as water can facilitate ring-opening and subsequent polymerization.[1][6] - Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC) and work it up as soon as the starting material is consumed.[1] |
| Ring-Opening Side Products Observed | The furan ring is susceptible to acid-catalyzed hydrolytic cleavage, especially in the presence of water.[1] This process is initiated by protonation of the furan ring.[5] | - Use Aprotic Solvents: Employ non-protic solvents like toluene or DMF to minimize the presence of nucleophilic water.[1] - Control Acidity: Avoid overly strong acidic conditions. Lewis acids are generally a better choice to prevent ring protonation.[2] - Protecting Groups: For substrates with sensitive functionalities, consider using protecting groups that can be removed under neutral or basic conditions. |
| Difficulty in Product Purification | Furans can be volatile and may degrade on acidic silica gel during column chromatography.[1] | - Vacuum Distillation: For volatile furans, purification by distillation under reduced pressure can be effective.[1] - Neutralize Silica Gel: Deactivate silica gel by adding a small amount of a neutralizer like triethylamine to the eluent for column chromatography.[1] - Alternative Adsorbents: Consider using neutral alumina for chromatographic purification. |
| Formation of Pyrrole Byproducts | Contamination of the reaction mixture with ammonia or primary amines can lead to the formation of pyrroles via a competing Paal-Knorr pathway.[3] | - Ensure Purity of Reagents: Use pure solvents and reagents that are free from nitrogen-containing nucleophiles. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary side reactions in furan synthesis, and how can they be minimized?
A1: The two main side reactions are acid-catalyzed ring-opening and polymerization.[1] Ring-opening is typically initiated by protonation of the furan ring, followed by nucleophilic attack of water, leading to dicarbonyl compounds.[5] Polymerization often results from the reaction of the electron-rich furan ring with carbocationic species generated under acidic conditions.[1] To minimize these side reactions, it is crucial to:
-
Use milder acid catalysts (e.g., Lewis acids) or lower concentrations of Brønsted acids.[1]
-
Maintain anhydrous reaction conditions.[1]
-
Employ the lowest possible reaction temperature and shortest reaction time.[1]
-
Consider using microwave-assisted synthesis for rapid and efficient conversion.[3][4]
Q2: How do substituents on the 1,4-dicarbonyl precursor affect the Paal-Knorr furan synthesis?
A2: Substituents can have both electronic and steric effects on the reaction. Electron-donating groups on the dicarbonyl backbone can often facilitate the reaction. Conversely, bulky substituents may hinder the cyclization step, slowing down the reaction.[7]
Q3: Can furan itself be used as a starting material for more complex furans without ring-opening?
A3: Yes, but with caution. Friedel-Crafts alkylation and acylation of the furan ring are possible but require mild catalysts like phosphoric acid or boron trifluoride due to the furan's sensitivity to strong acids.[5]
Paal-Knorr Synthesis Specifics
Q4: What are the advantages of using Lewis acids over Brønsted acids in the Paal-Knorr synthesis?
A4: Lewis acids, such as ZnCl₂, Sc(OTf)₃, and Bi(NO₃)₃, are generally milder than strong Brønsted acids like sulfuric acid or hydrochloric acid.[2][3] They can effectively catalyze the cyclization of the 1,4-dicarbonyl compound to a furan while minimizing protonation of the furan product, thereby reducing the likelihood of subsequent ring-opening and polymerization.[1]
Q5: Is it possible to perform the Paal-Knorr synthesis under neutral or basic conditions?
A5: The classical Paal-Knorr synthesis is an acid-catalyzed reaction.[7][8] While some variations exist, the dehydration step generally requires an acidic catalyst. Forcing the reaction under basic conditions would not favor the necessary cyclization and dehydration steps.
Data Presentation: Comparison of Catalysts and Conditions
The following tables provide a summary of quantitative data for the Paal-Knorr synthesis of 2,5-dimethylfuran from 2,5-hexanedione under various conditions, illustrating the impact of catalyst choice and reaction parameters on yield and reaction time.
Table 1: Comparison of Brønsted and Lewis Acid Catalysts
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| H₂SO₄ | None | 130 | 2 h | 75 |
| p-TsOH | Toluene | 110 (reflux) | 4-6 h | 85-90[3] |
| ZnCl₂ | None | 130 | 1 h | 88 |
| Sc(OTf)₃ | CH₂Cl₂ | 25 | 30 min | 95[2] |
| Bi(NO₃)₃·5H₂O | CH₂Cl₂ | 25 | 1.5 h | 92[9] |
Table 2: Conventional Heating vs. Microwave-Assisted Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional | p-TsOH | Toluene | 110 (reflux) | 4-6 h | 85-90[3] |
| Microwave | HCl (catalytic) | Ethanol/Water | 140 | 3-5 min | 92[3] |
| Microwave | Montmorillonite K-10 | None | 150 | 5 min | 95 |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran using p-Toluenesulfonic Acid (Conventional Heating)
This protocol details a traditional approach using a Brønsted acid with azeotropic removal of water.
Materials:
-
2,5-Hexanedione
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,5-hexanedione (1.0 eq), toluene (to make a ~2 M solution), and p-TsOH·H₂O (0.05 eq).[3]
-
Heat the mixture to reflux with vigorous stirring.[3]
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).[3]
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[3]
-
The crude product can be purified by distillation to yield 2,5-dimethylfuran.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Furan
This protocol provides a general procedure for the rapid synthesis of furans using microwave irradiation.
Materials:
-
1,4-Dicarbonyl compound
-
Ethanol/Water (1:1)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1.0 eq).[3]
-
Add a 1:1 mixture of ethanol and water, and a catalytic amount of 1 M HCl (e.g., 2-3 drops). Note: For some substrates, no acid catalyst may be necessary under microwave conditions.[3]
-
Seal the vial and place it in a laboratory microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) for a short duration (e.g., 3-5 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the contents to a separatory funnel, dilute with water, and extract with diethyl ether or ethyl acetate.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Filter and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[3]
Visualizations
Acid-Catalyzed Ring-Opening of Furan
The following diagram illustrates the mechanism of acid-catalyzed ring-opening of a furan, a common side reaction.
Caption: Mechanism of acid-catalyzed furan ring-opening.
Paal-Knorr Furan Synthesis Workflow
This diagram outlines the key steps and considerations in a typical Paal-Knorr furan synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. rgmcet.edu.in [rgmcet.edu.in]
Optimizing reaction conditions for the synthesis of 2-Methyl-5-propionylfuran
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-5-propionylfuran. Our goal is to help you optimize reaction conditions, overcome common challenges, and achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 2-methylfuran. This reaction involves treating 2-methylfuran with a propionylating agent, such as propionic anhydride or propionyl chloride, in the presence of a Lewis acid or a solid acid catalyst.[1]
Q2: Why is the choice of catalyst so critical in this synthesis?
A2: The furan ring is sensitive to strong acids, which can lead to polymerization and the formation of dark, insoluble tars.[1] Therefore, the choice of catalyst is crucial to balance reactivity with the stability of the starting material and product. Strong Lewis acids like aluminum chloride (AlCl₃) can be effective but often lead to unwanted side reactions. Milder Lewis acids or heterogeneous catalysts are generally preferred to minimize degradation and improve the selectivity of the reaction.[1]
Q3: What are the main side reactions to be aware of during the synthesis of this compound?
A3: The primary side reactions are:
-
Polymerization/Resinification: The furan ring can polymerize under strongly acidic conditions, leading to the formation of tar and a significant reduction in yield.[1]
-
Ring Opening: In the presence of acid and water, the furan ring can undergo hydrolysis, leading to the formation of 1,4-dicarbonyl compounds.[1]
-
Polysubstitution: While less common in acylation compared to alkylation, there is a possibility of introducing more than one propionyl group onto the furan ring, especially if the reaction conditions are not well-controlled.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, away from heat and direct sunlight to maintain its quality and integrity.[2] The recommended storage temperature is between 2 - 8 °C.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Inactivity: The Lewis acid may be old or have been exposed to moisture. 2. Reaction Temperature Too Low: The activation energy for the reaction is not being met. 3. Incomplete Reaction: The reaction time may be insufficient. 4. Degradation of Starting Material/Product: The reaction conditions are too harsh, leading to polymerization or ring opening. | 1. Use a fresh, anhydrous Lewis acid or activate the heterogeneous catalyst before use. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions by TLC or GC. 3. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. 4. Switch to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂), lower the reaction temperature, and ensure all reagents and solvents are anhydrous. |
| Formation of Dark Tar/Polymer | 1. Catalyst is too strong: Strong Lewis acids like AlCl₃ are highly active and can promote polymerization of the furan ring. 2. High Reaction Temperature: Elevated temperatures can accelerate polymerization. 3. High Concentration of Acid: Localized high concentrations of the catalyst can initiate polymerization. | 1. Use a milder Lewis acid (e.g., ZnCl₂, SnCl₄) or a solid acid catalyst like zeolites.[1] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] 3. Add the Lewis acid catalyst slowly and portion-wise to the reaction mixture to maintain a low concentration.[1] |
| Product is Difficult to Purify | 1. Presence of Multiple Byproducts: Side reactions leading to impurities with similar polarity to the product. 2. Product Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of the furan product during column chromatography. 3. Co-elution of Impurities: Impurities having similar retention times as the product. | 1. Optimize the reaction conditions to minimize side product formation. 2. Use deactivated (neutral) silica or alumina for column chromatography, or add a small amount of a neutralizer like triethylamine to the eluent. 3. Optimize the solvent system for column chromatography to achieve better separation. Consider purification by vacuum distillation. |
| Presence of Diacylated Product | 1. Excess Acylating Agent: Using a large excess of the propionylating agent can lead to a second acylation. 2. High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can promote a second reaction. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the propionylating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
Data Presentation
While specific comparative data for the propionylation of 2-methylfuran is limited in the literature, the following table provides illustrative data based on analogous acylation reactions of 2-methylfuran. This data can be used as a starting point for optimizing your reaction conditions.
Table 1: Illustrative Yields for the Acylation of 2-Methylfuran with Propionic Anhydride under Various Catalytic Conditions
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H-BEA Zeolite | Dodecane | 120 | 4 | 75 | Analogous to[4] |
| H-ZSM-5 | None | 150 | 2 | 68 | Analogous to[5] |
| ZnCl₂ | Dichloromethane | 25 | 6 | 65 | Analogous to[6] |
| BF₃·OEt₂ | Dichloromethane | 0 - 25 | 5 | 70 | Analogous to[1] |
| AlCl₃ | Carbon Disulfide | 0 | 3 | 55 | Analogous to general Friedel-Crafts |
Note: The yields presented are for illustrative purposes based on similar acylation reactions and may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Mild Lewis Acid Catalyst
This protocol describes a general procedure for the Friedel-Crafts acylation of 2-methylfuran with propionic anhydride using zinc chloride as a catalyst.
Materials:
-
2-Methylfuran
-
Propionic Anhydride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylfuran (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve anhydrous zinc chloride (1.2 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Slowly add the zinc chloride solution to the stirred 2-methylfuran solution, maintaining the temperature below 5 °C.
-
Add propionic anhydride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation (boiling point of this compound is approximately 72 °C at 5 mmHg) or column chromatography on neutral silica gel using a hexane/ethyl acetate gradient.[3][7]
Visualizations
Experimental Workflow
References
- 1. Catalysis Research | Design of Heterogeneous Catalysts for the Conversion of Furfural to C5 Derivatives: A Brief Review [lidsen.com]
- 2. samreal.com [samreal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-METHYL-5-PROPIONYL-FURAN | 10599-69-6 [chemicalbook.com]
Technical Support Center: Optimizing 2-Acylfuran Synthesis
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development to enhance the yield and purity of 2-acylfuran synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Friedel-Crafts acylation of furan, a common method for synthesizing 2-acylfurans.
Q1: My reaction mixture has turned into a dark, insoluble tar. What is happening, and how can I prevent it?
A1: This is a classic sign of furan polymerization, a very common side reaction. Furan is highly susceptible to polymerization under the strongly acidic conditions often employed in classical Friedel-Crafts reactions with catalysts like aluminum chloride (AlCl₃)[1]. This side reaction significantly reduces the yield and complicates purification[2].
Troubleshooting Steps:
-
Use a Milder Lewis Acid: Switch from strong Lewis acids like AlCl₃ to milder alternatives such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄)[1]. Zinc chloride, in particular, has been shown to be an effective and milder catalyst that can reduce polymerization[2][3].
-
Employ Catalytic Amounts: Whenever possible, use catalytic instead of stoichiometric amounts of the Lewis acid[1].
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to reduce the rate of polymerization[1]. Strict temperature control during the exothermic addition of furan is critical[2].
-
Controlled Addition: Add the Lewis acid or furan slowly to the reaction mixture to avoid localized high concentrations of acid[1][2].
-
Consider Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or supported metal oxides, can offer a milder reaction environment and are easier to separate from the reaction mixture[1][2].
-
Addition of Acetic Acid: The addition of acetic acid when using a Lewis acid catalyst can help suppress the autopolymerization of furan[2][4].
Q2: I am observing low yields of my desired 2-acylfuran, and I suspect ring opening is occurring. How can I confirm this and what can I do to minimize it?
A2: Furan can undergo acid-catalyzed ring opening, especially in the presence of water, to form 1,4-dicarbonyl compounds. This side reaction can significantly reduce the yield of the desired acylated product[1].
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Water can facilitate the ring-opening process[1]. Lewis acid catalysts like zinc chloride and aluminum chloride are highly sensitive to moisture[5].
-
Prompt Work-up: Promptly neutralize the acid catalyst after the reaction is complete to prevent prolonged exposure of the product to acidic conditions[2].
Q3: How can I improve the selectivity for mono-acylation and avoid diacylated byproducts?
A3: While the acyl group is deactivating and generally discourages a second acylation, polyacylation can occur, especially if the reaction conditions are too harsh or if an excess of the acylating agent and catalyst are used[1][5]. The primary diacylated byproduct is typically 2,5-diacetylfuran[5].
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar ratio of furan to the acylating agent close to 1:1. A slight excess of furan can also favor mono-acylation[1]. Some optimized procedures have successfully used a furan to acetic anhydride molar ratio of 1:1.06[3][6].
-
Avoid Harsh Conditions: Avoid excessively long reaction times and high temperatures, which might force a second acylation[1][3]. Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the formation of the desired product is maximized[3].
Q4: How can I increase the selectivity for acylation at the 2-position over the 3-position?
A4: Acylation of furan typically occurs preferentially at the 2-position due to the higher stability of the cationic intermediate. However, the use of bulky reagents or certain catalysts might lead to the formation of the 3-isomer[1].
Troubleshooting Steps:
-
Choice of Catalyst: The nature of the Lewis acid can influence regioselectivity. Experiment with different mild Lewis acids to find the one that gives the best selectivity for your specific substrate[1].
-
Steric Hindrance: If your acylating agent is very bulky, this could favor acylation at the less hindered 3-position. If possible, consider using a less bulky acylating agent[1].
Data Presentation: Impact of Reaction Conditions on Yield
The choice of catalyst and reaction parameters is critical in mitigating side reactions and maximizing the yield of 2-acylfurans. The following table summarizes the yields of 2-acetylfuran from the acylation of furan with acetic anhydride under different catalytic conditions.
| Catalyst | Acylating Agent | Furan:Acylating Agent Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Zinc Chloride | Acetic Anhydride | 1:1.06 | 50 | 3 | 92.7 | 99.8 | [6] |
| Phosphoric Acid | Acetic Anhydride | 1:1.2 | 70 | 5 | 89.0 | 99.2 | [7] |
| Ferrite | Acetic Anhydride | 1:4 | 300 (573 K) | - | 89.07 | 99.71 | [8][9] |
| Metal Ion Exchanged Clay | Acetic Anhydride | 5:1 | Room Temp. | - | 78.1 | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylfuran using Zinc Chloride Catalyst
This protocol is adapted from a method demonstrating high yield and purity[6].
Materials:
-
Furan (reagent grade)
-
Acetic anhydride (reagent grade)
-
Anhydrous zinc chloride (ZnCl₂)
-
Acetic acid (glacial)
-
Three-necked round-bottom flask (250 mL)
-
Stirring apparatus, condenser, dropping funnel, heating mantle
-
Vacuum distillation apparatus
Procedure:
-
To a 250 mL three-necked flask equipped with a stirrer, condenser, and dropping funnel, add acetic anhydride (53.6 g, 0.53 mol), acetic acid (12.0 g, 0.20 mol), and anhydrous zinc chloride (1.0 g).
-
Stir the mixture at 25 °C until the zinc chloride is dissolved.
-
Slowly add furan (34.0 g, 0.50 mol) dropwise to the mixture over approximately 1 hour while maintaining the temperature at 25 °C.
-
After the addition is complete, slowly heat the reaction mixture to 50 °C and maintain this temperature for 3 hours.
-
Monitor the reaction progress by gas chromatography (GC) until the furan starting material is consumed.
-
Cool the reaction mixture to 30 °C.
-
Set up a vacuum distillation apparatus and reclaim the acetic acid under reduced pressure (50 mbar) at a temperature of approximately 44 °C.
-
Purify the remaining crude product by vacuum distillation to obtain 2-acetylfuran.
Protocol 2: Synthesis of 2-Acetylfuran using Phosphoric Acid Catalyst
This protocol is a representative procedure for the Friedel-Crafts acylation of furan with acetic anhydride using a Brønsted acid catalyst[2][3].
Materials:
-
Furan
-
Acetic anhydride
-
85% Phosphoric acid
-
Chloroform
-
30% Sodium hydroxide solution
-
Water
-
Flask equipped with a stirrer, thermometer, and dropping funnel
Procedure:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, add 12.3g (0.12 mol) of acetic anhydride and 1.2g of 85% phosphoric acid[3].
-
While stirring at 25 °C, add 6.8g (0.1 mol) of furan dropwise over approximately 1 hour[3].
-
Heat the mixture to 70 °C and maintain for 5 hours[3].
-
Cool the reaction to 50 °C and add 200 mL of water. Stir for 30 minutes[3].
-
Cool the mixture to below 30 °C and extract three times with 100 mL portions of chloroform[2].
-
Combine the organic layers and wash with a 30% sodium hydroxide solution until the pH of the aqueous layer is approximately 6.5-7.5[2].
-
Wash the organic layer with water until neutral[2].
-
Recover the chloroform by atmospheric distillation and then purify the product by vacuum distillation, collecting the fraction at 65-70 °C / 12mmHg[2][3].
Visualizations
Caption: A generalized experimental workflow for the synthesis of 2-acylfurans.
Caption: A troubleshooting guide for low yields in 2-acylfuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite | Semantic Scholar [semanticscholar.org]
Purification techniques for 2-Methyl-5-propionylfuran from crude reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-5-propionylfuran from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: When synthesizing this compound via Friedel-Crafts acylation of 2-methylfuran, several impurities can be expected. These can be categorized as follows:
-
By-products: The primary by-product is often the isomeric product, 2-Methyl-4-propionylfuran. Additionally, di-acylated products such as 2-Methyl-3,5-dipropionylfuran may form.[1][2]
-
Unreacted Starting Materials: Residual 2-methylfuran and the acylating agent (e.g., propionyl chloride or propionic anhydride) may be present.
-
Catalyst Residues: Lewis acid catalysts like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄) and their hydrolysis products can contaminate the crude mixture.[2]
-
Polymeric Materials: Furan and its derivatives are susceptible to polymerization in the presence of strong acids, leading to the formation of dark, tarry substances.[2][3][4]
-
Solvent: The solvent used for the reaction and workup will be present in the crude product.
Q2: My purified this compound is a dark yellow or brown color. What causes this and how can I fix it?
A2: The discoloration of this compound is typically due to the presence of colored impurities, which are often polymeric degradation products.[1] This degradation can be accelerated by exposure to air, light, and heat.
To remove the color, you can try the following:
-
Activated Carbon Treatment: Treating a solution of the compound with activated carbon can effectively adsorb colored impurities.
-
Column Chromatography: Passing the material through a silica gel column can separate the desired product from the colored, often more polar, impurities.[1]
-
Distillation: Vacuum distillation can separate the volatile product from non-volatile colored materials.
To prevent discoloration, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber glassware or by wrapping the container in aluminum foil.[1]
Q3: What are the recommended purification methods for this compound?
A3: A multi-step approach is generally most effective for purifying this compound. The recommended workflow is:
-
Aqueous Workup: This initial step removes water-soluble impurities like catalyst residues and unreacted acylating agent.
-
Fractional Vacuum Distillation: This is a primary purification technique to separate the product from non-volatile impurities and some by-products with different boiling points.[1]
-
Column Chromatography: For achieving high purity (>99.5%), column chromatography is an excellent final "polishing" step to remove closely related isomers and other trace impurities.[1][5]
-
Recrystallization (if applicable): If the purified product is a solid at room temperature or can be induced to crystallize, recrystallization can be a highly effective final purification step.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: Low Purity After Distillation
My this compound is still impure after vacuum distillation. What could be the problem?
Low purity after distillation can be due to several factors:
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Co-distillation of Impurities: Impurities with boiling points close to that of this compound will co-distill. The isomeric by-product, 2-Methyl-4-propionylfuran, is a likely candidate.
-
Inefficient Fractionating Column: The fractionating column may not have enough theoretical plates to achieve good separation.
-
Thermal Decomposition: Furan derivatives can be thermally sensitive.[6] High distillation temperatures, even under vacuum, can lead to decomposition and the formation of new impurities.
-
Azeotrope Formation: The product might form an azeotrope with a solvent or an impurity, making separation by distillation difficult.[6]
Troubleshooting Steps:
-
Improve Fractional Distillation: Use a more efficient fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.
-
Lower the Distillation Temperature: Ensure the vacuum is as low as possible to minimize the boiling point and reduce the risk of thermal decomposition.
-
Post-Distillation Chromatography: If co-distillation is suspected, follow up with column chromatography to separate the closely boiling impurities.
Issue 2: Product Solidifies in the Condenser During Distillation
My product is solidifying in the condenser during vacuum distillation. How can I prevent this?
This issue arises if the melting point of your compound is higher than the temperature of the condenser cooling water.
Troubleshooting Steps:
-
Use a Jacketed Condenser: A jacketed condenser allows you to circulate warmer water, keeping the condenser surface temperature above the melting point of your product.
-
Air Condenser: For high-boiling point compounds under high vacuum, sometimes a simple air condenser (no water cooling) is sufficient to condense the vapor without solidification.
-
Heat Gun: As a temporary measure, you can carefully use a heat gun to melt the solidified product in the condenser and allow it to flow into the receiving flask. Be cautious not to overheat and cause thermal decomposition.
Issue 3: Tailing or Broad Peaks in Column Chromatography
My compound is tailing or showing broad peaks during column chromatography. What are the common causes?
Tailing or broad peaks can lead to poor separation and cross-contamination of fractions.
Troubleshooting Steps:
-
Sample Overloading: You may have loaded too much sample onto the column. Reduce the amount of crude product relative to the amount of silica gel.
-
Improper Solvent System: The eluent may be too polar, causing the compound to move too quickly down the column without proper partitioning. Try a less polar solvent system. Conversely, if the compound is not moving, a more polar solvent is needed.
-
Acidic Silica Gel: The slightly acidic nature of silica gel can sometimes interact with furan derivatives, causing tailing.[3] You can try using neutral alumina as the stationary phase or adding a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to your eluent.
-
Uneven Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
Data Presentation
Table 1: Potential Impurities and Suggested Purification Methods
| Impurity Category | Potential Compounds | Suggested Primary Purification Method |
| By-products | 2-Methyl-4-propionylfuran, 2-Methyl-3,5-dipropionylfuran | Fractional Vacuum Distillation, Column Chromatography |
| Unreacted Starting Materials | 2-Methylfuran, Propionyl chloride/anhydride | Aqueous Wash, Distillation |
| Catalyst Residues | AlCl₃, ZnCl₂, SnCl₄ | Aqueous Wash, Filtration |
| Degradation Products | Polymeric materials, Colored impurities | Column Chromatography, Activated Carbon Treatment |
Table 2: Example Parameters for Purification Techniques
| Technique | Parameter | Recommended Value/Condition |
| Fractional Vacuum Distillation | Pressure | 1-10 mmHg |
| Boiling Point | Dependent on pressure (e.g., approx. 72 °C at 5 mmHg for a similar compound) | |
| Column Type | Vigreux or packed column | |
| Column Chromatography | Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Start with a non-polar solvent like hexane and gradually increase polarity with ethyl acetate (e.g., Hexane:Ethyl Acetate 98:2 to 90:10) | |
| Monitoring | Thin-Layer Chromatography (TLC) |
Experimental Protocols
Protocol 1: Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Deionized water.
-
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, dried product.
Protocol 2: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Use a short Vigreux column for better separation. Ensure all glass joints are properly sealed.
-
Sample Charging: Add the crude product from the aqueous workup to the distillation flask, along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any initial low-boiling fractions (likely unreacted starting materials and solvent) in a separate receiving flask.
-
As the temperature stabilizes near the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Monitor the temperature and stop the distillation when the temperature either drops or rises significantly, indicating the end of the product fraction.
-
Protocol 3: Flash Column Chromatography
-
Eluent Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal system will give the product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the partially purified product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
Troubleshooting low yields in the acylation of 2-methylfuran
Welcome to the technical support center for the acylation of 2-methylfuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide actionable guidance for optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the acylation of 2-methylfuran in a question-and-answer format.
Question 1: My reaction mixture turned into a dark, insoluble tar, and the yield of 2-acetyl-5-methylfuran is very low. What's causing this?
Answer: This is a classic sign of furan polymerization or resinification.[1][2] 2-Methylfuran, like furan, is highly susceptible to polymerization under the strong acidic conditions often used for Friedel-Crafts acylation.[1]
Troubleshooting Steps:
-
Use a Milder Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective at promoting polymerization.[2] Consider switching to milder Lewis acids such as zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂).[1] Heterogeneous catalysts like zeolites can also provide a milder reaction environment.[1][3]
-
Lower the Reaction Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C to 5 °C) can significantly decrease the rate of polymerization.[1][4]
-
Control Reagent Addition: Add the Lewis acid catalyst slowly to the mixture of 2-methylfuran and the acylating agent. This prevents localized high acid concentrations that can initiate polymerization.[1]
-
Ensure Reagent Purity: Impurities or peroxides in the 2-methylfuran starting material can act as initiators for polymerization.[2] It is recommended to use freshly distilled or purified 2-methylfuran.
Question 2: The reaction is clean, but the conversion is poor, even after extended reaction times. What are the likely causes?
Answer: Low conversion with minimal side products often points to issues with catalyst activity or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Catalyst Activity and Loading:
-
Moisture Sensitivity: Lewis acid catalysts are extremely sensitive to moisture, which leads to deactivation.[5][6] Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous.[1][5]
-
Stoichiometric Requirement: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[5][7] The ketone product forms a stable complex with the catalyst, rendering it inactive.[5][6] A general starting point is at least one equivalent of the catalyst relative to the acylating agent.
-
-
Optimize Reaction Temperature: While low temperatures prevent polymerization, some reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at low temperatures, consider a gradual and controlled increase in temperature while monitoring for the onset of side reactions.[5] Some protocols report success at temperatures between 45-110 °C.[4][8]
-
Consider the Acylating Agent: Acetic anhydride is a common and effective acylating agent.[4] If using a carboxylic acid directly, the reaction may require more forcing conditions and can be prone to other side reactions like acid self-ketonization.[9][10]
Question 3: I am observing multiple products in my analysis, including a diacylated species. How can I improve selectivity for mono-acylation?
Answer: While the acyl group deactivates the furan ring to further substitution, diacylation can occur, especially under forcing conditions or with a highly active catalyst.[2][7]
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of the acylating agent. A molar ratio of 1:1 (2-methylfuran to acylating agent) is a good starting point to favor mono-acylation.[1]
-
Limit Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, and avoid excessively high temperatures, as these conditions can drive the reaction toward the thermodynamically favored, but less desired, diacylated product.[1]
-
Order of Addition: In some cases, adding the 2-methylfuran slowly to the mixture of the acylating agent and Lewis acid can help maintain a low concentration of the more reactive starting material, thus favoring mono-substitution.[1]
Question 4: I suspect the furan ring is opening as a side reaction. How can I prevent this?
Answer: The furan ring can undergo acid-catalyzed ring opening to form 1,4-dicarbonyl compounds, a reaction that is significantly promoted by the presence of water.[1]
Troubleshooting Steps:
-
Ensure Strictly Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude moisture.[1]
Data Presentation: Catalyst and Condition Comparison
The choice of catalyst and reaction conditions has a profound impact on the yield of 2-acetyl-5-methylfuran. The following table summarizes quantitative data from various reported methods.
| Catalyst | Acylating Agent | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Selectivity (%) | Reference |
| ZnCl₂ | Acetic Anhydride | 0–5, then RT | 4 h | 60–70 (Yield) | High | [4] |
| H₃PO₄ (85%) | Acetic Anhydride | 45 | 2.5 h | 60–70 (Yield) | High | [4] |
| ZnClx/SAPO-5 | Acetic Anhydride | 90–110 | 20 min | 94.5 (Conversion) | 100 | [8] |
| Hβ Zeolite | Acetic Anhydride | 60 | Continuous Flow | Deactivation observed | High | [8] |
Visualizing Workflows and Reactions
Diagrams can clarify complex experimental workflows and reaction pathways.
Caption: A troubleshooting workflow for diagnosing low yields.
Caption: Main reaction pathway and common detrimental side reactions.
Detailed Experimental Protocol
This protocol is adapted from a reliable method for the acetylation of 2-methylfuran using zinc chloride, which balances reactivity with the minimization of side reactions.[4]
Materials:
-
2-Methylfuran (0.5 mol)
-
Acetic Anhydride (1.0 mol)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.015 mol)
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Sodium carbonate solution (for neutralization)
-
Sodium sulfate (for drying)
-
Distillation apparatus
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried before use.
-
Charging the Flask: In a flask equipped with a magnetic stir bar, combine acetic anhydride (1.0 mol) and 2-methylfuran (0.5 mol).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: While stirring, carefully and slowly add anhydrous zinc chloride (0.015 mol) to the cooled mixture. Maintain the temperature between 0-5 °C during and immediately after the addition.
-
Initial Reaction: Continue stirring the reaction mixture in the ice bath for one hour.
-
Warming: Remove the ice bath and allow the reaction to stir at room temperature for an additional three hours.
-
Work-up:
-
Thoroughly wash the reaction mixture with water in a separatory funnel.
-
Neutralize any remaining acid by washing with a saturated sodium carbonate solution until effervescence ceases.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the sodium sulfate.
-
Purify the resulting liquid by distillation under reduced pressure (e.g., 78-82 °C at 14 mbar) to obtain the final product, 2-acetyl-5-methylfuran.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts [shareok.org]
- 4. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Acylation of 2-Methylfuran with Fatty Acid Derivatives Using Heterogeneous Catalysts - ProQuest [proquest.com]
- 10. conservancy.umn.edu [conservancy.umn.edu]
Technical Support Center: Optimization of HS-SPME Parameters for Furan Derivative Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Headspace Solid-Phase Microextraction (HS-SPME) parameters for the analysis of furan and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of furan and its derivatives important?
A1: Furan and its derivatives are volatile organic compounds that can form in various food products and pharmaceutical preparations during heat treatment. Their analysis is crucial due to their potential carcinogenicity, making it essential to monitor and control their levels.[1]
Q2: Which SPME fiber is most suitable for the extraction of furan derivatives?
A2: The choice of SPME fiber coating is a critical parameter that significantly influences extraction efficiency. For highly volatile compounds like furan and its alkylated derivatives, fibers with porous sorbents that facilitate adsorption are generally more suitable.[2] Studies have shown that composite fibers, particularly those containing Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often the most effective choices for extracting a broad range of volatile furan derivatives.[1][3][4] The SPME Arrow, a newer generation of SPME device, offers enhanced sensitivity and robustness compared to traditional fibers.[2]
Q3: What are the key parameters to optimize for HS-SPME extraction?
A3: The critical parameters for HS-SPME optimization include the choice of fiber coating, extraction temperature, extraction time, sample volume, and the addition of salt to modify the sample's ionic strength.[1][5] Desorption temperature and time are also important for the efficient transfer of the analytes to the gas chromatograph.[1]
Q4: How does adding salt improve extraction efficiency?
A4: Adding a salt, such as sodium chloride (NaCl), to the sample matrix increases the ionic strength of the solution. This "salting-out" effect can decrease the solubility of volatile organic compounds like furan derivatives, promoting their partitioning into the headspace and thereby enhancing their adsorption onto the SPME fiber.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low Peak Intensity | Inappropriate SPME fiber selection. | Test different fiber coatings, starting with CAR/PDMS or DVB/CAR/PDMS.[1] |
| Suboptimal extraction temperature or time. | Systematically optimize extraction temperature and time. A good starting point is 30-60°C for 15-40 minutes.[3][6][7] | |
| Incorrect GC-MS parameters. | Ensure the GC inlet temperature is appropriate for desorption (e.g., 250-280°C) and the MS is in the correct acquisition mode (e.g., SIM for higher sensitivity).[8] | |
| Analyte degradation. | Minimize sample heating time and temperature if analytes are thermally labile. | |
| Poor Reproducibility (High RSD%) | Inconsistent sample volume or headspace volume. | Use a consistent and accurately measured sample volume in vials of the same size. |
| Inconsistent fiber placement in the headspace. | Ensure the autosampler places the fiber at the same depth in the vial for each run. | |
| Fiber degradation or contamination. | Condition the fiber regularly according to the manufacturer's instructions. Replace the fiber if it is damaged or shows significant carryover. | |
| Ghost Peaks or Carryover | Incomplete desorption of analytes from the previous run. | Increase the desorption time and/or temperature in the GC inlet.[1] |
| Contaminated syringe or injector. | Clean the GC inlet and syringe regularly. Perform blank runs to check for contamination. | |
| Fiber not being cleaned sufficiently between analyses. | Increase the fiber bake-out time and/or temperature in a separate clean bake-out station.[1] | |
| Saturated Detector Signal | Sample concentration is too high. | Dilute the sample or reduce the sample volume.[1] |
| High concentration of interfering compounds. | Adjust the split ratio in the GC inlet to reduce the amount of sample introduced to the column.[1] | |
| Consider using a more selective fiber or implementing sample cleanup steps if matrix interferences are significant. |
Experimental Protocols
SPME Fiber Selection
-
Objective: To determine the most efficient fiber for extracting the target furan derivatives.
-
Methodology:
-
Prepare identical samples containing a known concentration of the furan derivatives of interest.
-
Test a minimum of three different fiber coatings (e.g., CAR/PDMS, DVB/CAR/PDMS, and PDMS).
-
Perform the extraction under consistent, moderate conditions (e.g., 40°C for 30 minutes).[1]
-
Analyze the extracts by GC-MS.
-
Compare the peak areas of the furan derivatives obtained with each fiber. The fiber yielding the highest peak area is considered the most efficient for that analyte.
-
Optimization of Extraction Temperature
-
Objective: To find the optimal temperature for partitioning the furan derivatives into the headspace.
-
Methodology:
-
Using the optimal fiber identified in the previous step, prepare a series of identical samples.
-
Equilibrate and extract the samples at a range of different temperatures (e.g., 30°C, 40°C, 50°C, 60°C).
-
Keep the extraction time constant (e.g., 30 minutes).
-
Analyze the extracts by GC-MS.
-
Plot the peak area of the target analytes against the extraction temperature to determine the optimum.
-
Optimization of Extraction Time
-
Objective: To determine the time required to reach equilibrium between the sample, headspace, and SPME fiber.
-
Methodology:
-
Using the optimal fiber and temperature, prepare a series of identical samples.
-
Extract the samples for different durations (e.g., 10, 20, 30, 40, 50, 60 minutes).[1]
-
Analyze the extracts by GC-MS.
-
Plot the peak area of the target analytes against the extraction time. The optimal time is typically where the peak area plateaus.[1]
-
Quantitative Data Summary
Table 1: Optimized HS-SPME Parameters for Furan Derivative Analysis in Food Matrices
| Parameter | Furan & Alkylfurans in Baby Formula & Coffee[8] | Furan & Derivatives in Dried Fruits & Roasted Nuts[3] | Furan & Derivatives in Various Foods[6] |
| SPME Fiber | 120 µm Carbon Wide Range/PDMS (SPME Arrow) | 50/30 µm DVB/CAR/PDMS | CAR/PDMS (SPME Arrow) |
| Sample Volume | 0.5 g solid + 10 mL NaCl soln. or 5 mL liquid | Not specified | 1-5 g sample |
| Salt Addition | 30% NaCl solution | 20% (w/v) NaCl | Saturated NaCl solution |
| Incubation/Equilibration Time | 10 min | Not specified | 15 min |
| Incubation/Equilibration Temp. | 50°C | 50°C | 30°C |
| Extraction Time | 10 min | 25 min | 10-15 min |
| Extraction Temperature | 50°C | 50°C | 30°C |
| Agitation | 250 rpm | 700 rpm | Not specified |
| Desorption Temperature | 280°C | Not specified | Not specified |
| Desorption Time | 1 min | Not specified | 3 min |
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis of furan derivatives.
Caption: Logical relationship for the systematic optimization of HS-SPME parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
Technical Support Center: Overcoming Matrix Effects in GC-MS Quantification of 2-Methyl-5-propionylfuran
Welcome to the technical support center for the GC-MS quantification of 2-Methyl-5-propionylfuran. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC-MS quantification of this compound, presented in a question-and-answer format.
Question 1: My analyte peak is showing significant tailing or fronting. What could be the cause and how can I fix it?
Answer:
Peak distortion, such as tailing or fronting, is a common issue that can be caused by several factors related to the sample matrix and GC system.
-
Possible Causes:
-
Active Sites in the GC Inlet or Column: Co-extracted matrix components can interact with active sites in the liner or the front of the column, leading to peak tailing for polar analytes.[1]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in peak fronting.[1]
-
Inappropriate Solvent: A mismatch between the injection solvent and the stationary phase of the column can cause peak distortion.[1]
-
-
Solutions:
-
Deactivate the System: Use a deactivated inlet liner and ensure your column is properly conditioned. The use of analyte protectants, which are chemical additives added to extracts and standards, can also help by creating a standardized enhancement effect that masks active sites.[1][2]
-
Reduce Sample Concentration: You can either dilute your sample or decrease the injection volume to avoid overloading the column.[1]
-
Match Solvent to Stationary Phase: Whenever possible, dissolve your sample in a solvent that is compatible with your GC column's stationary phase.[1]
-
Question 2: I'm observing inaccurate quantification with either significantly high (>120%) or low (<70%) recovery. What is causing this and how can I correct for it?
Answer:
Inaccurate quantification in the form of high or low recovery is a classic sign of matrix effects.
-
Possible Causes:
-
Matrix-Induced Enhancement (High Recovery): Non-volatile components from the matrix can coat active sites within the GC inlet. This "protects" the analyte from thermal degradation, leading to an enhanced signal and artificially high recovery.[1][2][3]
-
Matrix-Induced Suppression (Low Recovery): Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source. This leads to a suppressed signal and artificially low recovery.[1][2]
-
-
Solutions:
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for enhancement effects by ensuring that both the standards and samples experience similar matrix-induced changes.[1][2]
-
Employ Stable Isotope Dilution (SID): This is a highly effective method where a stable isotope-labeled version of the analyte (e.g., a deuterated standard) is used as an internal standard. Since the labeled standard has nearly identical chemical and physical properties to the analyte, it is affected by matrix effects in the same way, allowing for accurate correction of both enhancement and suppression.[2][4]
-
Implement the Standard Addition Method: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample's own matrix. This is a robust way to correct for matrix effects but can be more labor-intensive.[1][5]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS analysis?
A1: Matrix effects in GC-MS refer to the alteration of the analytical signal of a target analyte due to the presence of other co-extracted components from the sample matrix.[3] These effects can manifest as either signal enhancement (an artificially high signal) or signal suppression (an artificially low signal), both of which lead to inaccurate quantification.[2][3] In GC-MS, signal enhancement is commonly observed and is often caused by matrix components blocking active sites in the GC inlet, which protects the analyte from thermal degradation.[2][3]
Q2: When should I suspect that my analysis is being affected by matrix effects?
A2: You should suspect matrix effects if you observe poor reproducibility of results, inconsistent recoveries for your quality control samples, or significant discrepancies between results obtained using different calibration methods (e.g., external calibration vs. standard addition). Visually, matrix effects can also be indicated by changes in peak shape, such as tailing or fronting.[1][3]
Q3: When should I use the standard addition method versus matrix-matched calibration?
A3: The standard addition method is often considered the gold standard for correcting matrix effects as it calibrates within the specific matrix of each sample. It is particularly useful when a blank matrix for preparing matrix-matched standards is not available or when the matrix composition varies significantly between samples. However, it is more time-consuming. Matrix-matched calibration is a good alternative when you have a representative blank matrix and are analyzing a batch of samples with similar matrix compositions.[1][5]
Q4: Can sample dilution help in overcoming matrix effects?
A4: Yes, sample dilution can be a simple and effective way to mitigate matrix effects. By diluting the sample, the concentration of interfering matrix components is reduced, which can lessen their impact on the analyte's signal.[4] However, it is important to ensure that after dilution, the analyte concentration remains above the limit of quantification (LOQ) of the method.
Q5: What is the role of sample preparation techniques like SPME and QuEChERS in managing matrix effects?
A5: Sample preparation techniques such as Solid Phase Microextraction (SPME) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) are designed to selectively extract the analytes of interest while minimizing the co-extraction of interfering matrix components.[1][6] By providing a cleaner sample extract to the GC-MS system, these techniques can significantly reduce the occurrence and severity of matrix effects.[1] The QuEChERS method, for instance, is versatile and can be adapted for various food matrices, including those with high fat content.[6]
Quantitative Data Summary
The following tables summarize recovery and precision data from studies on the analysis of furan and its derivatives in various food matrices, demonstrating the effectiveness of the described methods in overcoming matrix effects.
Table 1: Recovery and Precision of Furan and its Derivatives by SPME-GC-MS/MS in Different Food Matrices
| Matrix | Analyte Concentration | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Canned Oily Fish | High/Low | 75.9–114.6 | 1–16 | 4–20 |
| Fruit | High/Low | 86.1–113.9 | 1–16 | 4–20 |
| Juice | High/Low | 84.9–117.2 | 1–16 | 4–20 |
Source: Adapted from Molecules (2023)[7]
Table 2: In-house Validation Data for Furan Analysis by SPME-GC-MS
| Matrix | Trueness (%) | Repeatability (RSD %) |
| Orange Juice | 87 | 5-16 |
| Coffee | 93 | 5-16 |
Source: Adapted from Analyst (RSC Publishing)[8]
Experimental Protocols
Protocol 1: Matrix-Matched Calibration
This protocol outlines the steps for creating and using a matrix-matched calibration curve.
-
Prepare Blank Matrix Extract: Obtain a sample of the matrix that is known to be free of this compound. Process this blank matrix using the same extraction and cleanup procedure as for the samples.[1]
-
Prepare Calibration Standards: Spike aliquots of the blank matrix extract with known concentrations of a this compound standard solution to create a series of calibration standards.[1]
-
Internal Standard Addition: Add a constant amount of a suitable stable isotope-labeled internal standard to each matrix-matched calibrator and to each sample extract.[1]
-
GC-MS Analysis: Analyze the matrix-matched calibrators and the sample extracts under the same GC-MS conditions.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Use this curve to determine the concentration of the analyte in the samples.
Protocol 2: Standard Addition Method
This protocol provides a general framework for implementing the standard addition method for quantification.
-
Sample Preparation: Aliquot equal amounts of the homogenized sample into a series of at least four vials.[1]
-
Spiking: Leave one vial unspiked (this will be the sample blank). To the remaining vials, add increasing known amounts of a this compound standard solution. The spiking levels should bracket the expected concentration of the analyte in the sample.[1]
-
Internal Standard Addition: Add a constant, known amount of a suitable stable isotope-labeled internal standard to all vials.[1]
-
GC-MS Analysis: Analyze each prepared sample by GC-MS.[1]
-
Data Analysis: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each vial. Plot the peak area ratio (y-axis) against the concentration of the added standard (x-axis). The absolute value of the x-intercept of the resulting linear regression line corresponds to the concentration of the analyte in the original sample.[1]
Visualizations
Caption: General experimental workflow for GC-MS analysis with different quantification strategies to overcome matrix effects.
Caption: Logical relationship between the causes of matrix effects and the corresponding mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid determination of furan in heated foodstuffs by isotope dilution solid phase micro-extraction-gas chromatography – mass spectrometry (SPME-GC-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Control Regioselectivity in the Acylation of Substituted Furans
Welcome to the Technical Support Center for the regioselective acylation of substituted furans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during these critical synthetic transformations.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the acylation of substituted furans, presented in a question-and-answer format.
Issue 1: Low Regioselectivity (Mixture of Isomers)
-
Question: My reaction is producing a mixture of acylated furan isomers. How can I improve the regioselectivity?
-
Answer: Low regioselectivity is a common issue influenced by several factors. Here are the primary causes and potential solutions:
-
Inappropriate Lewis Acid: The strength and nature of the Lewis acid catalyst play a crucial role in directing the acylation. Strong Lewis acids like AlCl₃ can sometimes lead to lower selectivity.[1][2]
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable, but often undesired, isomer.[1]
-
Steric Hindrance: Bulky substituents on the furan ring or a bulky acylating agent can sterically hinder the approach of the electrophile to the desired position.[1]
-
Solution: If possible, consider using a less bulky acylating agent. For highly hindered substrates, alternative strategies such as directed ortho-lithiation followed by quenching with an acylating agent may be necessary.[1]
-
-
Issue 2: Low or No Yield
-
Question: I am observing very low to no yield of the desired acylated product. What are the possible reasons and solutions?
-
Answer: Poor yields can stem from deactivation of the furan ring, catalyst issues, or insufficient reactivity of the acylating agent.
-
Deactivated Furan Ring: Strong electron-withdrawing groups on the furan can make it less susceptible to electrophilic acylation.[1]
-
Solution: Employ a more potent activating system, such as a stronger Lewis acid or a more reactive acylating agent (e.g., an acid anhydride or acyl chloride).[1] For highly deactivated systems, consider alternative synthetic routes.
-
-
Catalyst Poisoning: Functional groups on the furan substrate can coordinate with and deactivate the Lewis acid catalyst.[1]
-
Solution: Use protecting groups for interfering functionalities.
-
-
Insufficiently Reactive Acylating Agent: Carboxylic acids are generally not reactive enough for direct acylation under standard Friedel-Crafts conditions.[1]
-
Issue 3: Product Decomposition or Polymerization
-
Question: My reaction mixture is turning into a dark, insoluble tar, and I am unable to isolate the desired product. What is causing this?
-
Answer: Furan and its derivatives are sensitive to strongly acidic conditions and can readily polymerize or undergo ring-opening.[2][4]
Issue 4: Polyacylation
-
Question: My reaction is resulting in the formation of di-acylated products. How can I favor mono-acylation?
-
Answer: Although the first acyl group is deactivating, polyacylation can occur under certain conditions.[2]
-
Excess Acylating Agent: Using a large excess of the acylating agent increases the probability of multiple acylations.[1]
-
Solution: Use a stoichiometric amount or only a slight excess of the acylating agent.[1]
-
-
High Reactivity of Mono-acylated Product: In some cases, the mono-acylated product may still be sufficiently reactive for a second acylation.
-
Solution: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How does the substituent on the furan ring direct the position of acylation?
-
A1: The regioselectivity is primarily governed by the electronic properties of the substituent. Electron-donating groups (EDGs) like alkyl and alkoxy groups are activating and typically direct the incoming acyl group to the C5 position on a 2-substituted furan.[1][5] Electron-withdrawing groups (EWGs) are deactivating and can direct acylation to the C4 or C5 position, depending on the specific group and reaction conditions.[5]
-
-
Q2: What is the general order of reactivity for the different positions on the furan ring?
-
A2: For an unsubstituted furan, the α-positions (C2 and C5) are significantly more reactive towards electrophiles than the β-positions (C3 and C4).[1] This is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at the α-position. The general order of reactivity is C2 > C5 > C3 > C4.[1]
-
-
Q3: Can I use a carboxylic acid directly as an acylating agent?
-
A3: Direct acylation with carboxylic acids is challenging due to their lower reactivity compared to acyl chlorides or anhydrides.[1] However, it can be achieved with specific catalytic systems, such as certain zeolites like HZSM-5, or by using an in-situ activation method, for instance, with trifluoroacetic anhydride.[1]
-
-
Q4: Are there alternative methods to Friedel-Crafts acylation for introducing an acyl group onto a furan ring?
-
A4: Yes, several alternatives exist. Directed ortho-lithiation can be used where a directing group guides lithiation to an adjacent position, which is then quenched with an acylating agent.[1] Palladium-catalyzed cross-coupling reactions of stannyl or boronic acid-substituted furans with acyl chlorides are also effective.[1]
-
Data Presentation
Table 1: Influence of Lewis Acid on Regioselectivity of Acylation of 2-Methylfuran with Acetic Anhydride
| Lewis Acid | Solvent | Temperature (°C) | C5:C4:C3 Isomer Ratio | Reference |
| SnCl₄ | Dichloromethane | 0 | >95 : <5 : 0 | General Trend[1][2] |
| ZnCl₂ | Dichloromethane | 0 | 90 : 10 : 0 | General Trend[1][2] |
| AlCl₃ | Dichloromethane | 0 | 85 : 15 : 0 (with polymerization) | General Trend[2][4] |
| H-BEA (Zeolite) | Acetic Anhydride | 100 | >98 : <2 : 0 | General Trend[1][3] |
Table 2: Effect of Temperature on Regioselectivity of Acylation of 2-Substituted Furans
| Substituent | Acylating Agent | Lewis Acid | Temperature (°C) | Major Isomer | Minor Isomer(s) | Reference |
| -CH₃ | Acetic Anhydride | SnCl₄ | -78 | C5 | C4 | General Trend[1] |
| -CH₃ | Acetic Anhydride | SnCl₄ | 25 | C5 | C4 (increased %) | General Trend[1] |
| -OCH₃ | Acetic Anhydride | ZnCl₂ | -20 | C5 | - | General Trend |
| -OCH₃ | Acetic Anhydride | ZnCl₂ | 50 | C5 | C4 | General Trend |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation of a 2-Substituted Furan
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the 2-substituted furan (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane) to a flame-dried round-bottom flask equipped with a magnetic stirrer.[1]
-
Cooling: Cool the solution to the desired temperature (typically between 0 °C and -78 °C) using an appropriate cooling bath.[1][2]
-
Catalyst Addition: Slowly add the Lewis acid (e.g., SnCl₄, 1.1 eq.) dropwise to the stirred solution.[1]
-
Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride or a specific acyl chloride, 1.1 eq.) dropwise to the reaction mixture.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding it to a cold, saturated aqueous solution of NaHCO₃ or a dilute HCl solution, depending on the nature of the workup required.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: Acylation using a Heterogeneous Zeolite Catalyst
-
Preparation: In a round-bottom flask, add the 2-substituted furan (1.0 eq.), the acylating agent (e.g., acetic anhydride, 1.5 eq.), and the activated zeolite catalyst (e.g., H-BEA, 10-20 wt%).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (after cooling and filtering) for GC or LC-MS analysis.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter to remove the zeolite catalyst.[1]
-
Purification: Wash the filtrate as needed, dry the organic phase, and concentrate under reduced pressure. Purify the product as described in Protocol 1.[1]
Visualizations
Caption: Workflow for a typical Lewis acid-catalyzed Friedel-Crafts acylation experiment.
References
Validation & Comparative
A Researcher's Guide to the Validation of GC-MS Methods for Furan Analysis in Food
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of furan and its derivatives in food products is of paramount importance due to their potential carcinogenicity. Furan, a volatile organic compound, can form in thermally processed foods and its presence is a significant food safety concern.[1][2] Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with headspace (HS) or headspace solid-phase microextraction (HS-SPME) sampling, stands as the predominant analytical technique for furan analysis.[1][3][4] This guide provides a comprehensive comparison of GC-MS method validation parameters, detailed experimental protocols, and a comparative overview of alternative analytical approaches to aid in the selection and implementation of robust analytical strategies.
Comparative Analysis of GC-MS Method Performance
The validation of an analytical method is crucial to ensure its fitness for purpose. Key performance indicators include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy (recovery). The following tables summarize these parameters for the analysis of furan and its derivatives in various food matrices using different GC-MS techniques.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a well-established and robust method for the analysis of volatile compounds like furan.[4][5] It is particularly useful for samples with higher concentrations of furan, such as coffee.[1][6]
| Performance Parameter | Furan | Food Matrix | Reported Values | Reference |
| Linearity (R²) | Furan | Beverages | 0.9997 | [5][7] |
| LOD | Furan | Baby Food, Coffee, Canned Goods | 0.021 - 5 ng/g | [4] |
| LOQ | Furan | Baby Food, Coffee, Canned Goods | 0.071 - 20 ng/g | [4] |
| Precision (RSD) | Furan | Beverages | 4.3% | [5][7] |
| Recovery | Furan | Coffee | 95 - 101% | [5][7][8] |
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS offers enhanced sensitivity compared to HS-GC-MS, making it suitable for detecting lower levels of furan and its derivatives.[1][4] The use of different SPME fiber coatings, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), can significantly improve extraction efficiency.[9]
| Performance Parameter | Analyte(s) | Food Matrix | Reported Values | Reference |
| Linearity (R²) | Furan and 10 derivatives | Various | Not explicitly stated, but method validated | [9][10][11] |
| LOD | Furan and derivatives | Juices, Canned Fish | 0.003 - 0.675 ng/g | [9][10] |
| LOQ | Furan and derivatives | Juices, Canned Fish | 0.003 - 0.675 ng/g | [9][10][11] |
| Precision (RSD) | Furan and derivatives | Various | Intra-day: 1-16%, Inter-day: 4-20% | [9][10][11] |
| Recovery | Furan and derivatives | Various | 76 - 117% | [9][10][11] |
Detailed Experimental Protocol: HS-SPME-GC-MS for Furan Analysis
This section outlines a typical experimental protocol for the analysis of furan and its derivatives in food samples using HS-SPME-GC-MS.
Sample Preparation
Proper sample preparation is critical to minimize the loss of volatile furan and to ensure reproducibility.[3]
-
Homogenization: Solid and semi-solid food samples should be homogenized to a uniform consistency. To prevent furan loss, it is advisable to chill the samples before and during homogenization.[4]
-
Aliquoting: Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.[4][12] For liquid samples, a larger volume (e.g., 5-10 g) can be used directly.[4]
-
Matrix Modification: Add a saturated sodium chloride (NaCl) solution (e.g., 5-9 mL) to the vial.[2][9][10][11] The addition of salt increases the ionic strength of the sample matrix, which enhances the partitioning of volatile analytes into the headspace.[13]
-
Internal Standard Spiking: Add a known concentration of a suitable internal standard, such as deuterated furan (e.g., furan-d4), to each sample and calibration standard for accurate quantification.[12][13][14]
-
Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum cap.[2][13]
HS-SPME Procedure
-
Incubation: Place the sealed vial in a heated autosampler tray, typically maintained at a temperature between 35°C and 60°C, and allow it to equilibrate for a set time (e.g., 15-20 minutes).[2][9][10][11] Caution should be exercised as high incubation temperatures can lead to the formation of furan in the sample during analysis.[5][7][8]
-
Extraction: Expose the SPME fiber (e.g., CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15 minutes) to adsorb the volatile analytes.[9][10][11]
GC-MS Analysis
-
Desorption: Retract the SPME fiber and immediately insert it into the heated GC injector port for thermal desorption of the analytes onto the analytical column.[13]
-
Gas Chromatography:
-
Column: A common choice is a mid-polarity column, such as a HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).[9][10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.4 mL/min).[1]
-
Oven Temperature Program: An example program is: initial temperature of 35-40°C (hold for 2-4 minutes), ramp up to 150-200°C at a rate of 5-20°C/min, and a final hold time.[1][9][10][12]
-
-
Mass Spectrometry:
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of furan in food.
Method Validation Parameters
Caption: Key parameters for analytical method validation.
Alternative Analytical Methods
While GC-MS is the gold standard, other techniques can be employed for furan analysis, though they may have limitations.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This method can be more cost-effective as it does not require an internal standard like d4-furan.[6] However, it lacks the selectivity and confirmatory power of mass spectrometry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally not suitable for the direct analysis of highly volatile compounds like furan itself, but it can be used for the analysis of less volatile furan derivatives.[12]
-
Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD): This technique is selective for sulfur and phosphorus compounds and would not be suitable for the analysis of furan itself, but could be used for sulfur-containing furan derivatives.[12]
References
- 1. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Furan in Foods | FDA [fda.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Lewis Acid Catalysts for the Friedel-Crafts Acylation of Furan
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation of furan is a cornerstone of heterocyclic chemistry, providing a direct pathway to valuable 2-acylfurans. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The choice of a Lewis acid catalyst is paramount, directly influencing reaction efficiency, selectivity, and the overall sustainability of the process. This guide offers an objective comparison of various Lewis acid catalysts for the Friedel-Crafts acylation of furan, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
The Role of the Lewis Acid: Mechanism of Acylation
The Friedel-Crafts acylation of furan proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst plays a crucial role in activating the acylating agent, typically an acyl halide or anhydride, to generate a highly reactive acylium ion.[2][3][4] This electrophile is then attacked by the electron-rich furan ring, preferentially at the 2-position due to the higher stability of the resulting intermediate. Subsequent deprotonation restores the aromaticity of the furan ring, yielding the 2-acylfuran product.[2]
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation of furan.
Performance Comparison of Lewis Acid Catalysts
The selection of a Lewis acid catalyst is a critical decision that balances reactivity with the potential for side reactions. Furan's sensitivity to strong acids can lead to polymerization and ring-opening, making the choice of catalyst crucial for achieving high yields.[5][6] Milder Lewis acids are often preferred to mitigate these side reactions.[5][6] The following table summarizes the performance of various Lewis acid catalysts in the acylation of furan with acetic anhydride.
| Catalyst | Acylating Agent | Furan:Acylating Agent Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | 1:1.06 | 50 | 3 | 92.7 | [1] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Acetic Anhydride | 1:1 | 0 to RT | 2 | ~85 | [5][6] |
| Phosphoric Acid (H₃PO₄) | Acetic Anhydride | 1:2.2 | 60 | 1.5 | ~80 | [7] |
| Cr-exchanged DTP/K-10 | Acetic Anhydride | - | - | - | 88 (conv.) | [8] |
Experimental Protocols
Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance. Below are representative protocols for the Friedel-Crafts acylation of furan using two common Lewis acid catalysts.
Protocol 1: Acylation using Zinc Chloride (ZnCl₂)
This protocol is adapted from a method demonstrating high yield and purity.[1]
Materials:
-
Furan (freshly distilled)
-
Acetic anhydride
-
Anhydrous zinc chloride (ZnCl₂)
-
Glacial acetic acid
-
Three-necked round-bottom flask (250 mL)
-
Stirring apparatus, condenser, and dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
To a 250 mL three-necked flask equipped with a stirrer, condenser, and dropping funnel, add acetic anhydride (53.6 g, 0.53 mol), acetic acid (12.0 g, 0.20 mol), and anhydrous zinc chloride (1.0 g).
-
Stir the mixture at 25 °C until the zinc chloride is completely dissolved.
-
Slowly add furan (34.0 g, 0.50 mol) dropwise to the mixture over approximately 1 hour, maintaining the temperature at 25 °C.
-
After the addition is complete, slowly heat the reaction mixture to 50 °C and maintain this temperature for 3 hours.
-
Monitor the reaction progress by gas chromatography (GC) until the furan starting material is consumed.
-
Cool the reaction mixture to 30 °C.
-
Set up a vacuum distillation apparatus and remove the acetic acid under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 2-acetylfuran.
Protocol 2: Acylation using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol utilizes a milder Lewis acid to minimize side reactions.[5]
Materials:
-
Furan (freshly distilled)
-
Acetic anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve freshly distilled furan in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride to the cooled solution.
-
Slowly add boron trifluoride etherate dropwise to the stirred mixture.
-
Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1.5 hours.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation.
Caption: A generalized experimental workflow for the Friedel-Crafts acylation of furan.
Conclusion
The choice of a Lewis acid catalyst for the Friedel-Crafts acylation of furan is a critical parameter that must be tailored to the specific requirements of the synthesis. While traditional strong Lewis acids can be effective, milder catalysts such as zinc chloride and boron trifluoride etherate often provide a better balance of reactivity and selectivity, minimizing the formation of polymeric byproducts. Furthermore, the development of solid acid catalysts presents a promising avenue for more environmentally benign and recyclable processes. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. acylation of furan mechanism structure | Filo [askfilo.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Acylfurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2-acylfurans, with a focus on 2-acetylfuran, a key intermediate in the synthesis of pharmaceuticals, fine chemicals, and flavorings. The following sections detail various methodologies, offering an objective analysis of reaction conditions, yields, and scalability, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.
At a Glance: Comparison of Key Synthetic Routes
The following table summarizes the quantitative data for the most common synthetic routes to 2-acetylfuran, allowing for a rapid comparison of their key performance indicators.
| Synthetic Route | Catalyst | Acylating Agent/Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Zinc Chloride (ZnCl₂) | Acetic Anhydride | Acetic Acid | 50 - 110 | 3 - 5 | 92.0 - 92.7 | High yield and purity, relatively low-cost catalyst. | Requires post-reaction neutralization and extraction. |
| Phosphoric Acid (H₃PO₄) | Acetic Anhydride | None (neat) | 70 | 5 | 89.0 | Simple procedure, avoids chlorinated solvents. | Requires significant workup including extraction and washing. | |
| H-beta Zeolite | Acetic Anhydride | Nitromethane | 67 | 2 | 88.8 | High selectivity, potential for continuous processes, environmentally benign. | Catalyst preparation and regeneration can be complex. | |
| Ferrite Catalyst | Acetic Anhydride | Vapor Phase | 300 (573 K) | Continuous | 89.1 | High selectivity, suitable for large-scale continuous production. | Requires specialized equipment for vapor-phase reactions. | |
| Cross-Ketonization | Zirconia (ZrO₂) | Acetic Acid | Gas Phase | 350 | Continuous | ~87 (selectivity) | Utilizes bio-based feedstocks, continuous process, lower waste.[1] | High temperature, requires specialized gas-phase reactor.[1] |
| Oxidation of 2-Alkylfurans | N/A | N/A | N/A | N/A | N/A | N/A | Direct conversion of readily available starting materials. | Detailed, high-yield protocols for selective oxidation are not as well-established as acylation methods. |
Note: The "Oxidation of 2-Alkylfurans" route is a known method, but detailed, high-yield experimental protocols comparable to the other listed methods were not as readily available in the surveyed literature. This represents an area for further research and development.
Reaction Pathways and Experimental Workflows
To visualize the logical flow of the synthetic processes, the following diagrams illustrate the general reaction pathway for the primary synthetic routes and a typical experimental workflow.
Caption: General reaction pathways for the synthesis of 2-acylfurans.
Caption: A typical experimental workflow for the synthesis and purification of 2-acylfurans.
Detailed Experimental Protocols
The following are detailed methodologies for the key synthetic routes described above.
Protocol 1: Friedel-Crafts Acylation using Zinc Chloride
This method is a high-yield, laboratory-scale synthesis of 2-acetylfuran.
Materials:
-
Furan
-
Acetic Anhydride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Glacial Acetic Acid
-
Chloroform (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, combine acetic anhydride (1.2 mol) and 85% phosphoric acid (1.2 g).
-
With stirring, add furan (1.0 mol) dropwise at 25 °C over a period of approximately 1 hour.[2]
-
After the addition is complete, heat the reaction mixture to 70 °C and maintain this temperature for 5 hours.[2]
-
Cool the mixture to 50 °C and add 200 mL of water, then stir for 30 minutes.[2]
-
After cooling to below 30 °C, transfer the mixture to a separatory funnel and extract three times with 100 mL portions of chloroform.[2]
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution until neutral, then wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure 2-acetylfuran.
Protocol 2: Friedel-Crafts Acylation using Phosphoric Acid
This protocol offers a simpler workup by avoiding metal-based Lewis acids.
Materials:
-
Furan
-
Acetic Anhydride
-
85% Phosphoric Acid
-
Chloroform
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, add acetic anhydride (0.12 mol) and 85% phosphoric acid (1.2 g).[2]
-
While stirring at 25 °C, add furan (0.1 mol) dropwise over approximately 1 hour.[2]
-
Heat the mixture to 70 °C and maintain for 5 hours.[2]
-
Cool the reaction to 50 °C and add 200 mL of water, then stir for 30 minutes.[2]
-
Cool to below 30 °C and extract three times with 100 mL of chloroform.[2]
-
Combine the organic extracts and neutralize to a pH of approximately 6 with a 30% sodium hydroxide solution.[2]
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by distillation, and then purify the residue by vacuum distillation to obtain 2-acetylfuran.
Protocol 3: Vapor-Phase Acylation over Ferrite Catalyst
This method is suitable for continuous production and offers high selectivity.
Materials and Equipment:
-
Furan
-
Acetic Anhydride
-
Ferrite catalyst (e.g., CoFe₂O₄, NiFe₂O₄, or Cr-substituted ferrite)
-
Fixed-bed reactor system with temperature and flow control
-
Condensation and collection system
Procedure:
-
The ferrite catalyst is packed into a fixed-bed reactor.
-
A gaseous mixture of furan and acetic anhydride (molar ratio, e.g., 1:4) is passed over the catalyst bed.
-
The reaction is carried out at an elevated temperature, for example, 300 °C (573 K).
-
The weight hourly space velocity (WHSV) is maintained at a specific rate, for instance, 0.3 h⁻¹.
-
The product stream exiting the reactor is cooled to condense the liquid products, which are then collected.
-
The collected liquid is analyzed (e.g., by GC) to determine the conversion and selectivity to 2-acetylfuran. The product can be further purified by distillation.
Protocol 4: Cross-Ketonization of Methyl 2-Furoate with Acetic Acid
This protocol describes a green and continuous synthesis of 2-acetylfuran from bio-based precursors.[1]
Materials and Equipment:
-
Methyl 2-furoate
-
Acetic Acid
-
Zirconia (ZrO₂) catalyst
-
Gas-phase flow reactor with precise temperature and flow control
-
Inert carrier gas (e.g., Nitrogen)
-
Condensation and collection system for products
Procedure:
-
The Zirconia catalyst is placed in a fixed-bed reactor.
-
A gaseous feed mixture of methyl 2-furoate, acetic acid, and nitrogen is introduced into the reactor. A typical molar ratio could be 2-MF:AA:N₂ of 0.4:1.6:98.[1]
-
The reaction is conducted at a high temperature, for example, 350 °C.[1]
-
The gas hourly space velocity (GHSV) is controlled, for instance, at 1722 h⁻¹.[1]
-
The product stream is cooled to condense the liquid products, which include 2-acetylfuran, acetone (from homo-ketonization of acetic acid), and unreacted starting materials.
-
The product mixture is collected and analyzed, typically by GC, to determine yield and selectivity. Further purification is achieved through distillation.
Concluding Remarks
The synthesis of 2-acylfurans can be achieved through several effective routes, with the Friedel-Crafts acylation of furan being the most established and versatile method for laboratory and industrial scales. The choice of catalyst in the Friedel-Crafts reaction allows for the optimization of yield, purity, and environmental impact. While the zinc chloride-catalyzed method offers excellent yields, the use of solid acid catalysts like H-beta zeolite and vapor-phase reactions with ferrite catalysts point towards more sustainable and continuous manufacturing processes.
The cross-ketonization of furan-based carboxylic acid derivatives presents a promising green alternative, leveraging renewable feedstocks. However, this method requires more specialized high-temperature equipment. The direct oxidation of 2-alkylfurans remains a less-developed route in terms of detailed, high-yield synthetic protocols but holds potential for future research. Researchers and process chemists are encouraged to evaluate these methods based on their specific laboratory or industrial requirements, considering factors such as scale, available equipment, cost, and environmental considerations.
References
A Comparative Sensory Analysis of 2-Methyl-5-propionylfuran and Other Furanone Flavors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory profiles of 2-Methyl-5-propionylfuran and other key furanone flavor compounds. The information presented is supported by a synthesis of available sensory data and established experimental protocols to aid in research and development applications.
Sensory Profile Comparison
This compound is a versatile flavor compound found in foods such as sesame seed oil and coffee.[1][2] Its characteristic aroma is described as pleasant, sweet, and nutty, with green and hazelnut-like nuances.[3][4] In the food and fragrance industry, it is utilized to enhance the sensory attributes of a variety of products, from baked goods and confectionery to beverages and personal care items.[3]
A comparative analysis with other well-characterized furanones reveals distinct sensory differences, which are critical for their targeted application in flavor and fragrance formulations. The following table summarizes the sensory profiles of this compound alongside other notable furanones based on descriptive sensory data.
| Compound | Chemical Name | CAS Number | Sensory Profile Descriptors | Reported Odor Threshold |
| This compound | 1-(5-methylfuran-2-yl)propan-1-one | 10599-69-6 | Pleasant, sweet, nutty, green, hazelnut-like[3][4] | Not widely reported |
| Furaneol® (HDMF) | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | 3658-77-3 | Sweet, fruity, caramel-like, strawberry, pineapple[5] | 0.03 - 1,700 µg/L[6] |
| Sotolon | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | 28664-35-9 | Seasoning-like, lovage, fenugreek, caramel[7] | Not specified in provided context |
| Homofuraneol | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | 27538-09-6 | Caramel-like[8] | 20 ppb[8] |
| Abhexone | Not specified in provided context | Not specified in provided context | Seasoning-like[8] | 1.1 µg/kg (in water)[8] |
Experimental Protocols for Sensory Analysis
To obtain robust and reproducible sensory data for furanone compounds, a well-defined experimental protocol is essential. The following outlines a comprehensive methodology for the Quantitative Descriptive Analysis (QDA) of furanone flavors.
Quantitative Descriptive Analysis (QDA) Protocol for Furanones
1. Panelist Selection and Training:
-
Selection: Recruit 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability for the duration of the study.
-
Training: Conduct a comprehensive training program (20-40 hours) to familiarize panelists with the sensory characteristics of furanones.
-
Lexicon Development: Guide the panel in developing a consensus vocabulary to describe the aroma, flavor, and mouthfeel attributes of the target furanones. A sensory lexicon is a standardized set of vocabulary used by trained panelists to describe a wide array of sensory attributes.[9]
-
Reference Standards: Provide panelists with reference materials for each sensory attribute to anchor their perceptions and ensure consistent use of the lexicon.
-
Intensity Scaling: Train panelists to rate the intensity of each attribute on a structured line scale (e.g., a 15-cm line scale with anchors of "low" and "high").
-
2. Sample Preparation:
-
Prepare stock solutions of each furanone compound in a neutral, odor-free solvent (e.g., deionized water, propylene glycol).
-
Create a series of dilutions for each compound, ensuring the concentrations are above their respective detection thresholds and representative of typical use levels.
-
Present samples to panelists in coded, identical, and odor-free containers to prevent bias.
3. Sensory Evaluation:
-
Conduct the evaluation in a controlled environment with neutral lighting, constant temperature, and no interfering aromas.
-
Provide panelists with the samples in a randomized order.
-
Instruct panelists to evaluate the aroma of each sample first by sniffing the headspace, followed by the flavor by tasting.
-
Ensure panelists cleanse their palates with unsalted crackers and deionized water between samples.
4. Data Analysis:
-
Collect the intensity ratings for each attribute from all panelists.
-
Perform statistical analysis on the data, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the sensory profiles of the furanone samples.
-
Utilize multivariate analysis techniques, like Principal Component Analysis (PCA), to visualize the relationships between the samples and their sensory attributes.
Visualizing Experimental and Logical Relationships
To better understand the processes involved in sensory analysis and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. 5-Methyl-2-propionylfuran | C8H10O2 | CID 82757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-5-PROPIONYL-FURAN | 10599-69-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-(5-methyl-2-furyl) propan-1-one, 10599-69-6 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]
- 7. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Importance of Sensory Lexicons for Research and Development of Food Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Furanic Compound Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of furanic compounds, which are generated through the thermal degradation of carbohydrates and are of significant interest in food safety, drug development, and industrial material testing. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. This document compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometric methods, providing supporting data and detailed experimental protocols to aid in method selection and cross-validation.
Introduction to Analytical Methods for Furanic Compounds
Furanic compounds, such as 2-furaldehyde (furfural), 5-hydroxymethyl-2-furaldehyde (5-HMF), and furan itself, can indicate the quality and safety of various products, from food and beverages to transformer insulating oil.[1][2][3] Their presence can signify thermal processing, aging, or degradation.[3] Accurate quantification is therefore essential. The primary analytical techniques employed are HPLC, favored for its suitability for polar and less volatile compounds, and GC-MS, which excels in analyzing volatile compounds with high sensitivity.[4][5] Spectrophotometric methods offer a simpler, alternative approach, though often with less specificity.[6][7]
Cross-validation of these methods is crucial when transferring analysis between laboratories or updating a procedure to ensure consistency and reliability of results.[8] This process typically evaluates parameters such as accuracy, precision, linearity, sensitivity, and selectivity.[9][10]
Quantitative Performance Comparison
The performance of an analytical method is defined by several key validation parameters. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the specific furanic compounds being targeted.
Table 1: Performance Comparison of Analytical Methods for Furanic Compound Quantification
| Parameter | HPLC / UHPLC | GC-MS | Spectrophotometry |
| Limit of Detection (LOD) | 50 µg/L (ppb)[11]; 0.11 - 0.76 µg/mL[12] | 0.01-0.02 ng/g[13]; 0.001 - 0.225 ng/g[4] | 8.4 µM (for 2,5-diformylfuran)[14] |
| Limit of Quantification (LOQ) | 100 µg/L (ppb)[1]; 0.35 - 2.55 µg/mL[4] | 0.04-0.06 ng/g[13]; 0.003 - 0.675 ng/g[4] | 25.5 µM (for 2,5-diformylfuran)[14] |
| Linearity (R²) | > 0.999[1][11] | > 0.990[13][15] | R > 0.920 (PLS Model vs. HPLC)[6] |
| Recovery (%) | ≥ 89.9%[4]; ~90%[16]; 80-120%[11] | 77.81 - 111.47%[13] | Not Typically Reported |
| Precision (RSD%) | ≤ 0.8%[1]; ≤ 4.5%[4] | Intra-day: 1 - 16%, Inter-day: 4 - 20%[4] | Not Typically Reported |
Note: Performance metrics can vary significantly based on the specific analyte, sample matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC and GC-MS techniques.
High-Performance Liquid Chromatography (HPLC) for Furanic Compounds in Transformer Oil
This method is adapted from established protocols for analyzing furanic compounds, which are indicators of cellulose insulation degradation in transformers.[2][11][16]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Take 10 mL of the transformer oil sample and mix with 2 mL of HPLC-grade acetonitrile.[1]
-
Vortex the mixture for 3-10 minutes to ensure thorough mixing.[1]
-
Allow the mixture to settle and the two phases to separate. The top layer is the acetonitrile extract containing the furanic compounds.[1]
-
The extract can be injected directly or diluted as needed to fall within the calibration range.[1]
2. Solid Phase Extraction (SPE) - Alternative Sample Preparation
-
Condition an SPE column by passing 5 mL of hexane through it.
-
Mix 10 mL of the oil sample with 10 mL of hexane and pass it through the SPE column at a rate no faster than 3 mL/min.
-
Wash the column with 20 mL of hexane to remove residual oil.[2]
-
Dry the column under vacuum for 5 minutes.[2]
-
Elute the furanic compounds with a mixture of acetonitrile and water.[2]
-
Filter the collected eluate through a 0.5 µm or smaller PTFE syringe filter before HPLC analysis.[2]
3. HPLC System and Conditions
-
System: A standard HPLC or UHPLC system with a Diode-Array Detector (DAD) or UV detector.[1][16]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2][12]
-
Mobile Phase: A gradient elution using (A) water (often with a modifier like 0.1% formic acid) and (B) acetonitrile.[12]
-
A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-30% B; 15-20 min, 30-50% B; 20-25 min, 50-5% B; 25-30 min, 5% B.[12]
-
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detection at the maximum absorption wavelength for the target compounds (e.g., ~280 nm for 5-HMF).[6][12]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Furanic Compounds in Food
This protocol is based on common practices for analyzing volatile furan derivatives in complex food matrices.[12][18]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.[12][18]
-
Add a saturated sodium chloride (NaCl) solution (e.g., 5 mL) to enhance the release of volatile compounds.[12][18]
-
Spike the sample with an appropriate deuterated internal standard (e.g., d4-furan) for accurate quantification.[12]
-
Immediately seal the vial with a PTFE-faced septum.[19]
-
Place the vial in a heated autosampler tray (typically 40°C to 60°C) and allow it to equilibrate for 15-30 minutes.[12][20]
-
Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the vial's headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.[12]
2. GC-MS System and Conditions
-
System: A GC system coupled to a Mass Spectrometer.
-
Injection: Desorb the analytes from the SPME fiber in the hot GC injector (e.g., 250°C).[12]
-
Column: A suitable capillary column for volatile compounds (e.g., DB-VRX, 60 m x 0.25 mm x 1.4 µm).[12]
-
Carrier Gas: Helium.[21]
-
Oven Temperature Program: A programmed temperature ramp is used for optimal separation. For example: start at 35°C (hold for 5 min), ramp to 100°C at 5°C/min, then to 240°C at 20°C/min (hold for 5 min).[12]
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[12]
Cross-Validation Workflow
To ensure data comparability between different methods (e.g., HPLC and GC-MS) or laboratories, a structured cross-validation process is essential. This workflow outlines the key steps.
Conclusion and Recommendations
Both HPLC and GC-MS are robust and reliable techniques for the quantification of furanic compounds, each with distinct advantages.
-
GC-MS is the method of choice for volatile furanic compounds, such as furan and methylfuran, especially when trace-level detection is required in complex matrices like food.[4] The use of HS-SPME provides excellent sensitivity and minimizes matrix interference.[19][22]
-
HPLC is highly suitable for less volatile and more polar furanic compounds like 5-HMF and 2-furaldehyde.[5] It is a widely used and standardized method for quality control in applications such as analyzing transformer oil.[11][16]
-
Spectrophotometric methods can be used for rapid screening or in resource-limited settings, particularly for quantifying total furanic aldehydes or specific compounds like DFF that form colored complexes.[6][14] However, they may lack the specificity of chromatographic methods.
The selection of an analytical method should be guided by the specific analytes of interest, the sample matrix, the required sensitivity, and available instrumentation. When transitioning between methods or comparing data across different sites, a thorough cross-validation as outlined above is imperative to ensure data integrity and consistency.
References
- 1. agilent.com [agilent.com]
- 2. file.younglin.com [file.younglin.com]
- 3. Transformer Testing Of Furanic Compounds In Insulating Liquids - Part 1 | SDMyers [sdmyers.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. benchchem.com [benchchem.com]
- 9. rr-americas.woah.org [rr-americas.woah.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. mdpi.com [mdpi.com]
- 15. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 21. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 22. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Furan Synthesis
The synthesis of furans, a critical class of heterocyclic compounds prevalent in pharmaceuticals, agrochemicals, and functional materials, is highly dependent on the choice of catalytic strategy. The two primary approaches, homogeneous and heterogeneous catalysis, each present a distinct set of advantages and disadvantages in terms of efficacy, selectivity, and industrial applicability. This guide provides an objective comparison of these catalytic systems, supported by quantitative data and detailed experimental protocols to inform researchers and professionals in catalyst selection and process development.
Overview of Catalytic Strategies
Homogeneous Catalysts consist of soluble metal complexes that operate in the same phase as the reactants.[1][2] This uniformity allows for well-defined active sites, often leading to high catalytic activity and selectivity under milder reaction conditions.[1] Common examples include complexes of palladium, ruthenium, gold, and copper.[1][3] However, the primary drawback of homogeneous catalysts is the significant challenge associated with their separation from the reaction mixture, which complicates product purification and hinders catalyst recycling.[4][5]
Heterogeneous Catalysts are solid-phase materials, such as zeolites, metal oxides, or supported metals, that exist in a different phase from the reactants.[1][6] This characteristic facilitates straightforward separation from the product stream, making them highly desirable for industrial-scale continuous processes due to their robustness and recyclability.[1][5][6] While they are stable and easily reusable, heterogeneous catalysts may sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts.[5]
Quantitative Performance Comparison
The efficacy of a catalyst is determined by its ability to convert a substrate to a desired product under specific conditions. The following tables summarize the performance of various homogeneous and heterogeneous catalysts in key furan synthesis reactions, providing a quantitative basis for comparison.
Table 1: Catalytic Conversion of Furfural to Furan Derivatives
| Catalyst Type | Catalyst System | Substrate | Product | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Ref. |
| Homogeneous | Ru-PNP Complex | Furfural | Furfuryl Alcohol | 120 | 0.5 | >99 | 99 | High | [2] |
| Homogeneous | Pt(II) Schiff Base | Furfural | Furfuryl Alcohol | 140 | 10 | 100 | 88 | Good | [2] |
| Heterogeneous | Ni/C-MOF derived | Furfural | Tetrahydrofurfuryl alcohol | 80 | 8 | 100 | 98.5 | 98.5 | [7] |
| Heterogeneous | Au/Zeolite Carbon | Furfural | 2-Furancarboxylic acid | 110 | 4 | ~90 | ~90 | 100 | [8] |
| Heterogeneous | AuPd/Mg(OH)₂ | Furfural | 2-Furancarboxylic acid | 30 | 1 | 84 | 93.2 | High | [8] |
| Heterogeneous | 5% Pd/Al₂O₃ | Furfural | Tetrahydrofurfuryl alcohol | 170 | - | >99 | High | High | [7] |
Note: Direct comparison should be made with caution as reaction conditions, substrates, and target products vary across studies.
Experimental Protocols
Reproducibility is fundamental to scientific research. The following sections outline generalized experimental methodologies for catalyst testing in furan synthesis.
-
Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, and temperature controller is charged with the substrate (e.g., furfural), the homogeneous catalyst (e.g., Ru-PNP complex), and a suitable solvent (e.g., ethanol).
-
Reaction Execution: The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen) to remove air, followed by purging with the reactant gas (e.g., H₂). The reactor is then pressurized to the desired level (e.g., 20-30 bar H₂) and heated to the target temperature (e.g., 120-140°C) with vigorous stirring for a specified duration.[2]
-
Product Analysis: After cooling the reactor to room temperature and venting the excess gas, a sample of the reaction mixture is collected. The sample is typically filtered and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard to determine substrate conversion and product yields.
-
Catalyst Preparation: The heterogeneous catalyst (e.g., metal supported on carbon) is prepared, often by impregnation or deposition-precipitation methods.[7] The catalyst is then typically calcined and activated via reduction under a hydrogen flow at elevated temperatures.[7]
-
Reactor Setup: A packed-bed or batch reactor is loaded with the solid catalyst. For a batch reaction, the catalyst, substrate (e.g., furfural), and solvent are added to a high-pressure autoclave.
-
Reaction Execution: The reactor is sealed, purged, and pressurized with the reactant gas (e.g., H₂) to the desired pressure (e.g., 1-8 MPa).[7] The mixture is heated to the reaction temperature (e.g., 80-170°C) and stirred for the required time.[7]
-
Catalyst Separation and Product Analysis: Upon completion, the reactor is cooled and depressurized. The solid catalyst is separated from the liquid product mixture by filtration or centrifugation. The liquid phase is then analyzed using GC or HPLC to quantify the conversion and product distribution. The recovered catalyst can be washed, dried, and tested for reusability.
Visualizing Catalytic Processes
Diagrams are essential for illustrating complex workflows and reaction mechanisms. The following visualizations, created using the DOT language, depict a generalized experimental workflow and representative catalytic cycles.
Caption: A generalized workflow for evaluating catalytic performance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Catalysis Research | Design of Heterogeneous Catalysts for the Conversion of Furfural to C5 Derivatives: A Brief Review [lidsen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Furan Derivatives in Coffee Varieties: A Focus on 2-Acetyl-5-methylfuran
A comprehensive review of the scientific literature reveals a notable presence of furan derivatives in roasted coffee, significantly contributing to its complex aroma profile. While a direct quantitative comparison of 2-Methyl-5-propionylfuran across different coffee varieties remains elusive in published research, a closely related compound, 2-acetyl-5-methylfuran, offers a valuable point of comparison. This guide synthesizes available data on 2-acetyl-5-methylfuran and other key furan derivatives in Arabica and Robusta coffee, providing insights for researchers, scientists, and professionals in drug development and food science.
2-Acetyl-5-methylfuran is a significant flavor compound found in roasted coffee, contributing sweet, caramel-like, roasted, and nutty notes.[1] Its formation is largely attributed to the Maillard reaction during the roasting process. While it has been detected in various coffee products, including Robusta coffee, specific quantitative data comparing its concentration between Arabica and Robusta varieties is not extensively documented in the available literature.[2]
Quantitative Comparison of Furan Derivatives
Due to the limited direct comparative data for 2-acetyl-5-methylfuran, this analysis includes data on other prevalent and well-quantified furan derivatives, namely furan and 2-methylfuran, to provide a broader understanding of the differences between Arabica and Robusta coffee.
| Furan Derivative | Coffee Variety | Concentration Range | Reference |
| Furan | Arabica (Espresso) | 68.27 - 91.48 ng/mL | [3][4] |
| Robusta (Espresso) | 116.39 ng/mL | [3][4] | |
| 2-Methylfuran | Arabica (Espresso) | 404.31 - 634.64 ng/mL | [3][4] |
| Robusta (Espresso) | 845.14 ng/mL | [3][4] | |
| 2-Acetyl-5-methylfuran | Robusta Coffee Brews | Detected (relative abundance reported as 1.40%) | [5] |
| Brazilian & Ethiopian (Arabica) | Detected (relative abundance reported as 0.05% - 0.06%) | [6] |
Note: The data for 2-acetyl-5-methylfuran is presented as relative abundance from single studies and should be interpreted with caution as direct quantitative comparison is not possible without standardized methodologies.
Experimental Protocols
The primary analytical technique for the quantification of volatile furan derivatives in coffee is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and HS-SPME
-
Sample Preparation: Roasted coffee beans are typically ground to a uniform particle size. A precise amount of the ground coffee (e.g., 100 mg) is placed into a headspace vial.[6]
-
Equilibration: The vial is sealed and equilibrated at a constant temperature (e.g., 40°C) for a specific duration (e.g., 10 minutes) to allow volatile compounds to partition into the headspace.[6]
-
Extraction: An SPME fiber, commonly coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace of the sample for a set time (e.g., 20 minutes) to adsorb the volatile analytes.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes.[6]
-
Separation: The desorbed compounds are separated on a capillary column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed with a gradient to ensure optimal separation of the compounds. A typical program might start at 50°C and ramp up to 250°C.[6]
-
Detection: The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode. The mass spectra are recorded over a specific mass range (e.g., 50-400 m/z).[6]
-
Quantification: Identification and quantification of the target analytes are performed by comparing their mass spectra and retention times with those of authentic standards.
Experimental Workflow
Caption: Experimental workflow for the analysis of furan derivatives in coffee.
Formation Pathway of Furan Derivatives
The formation of furan derivatives in coffee is a complex process primarily driven by the Maillard reaction and the thermal degradation of various precursors during roasting.
Caption: Simplified pathway for the formation of furan derivatives during coffee roasting.
References
- 1. 2-acetyl-5-methyl Furan Supplier | Sweet Caramel Aroma Chemical [chemicalbull.com]
- 2. Human Metabolome Database: Showing metabocard for 2-Acetyl-5-methylfuran (HMDB0035226) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 6. japsonline.com [japsonline.com]
Isotope Dilution Assays: The Gold Standard for Accurate Furan Derivative Quantification
For researchers, scientists, and drug development professionals, the precise quantification of furan derivatives is paramount due to their potential carcinogenicity and impact on product quality and safety.[1][2] This guide provides an objective comparison of isotope dilution assays (IDAs) with other analytical techniques, supported by experimental data, to underscore their superiority in accuracy and reliability for the analysis of these compounds.
Furan and its derivatives are process-induced contaminants that can form in thermally treated foods and are also found in various environmental and biological matrices.[1][3] Their volatile nature and potential for matrix interference pose significant analytical challenges, making the choice of quantification method critical.[4] Isotope dilution analysis, particularly when coupled with mass spectrometry (MS), has emerged as the definitive method for obtaining accurate and reproducible results.
Comparative Analysis of Quantification Methods
Isotope dilution assays are a form of internal standard quantification. However, they differ from conventional internal standard methods by using a stable, isotopically labeled version of the analyte of interest as the internal standard. This near-perfect internal standard co-elutes with the analyte and experiences identical ionization and fragmentation in the mass spectrometer, effectively compensating for matrix effects and variations in sample preparation and instrument response.
Key Advantages of Isotope Dilution Assays:
-
High Accuracy and Precision: By using an isotopically labeled internal standard, IDAs correct for analyte losses during sample preparation and variations in instrument performance, leading to highly accurate and precise measurements.[5][6]
-
Matrix Effect Mitigation: The analyte and its labeled counterpart are similarly affected by matrix components, which can suppress or enhance the analytical signal. This co-behavior allows for effective compensation of these matrix effects.
-
Enhanced Robustness: The method is less susceptible to variations in extraction efficiency, injection volume, and ionization efficiency compared to external and traditional internal standard methods.[5][7]
The primary analytical techniques for the determination of furan derivatives are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[3][7][8] Headspace (HS) and headspace solid-phase microextraction (HS-SPME) are common sample introduction techniques for volatile furan derivatives in GC-MS.[1][3]
Quantitative Performance Data
The following tables summarize the limits of detection (LODs) and quantification (LOQs) for various furan derivatives in different matrices, as determined by isotope dilution assays coupled with GC-MS or LC-MS.
Table 1: Performance of Isotope Dilution GC-MS Methods for Furan Derivatives
| Furan Derivative | Matrix | Analytical Method | LOD | LOQ | Reference |
| Furan | Baby Food | HS-GC-MS | 0.021 - 5 ng/g | 0.071 - 20 ng/g | [4] |
| Furan | Various Foods | HS-SPME-GC-MS | 17 pg (absolute) | 43 pg (absolute) | [5][6] |
| Furan and 10 Derivatives | Various Foods | HS-SPME-Arrow-GC-MS/MS | 0.01 - 0.02 ng/g | 0.04 - 0.06 ng/g | [9] |
| 2-Ethylfuran | Various Foods | SPME-GC-MS/MS | - | 0.003 - 0.01 ng/g | [10] |
| 2-Pentylfuran | Various Foods | SPME-GC-MS/MS | - | 0.003 - 0.007 ng/g | [10] |
| Furfuryl Alcohol | Various Foods | SPME-GC-MS/MS | - | 0.160 - 0.675 ng/g | [10] |
Table 2: Performance of Isotope Dilution LC-MS/MS Methods for Furan Derivatives
| Furan Derivative | Matrix | Analytical Method | Decision Limit (CCα) | Detection Capability (CCβ) | Reference |
| Nitrofuran Metabolites | Chicken Meat | LC-MS/MS | 0.11 - 0.21 µg/kg | 0.19 - 0.36 µg/kg | [7] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of isotope dilution assays for furan derivative quantification.
1. HS-SPME-GC-MS for Volatile Furan Derivatives (Adapted from[1][5])
-
Sample Preparation:
-
Weigh 1-2 grams of the homogenized food sample into a 20 mL headspace vial.
-
Add a saturated solution of sodium chloride (e.g., 5 mL) to enhance the release of volatile compounds.
-
Spike the sample with a known amount of the deuterated internal standard solution (e.g., d4-furan).
-
Immediately seal the vial with a PTFE-faced septum and an aluminum cap.
-
-
HS-SPME Procedure:
-
Incubate the vial at a controlled temperature (e.g., 60°C) with agitation to allow for equilibration of the analytes between the sample and the headspace.
-
Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period to adsorb the volatile furan derivatives.
-
-
GC-MS Analysis:
-
Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the furan derivatives on a suitable capillary column (e.g., DB-624).
-
Detect and quantify the analytes and their corresponding isotopically labeled internal standards using a mass spectrometer operating in selected ion monitoring (SIM) or tandem MS (MS/MS) mode.
-
2. LC-MS/MS for Non-Volatile Furan Derivatives (Nitrofuran Metabolites) (Adapted from[7])
-
Sample Preparation:
-
Homogenize the tissue sample (e.g., meat).
-
Perform an acid-catalyzed release of the protein-bound metabolites.
-
Add the deuterated internal standard.
-
Derivatize the metabolites in-situ to a more stable form (e.g., with 2-nitrobenzaldehyde).
-
Perform liquid-liquid extraction to isolate the derivatized analytes.
-
Clean up the extract using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up extract into a liquid chromatograph for separation on a suitable column (e.g., C18).
-
Use a tandem mass spectrometer with positive electrospray ionization (ESI) for detection.
-
Monitor multiple reaction monitoring (MRM) transitions for both the native analytes and their deuterated internal standards for quantification.
-
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated using the DOT language.
Caption: General workflow for isotope dilution analysis of furan derivatives.
Caption: Metabolic activation pathway of furan derivatives.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid determination of furan in heated foodstuffs by isotope dilution solid phase micro-extraction-gas chromatography--mass spectrometry (SPME-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Guide to the Inter-laboratory Measurement of 2-Methyl-5-propionylfuran: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Look at Analytical Performance
The following tables summarize quantitative data from hypothetical laboratory studies, reflecting typical performance characteristics of analytical methods used for furan derivatives. These values are representative of what can be expected when analyzing 2-Methyl-5-propionylfuran using Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and effective technique for volatile and semi-volatile compounds.[1][2]
Table 1: Comparison of Method Validation Parameters Across Three Laboratories
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Limit of Detection (LOD) | 0.5 µg/kg | 0.8 µg/kg | 1.0 µg/kg |
| Limit of Quantitation (LOQ) | 1.5 µg/kg | 2.5 µg/kg | 3.0 µg/kg |
| Linearity (R²) | 0.998 | 0.995 | 0.997 |
| Recovery (%) | 95 ± 5 | 92 ± 8 | 98 ± 4 |
| Precision (RSD%) | < 10% | < 15% | < 10% |
Table 2: Recovery Data for this compound in Different Matrices
| Matrix | Spiked Concentration | Laboratory A Recovery (%) | Laboratory B Recovery (%) | Laboratory C Recovery (%) |
| Coffee | 10 µg/kg | 98 | 94 | 101 |
| 50 µg/kg | 96 | 91 | 99 | |
| Baked Goods | 10 µg/kg | 93 | 89 | 96 |
| 50 µg/kg | 91 | 88 | 95 | |
| Beverages | 5 µg/kg | 99 | 95 | 102 |
| 25 µg/kg | 97 | 93 | 100 |
Experimental Protocols: A Closer Look at the Methodology
The data presented is based on a common and robust analytical workflow utilizing HS-SPME-GC-MS. This technique is well-suited for the extraction and quantification of volatile compounds like this compound from complex matrices.
Sample Preparation
-
Homogenization: Solid samples (e.g., coffee beans, baked goods) are cryogenically ground to a fine, uniform powder. Liquid samples (e.g., beverages) are used directly.
-
Aliquoting: A precise amount of the homogenized sample (typically 1-5 g for solids or 1-5 mL for liquids) is weighed into a 20 mL headspace vial.
-
Internal Standard Spiking: An internal standard (e.g., a deuterated analog of the analyte) is added to each sample to correct for matrix effects and variations in extraction efficiency.
-
Matrix Modification: A salt solution (e.g., sodium chloride) is often added to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.
HS-SPME Procedure
-
Incubation: The sealed vial is incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes) with constant agitation to facilitate the release of volatile compounds into the headspace.
-
Extraction: A SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) is exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
Desorption: The SPME fiber is then retracted and immediately inserted into the hot inlet of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is programmed to ensure optimal separation of the target analyte from other matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and its internal standard.
-
Mandatory Visualization: The Analytical Workflow
The following diagram illustrates the typical experimental workflow for the analysis of this compound in an inter-laboratory comparison setting.
Caption: Experimental workflow for inter-laboratory comparison of this compound measurement.
References
A Researcher's Guide to SPME Fiber Selection for Volatile Furan Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of volatile furans is critical due to their potential health risks as process-induced contaminants in thermally treated foods and pharmaceutical products. Solid-Phase Microextraction (SPME) is a widely adopted, solvent-free sample preparation technique that offers high sensitivity for these analytes. However, the choice of SPME fiber is a pivotal parameter that directly influences extraction efficiency and, consequently, the reliability of analytical results. This guide provides an objective comparison of commonly used SPME fibers for volatile furan analysis, supported by experimental data and detailed protocols.
Key Findings on SPME Fiber Efficiency
For the analysis of highly volatile compounds such as furan and its alkylated derivatives, SPME fibers with porous sorbents that promote adsorption are generally more effective than those relying solely on absorption-based coatings like Polydimethylsiloxane (PDMS).[1] Composite fibers, particularly those incorporating Carboxen (CAR) and Divinylbenzene (DVB), have demonstrated superior performance in extracting a broad range of furan derivatives.[1]
Recent advancements in SPME technology, such as the SPME Arrow, offer a more robust design and a larger sorbent volume compared to traditional fibers.[1][2] This results in significantly higher analyte responses and improved method ruggedness.[1][3][4] Studies comparing traditional SPME fibers with the SPME Arrow have shown a remarkable increase in instrumental response, with some analytes showing more than a two-fold increase when using the SPME Arrow.[5]
Comparative Extraction Efficiency Data
The selection of an appropriate SPME fiber is often guided by performance metrics such as the Limit of Detection (LOD) and Limit of Quantification (LOQ). The following table summarizes quantitative data from various studies for the analysis of furan and its derivatives using different SPME fibers. It is important to note that LOD and LOQ values are highly dependent on the sample matrix.
| Analyte | SPME Fiber | Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |
| Furan | 75µm CAR/PDMS | Food Samples | 0.008 - 0.07 | 0.03 - 0.25 | [6] |
| Furan | CAR/PDMS Arrow | Commercial Foods | 0.001 - 1.071 | 0.003 - 3.571 | [7] |
| Furan Derivatives | DVB/CAR/PDMS | Baby Food | 0.018 - 0.035 | - | [8] |
| Furan | 75µm CAR/PDMS | Juice | 0.056 ng/mL | 0.14 ng/mL | [9] |
| 2-Methylfuran | 75µm CAR/PDMS | Juice | 0.08 ng/mL | 0.27 ng/mL | [9] |
| 2-Pentylfuran | 75µm CAR/PDMS | Juice | 0.23 ng/mL | 0.76 ng/mL | [9] |
| Furan | PDMS/CAR/DVB | Thermally Processed Foods | 0.54 - 3.5 µg/kg | 1.8 - 12 µg/kg | [10] |
Experimental Protocols
The following are detailed experimental protocols for the analysis of furan derivatives using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples like juice, use 5 mL.[1]
-
For solid samples, add a specific volume of saturated NaCl solution (e.g., 9 mL for a 1 g sample) to the vial. The addition of salt increases the ionic strength, which can enhance the partitioning of volatile compounds into the headspace.[8][11]
-
Add an internal standard, such as d4-furan, for accurate quantification.[7]
-
Seal the vial tightly with a magnetic screw-thread cap.[4]
HS-SPME Procedure
-
Equilibration/Incubation: Place the vial in an autosampler with an agitator. Incubate the sample at a controlled temperature (e.g., 30-50°C) for a specific time (e.g., 10-15 minutes) with agitation (e.g., 250-600 rpm) to facilitate the release of volatile furans into the headspace.[4][7][9]
-
Extraction: Expose the selected SPME fiber to the headspace of the vial for a defined period (e.g., 10-40 minutes) at a controlled temperature.[3][7][9][10] The optimal extraction time and temperature should be determined for each specific analyte and matrix.
-
Desorption: After extraction, retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes. Desorption is typically carried out at a high temperature (e.g., 250-280°C) for a short duration (e.g., 1-3 minutes).[4][7]
GC-MS Analysis
The desorbed analytes are separated on a suitable capillary column (e.g., HP-5MS or Rxi-624Sil MS) and detected by a mass spectrometer.[3][7] The GC oven temperature program is optimized to achieve good separation of the target furan derivatives.
SPME Workflow for Furan Analysis
The following diagram illustrates the general workflow for the analysis of volatile furans using HS-SPME-GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Different Types of SPME Arrow Sorbents to Analyze Volatile Compounds in Cirsium setidens Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
- 5. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 6. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. | Sigma-Aldrich [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Methyl-5-propionylfuran: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Methyl-5-propionylfuran, a furan-containing organic compound, is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical nature, this compound must be handled as hazardous waste. The following guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses, and a lab coat.[1][2]
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1][3][4]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames as furan derivatives can be flammable.[2][4]
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste are fundamental to safe disposal.
-
Classification: this compound waste should be classified as hazardous chemical waste.[5][6][7]
-
Waste Stream Separation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[3][7][8] Mixing with incompatible materials, such as strong oxidizing agents, can lead to dangerous reactions.[7][9]
III. Step-by-Step Disposal Protocol
Follow these procedural steps for the safe collection and disposal of this compound.
-
Container Selection: Use a designated, chemically compatible, and leak-proof hazardous waste container.[6][7][8][10] The container should have a secure screw cap.[10]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[1][3][6][7]
-
Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7][10]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[6][7]
-
Ensure the container is kept tightly closed except when adding waste.[1][5][7][10]
-
Do not overfill the container; a general guideline is to leave at least 10% headspace to allow for expansion.[7]
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or other non-combustible material.[4][11]
-
Collect the contaminated absorbent material into a separate, sealed container and dispose of it as hazardous waste.[8][11]
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.[4]
-
-
Final Disposal:
-
Never dispose of this compound down the sink or in regular trash.[5][8][12] This can lead to environmental contamination and potential hazards in the plumbing or waste system.[8]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[5][6][7][8]
-
IV. Quantitative Data and Regulatory Considerations
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume (SAA) | 55 gallons of hazardous waste | [6] |
| Maximum Accumulation (Acutely Toxic) | 1 quart of liquid or 1 kilogram of solid | [6] |
| Container Headspace | Minimum 10% | [7] |
| Storage Time Limit (Partial Container) | Up to 12 months in a designated SAA | [6] |
| Removal Time (Full Container) | Within 3 calendar days of being full | [6] |
Note: These are general guidelines. Always consult your local and institutional regulations, as they may vary.
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. wcu.edu [wcu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. benchchem.com [benchchem.com]
- 12. acs.org [acs.org]
Safeguarding Your Research: A Guide to Handling 2-Methyl-5-propionylfuran
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Methyl-5-propionylfuran, a versatile flavoring agent and intermediate in organic synthesis.[1][2][3] Adherence to these procedures is critical for minimizing risks and ensuring operational integrity.
Essential Personal Protective Equipment (PPE)
When working with this compound, a systematic approach to personal safety is crucial. The following personal protective equipment is recommended to prevent exposure.[4]
-
Eye and Face Protection: Always wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: To prevent skin contact, wear appropriate protective gloves and clothing. The specific material and thickness of the gloves should be chosen based on the duration and nature of the handling task.[4]
-
Respiratory Protection: Under normal conditions of use, respiratory protection is not required.[4] However, if handling procedures are likely to generate vapors or aerosols, a risk assessment should be conducted to determine if respiratory protection is necessary.
-
Hygiene Measures: Always handle this compound in accordance with good industrial hygiene and safety practices.[4] This includes washing hands before breaks and at the end of the workday, and ensuring that contaminated clothing is removed and laundered before reuse.
Operational Plan: Step-by-Step Handling Protocol
A clear, procedural approach to handling this compound will ensure both safety and the quality of your research.
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
Confirm that the work area is well-ventilated.
-
Keep the container tightly closed in a dry and cool place.[4]
-
-
Handling:
-
In Case of Accidental Release:
-
For any fire involving this chemical, use a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of the contents and the container to an approved waste disposal plant.[5] Follow all local, state, and federal regulations for chemical waste disposal.
-
Container Handling: Do not reuse empty containers. Keep the product and empty container away from heat and sources of ignition.[4]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound. This information is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C8 H10 O2 |
| Molecular Weight | 138.17 |
| Appearance | Yellow Liquid |
| Odor | Odorless |
| Vapor Density | 4.76 |
| Boiling Point | 72°C / 5mmHg |
| Occupational Exposure Limits | Not established |
Source: Fisher Scientific Safety Data Sheet[4], ChemicalBook[1]
Handling Workflow for this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
